molecular formula C7H3F3INO2 B1313531 3-Nitro-5-iodobenzotrifluoride CAS No. 41253-01-4

3-Nitro-5-iodobenzotrifluoride

Cat. No.: B1313531
CAS No.: 41253-01-4
M. Wt: 317 g/mol
InChI Key: BANTUHUNKDGMCA-UHFFFAOYSA-N
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Description

3-Nitro-5-iodobenzotrifluoride is a useful research compound. Its molecular formula is C7H3F3INO2 and its molecular weight is 317 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-3-nitro-5-(trifluoromethyl)benzene
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InChI

InChI=1S/C7H3F3INO2/c8-7(9,10)4-1-5(11)3-6(2-4)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANTUHUNKDGMCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445877
Record name 1-Iodo-3-nitro-5-(trifluoromethyl)benzene
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Molecular Weight

317.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

41253-01-4
Record name 1-Iodo-3-nitro-5-(trifluoromethyl)benzene
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Record name 1-Iodo-3-nitro-5-(trifluoromethyl)benzene
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Record name 3-Iodo-5-nitrobenzotrifluoride
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Nitro-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Nitro-5-iodobenzotrifluoride, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The primary and most established method for its preparation is the Sandmeyer reaction, commencing with 3-Amino-5-nitrobenzotrifluoride. This document details the necessary precursors, reaction mechanisms, and experimental protocols.

Core Synthesis Pathway: The Sandmeyer Reaction

The principal route for synthesizing this compound involves the diazotization of 3-Amino-5-nitrobenzotrifluoride followed by an iodine substitution, a classic example of the Sandmeyer reaction.[1][2] This multi-step process is favored for its reliability and adaptability.

The overall transformation can be visualized as a two-step sequence:

  • Diazotization: The primary aromatic amine, 3-Amino-5-nitrobenzotrifluoride, is converted into a diazonium salt using a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite and a strong acid.

  • Iodination: The resulting diazonium salt is then treated with a source of iodide, such as potassium iodide, to yield the final product, this compound.

Synthesis_Pathway General Synthesis Pathway of this compound cluster_0 Precursor Synthesis cluster_1 Sandmeyer Reaction Benzotrifluoride Benzotrifluoride 3-Nitrobenzotrifluoride 3-Nitrobenzotrifluoride Benzotrifluoride->3-Nitrobenzotrifluoride Nitration 3-Amino-5-nitrobenzotrifluoride 3-Amino-5-nitrobenzotrifluoride 3-Nitrobenzotrifluoride->3-Amino-5-nitrobenzotrifluoride Reduction 3-Amino-5-nitrobenzotrifluoride_start 3-Amino-5-nitrobenzotrifluoride Diazonium_Salt 3-Nitro-5-(trifluoromethyl)benzenediazonium salt 3-Amino-5-nitrobenzotrifluoride_start->Diazonium_Salt Diazotization (e.g., NaNO2, H+) This compound This compound Diazonium_Salt->this compound Iodination (e.g., KI)

Diagram 1: Overall synthesis workflow.

Experimental Protocols

Step 1: Synthesis of the Precursor, 3-Nitrobenzotrifluoride

A common precursor for the synthesis of 3-Amino-5-nitrobenzotrifluoride is 3-Nitrobenzotrifluoride, which can be prepared by the nitration of benzotrifluoride.

Procedure: To a stirred mixture of benzotrifluoride (80.0 g, 0.55 mol) and concentrated sulfuric acid (200 ml), fuming nitric acid (95% w/w; 29.3 ml, 44.0 g, 1.2 equivalents) is added over 30 minutes.[3] The temperature of the reaction mixture is maintained between 20°C and 30°C using external cooling.[3] After the addition is complete, stirring is continued at room temperature for an additional hour. The reaction mixture is then poured onto a mixture of ice (1 kg) and water (100 ml).[3] The resulting mixture is extracted with dichloromethane (2 x 250 ml), and the combined organic extracts are washed with water (2 x 100 ml).[3] The organic solution is then dried over magnesium sulfate and the solvent is evaporated under reduced pressure at 30°C to yield 3-nitrobenzotrifluoride as a pale-yellow oil.[3]

Reactant/ReagentQuantityMoles
Benzotrifluoride80.0 g0.55
Concentrated Sulfuric Acid200 ml-
Fuming Nitric Acid (95%)29.3 ml (44.0 g)~0.66
Product Theoretical Yield Reported Yield
3-Nitrobenzotrifluoride~105 g102 g (91%)

Table 1: Reagents and Yield for the Synthesis of 3-Nitrobenzotrifluoride [3]

Step 2: Synthesis of 3-Amino-5-nitrobenzotrifluoride

The subsequent step involves the reduction of the nitro group of a related bromo-nitro intermediate to an amino group, which provides a procedural basis for the reduction of 3-Nitrobenzotrifluoride.

General Procedure for Reduction: A general procedure for the hydrogenation of nitroarenes involves adding 1 mmol of the nitro compound, a catalyst such as FeO(OH)/C nanoparticles (0.1 mmol), 2 mL of ethanol, and 2 mmol of 80% hydrazine hydrate to a 10 mL glass reactor under a nitrogen atmosphere. The reaction mixture is then stirred at 75°C for approximately 2-12 hours.[4] After the reaction is complete, the catalyst is filtered off and washed with a suitable solvent like dichloromethane or ethyl acetate. The solvents are then removed in vacuo, and the product can be purified by column chromatography or by drying in vacuo.[4]

Reactant/ReagentGeneral Molar Ratio
Nitro Compound1
FeO(OH)/C Catalyst0.1
80% Hydrazine Hydrate2
Product Reported Yield Range
Amino Compound86% (for a similar bromo-nitro compound)

Table 2: General Reagent Ratios and Yield for Nitro Group Reduction [4]

Step 3: Synthesis of this compound via Sandmeyer Reaction

General One-Pot Diazotization-Iodination Protocol: To a solution of the aromatic amine (1.0 mmol), p-toluenesulfonic acid monohydrate (1.0 mmol, 1.0 eq.), and potassium iodide (2.5 mmol, 2.5 eq.) in acetonitrile (5 mL) at 0°C, tert-butyl nitrite (2.5 mmol, 2.5 eq.) is added dropwise. The mixture is stirred at this temperature for 30 minutes. The reaction mixture is then heated to 60°C and stirred for 4 hours. After completion, the reaction is quenched with water and extracted with an organic solvent such as ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Reactant/ReagentGeneral Molar Ratio
Aromatic Amine1.0
p-Toluenesulfonic Acid Monohydrate1.0
Potassium Iodide2.5
tert-Butyl Nitrite2.5
Product Reported Yield (for a similar reaction)
Iodo-Aromatic Compound86%

Table 3: General Reagent Ratios and Yield for One-Pot Sandmeyer Iodination

Sandmeyer_Mechanism Sandmeyer Reaction Mechanism for Iodination Aromatic_Amine 3-Amino-5-nitrobenzotrifluoride Diazonium_Salt Arenediazonium Salt Aromatic_Amine->Diazonium_Salt + HONO Nitrous_Acid HONO (from NaNO2 + H+) Aryl_Radical Aryl Radical Diazonium_Salt->Aryl_Radical -> N2 + Aryl Cation -> + e- Iodide_Ion I- (from KI) Iodine_Radical I• Iodide_Ion->Iodine_Radical - e- Final_Product This compound Aryl_Radical->Final_Product + I• Nitrogen_Gas N2

Diagram 2: Simplified Sandmeyer iodination mechanism.

Alternative Synthetic Routes

While the Sandmeyer reaction is the most prominent, other potential synthetic strategies exist, though they are less detailed in the available literature.

  • Direct Iodination of 3-Nitrobenzotrifluoride: This approach involves the direct electrophilic iodination of 3-Nitrobenzotrifluoride. One cited method utilizes iodine in 20% oleum, suggesting a highly activating system is necessary to overcome the deactivating effects of the nitro and trifluoromethyl groups.

Product Characterization

The final product, this compound, is a solid at room temperature. Key identifiers and properties are summarized below.

PropertyValue
Molecular Formula C₇H₃F₃INO₂
Molecular Weight 317.00 g/mol
CAS Number 41253-01-4
Appearance Yellow solid (expected)

Table 4: Physicochemical Properties of this compound [5]

Spectroscopic data would be essential for confirming the structure of the synthesized compound. This would typically include ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. While specific spectral data for this compound was not found in the immediate search results, related structures can provide an indication of expected chemical shifts and coupling constants.

This guide provides a foundational understanding of the synthesis of this compound, primarily focusing on the well-established Sandmeyer reaction pathway. The provided experimental protocols, adapted from general procedures, offer a starting point for laboratory synthesis. Further optimization and detailed characterization will be necessary for any specific research or development application.

References

An In-depth Technical Guide to the Chemical Properties of 3-Nitro-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 3-Nitro-5-iodobenzotrifluoride, a halogenated and nitrated aromatic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide combines reported information with data from structurally related analogs to offer a thorough profile.

Core Chemical Properties

This compound, with the IUPAC name 1-iodo-3-nitro-5-(trifluoromethyl)benzene, is a trisubstituted benzene ring containing a nitro group, an iodine atom, and a trifluoromethyl group. These substituents significantly influence the electronic properties and reactivity of the aromatic ring, making it a potentially valuable building block in the synthesis of more complex molecules.

Table 1: Summary of Chemical and Physical Properties

PropertyValueSource/Notes
Molecular Formula C₇H₃F₃INO₂[1][2][3][4]
Molecular Weight 317.01 g/mol [1]
CAS Number 41253-01-4[1][2][3][4]
IUPAC Name 1-iodo-3-nitro-5-(trifluoromethyl)benzene[2]
Appearance Not explicitly reported; likely a solid at room temperature.Inferred from related compounds.
Melting Point Not experimentally determined.
Boiling Point 264.3 ± 35.0 °C at 760 mmHg[4]
Density 2.0 ± 0.1 g/cm³[4]
Solubility Insoluble in water. Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone.Inferred from general properties of similar compounds.
Purity Commercially available with purities of 95% and 97%.[2]

Synthesis and Purification

This protocol is a generalized procedure based on common nitration methods for benzotrifluoride derivatives.[5][6]

Materials:

  • 3-Iodobenzotrifluoride

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Stirring apparatus

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.

  • Slowly add fuming nitric acid to the sulfuric acid with continuous stirring, maintaining the low temperature.

  • Once the nitrating mixture is prepared and cooled, add 3-iodobenzotrifluoride dropwise from the dropping funnel. The temperature should be carefully monitored and maintained between 0 and 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time (e.g., 1-2 hours) to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the product from the aqueous mixture with dichloromethane (3 x volume).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

The crude this compound can be purified using standard laboratory techniques.

Materials:

  • Crude this compound

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Rotary evaporator

Procedure:

  • Column Chromatography:

    • Prepare a silica gel column using a slurry of silica in hexane.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Recrystallization:

    • If the product from column chromatography is a solid, it can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or hexane/ethyl acetate).

G cluster_synthesis Synthesis cluster_purification Purification A 3-Iodobenzotrifluoride C Reaction at 0-10 °C A->C B Nitrating Mixture (HNO₃/H₂SO₄) B->C D Quenching with Ice C->D E Extraction with DCM D->E F Washing & Drying E->F G Crude Product F->G H Column Chromatography G->H I Recrystallization H->I J Pure this compound I->J

Fig. 1: Synthesis and Purification Workflow.

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR
H-2~8.5 - 8.7sDeshielded by adjacent nitro and trifluoromethyl groups.
H-4~8.3 - 8.5sDeshielded by adjacent nitro and iodo groups.
H-6~8.1 - 8.3sDeshielded by adjacent iodo and trifluoromethyl groups.
¹³C NMR
C-1 (C-I)~90 - 100sShielded due to the heavy atom effect of iodine.
C-2 (C-H)~130 - 135d
C-3 (C-NO₂)~148 - 152sDeshielded by the electron-withdrawing nitro group.
C-4 (C-H)~125 - 130d
C-5 (C-CF₃)~130 - 135 (q)qCarbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
C-6 (C-H)~120 - 125d
-CF₃~120 - 125 (q)qThe carbon of the trifluoromethyl group will also be a quartet.

Note: Predicted shifts are relative to TMS and can vary based on the solvent used.

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

  • Aromatic C-H stretching: ~3100-3000 cm⁻¹

  • Asymmetric and symmetric NO₂ stretching: Strong bands around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.

  • C-F stretching: Strong absorptions in the region of 1350-1100 cm⁻¹.

  • C-I stretching: Typically observed in the far-IR region, below 600 cm⁻¹.

  • Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 317. Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂, 46 Da), the iodine atom (-I, 127 Da), and potentially the trifluoromethyl group (-CF₃, 69 Da).

Reactivity and Applications in Drug Development

This compound possesses several features that make it an attractive building block for medicinal chemistry and drug discovery. The electron-withdrawing nature of the nitro and trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

The iodine atom is a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents. The nitro group can be readily reduced to an amine, which can then be further functionalized.

While no specific drugs have been developed directly from this compound, its structural motifs are present in many biologically active molecules. For instance, trifluoromethylated and nitrated aromatic compounds are common in kinase inhibitors and other anticancer agents.[7][8][9][10] The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibitor Drug Action Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Hypothetical Inhibitor (derived from 3-Nitro-5- iodobenzotrifluoride) Inhibitor->RAF

Fig. 2: Hypothetical Inhibition of a Kinase Pathway.

The diagram above illustrates a hypothetical scenario where an inhibitor, synthesized using this compound as a starting material, targets a component of a signaling pathway, such as the RAF kinase in the MAPK/ERK pathway, which is often dysregulated in cancer. The unique substitution pattern of the starting material could be exploited to synthesize a molecule with high affinity and selectivity for the kinase's active site.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with most nitroaromatic compounds, it is potentially toxic and may be harmful if inhaled, ingested, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided, especially regarding experimental protocols and spectral data, is based on available literature and predictions for a compound with limited published experimental details. All laboratory work should be conducted with appropriate safety precautions and after consulting relevant safety documentation.

References

An In-depth Technical Guide to 3-Nitro-5-iodobenzotrifluoride (CAS: 41253-01-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Nitro-5-iodobenzotrifluoride, a key chemical intermediate in the fields of pharmaceutical and agrochemical research and development. This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, discusses its spectroscopic characteristics, and explores its applications as a versatile building block in the synthesis of complex bioactive molecules.

Chemical and Physical Properties

This compound, with the IUPAC name 1-iodo-3-nitro-5-(trifluoromethyl)benzene, is a trifluoromethyl-substituted aromatic compound. The presence of the trifluoromethyl group, a nitro group, and an iodine atom on the benzene ring imparts unique reactivity and makes it a valuable synthon for introducing these functionalities into larger molecules. The trifluoromethyl group, in particular, is a bioisostere of a methyl group but with significantly different electronic properties, often leading to improved metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 41253-01-4[2]
Molecular Formula C₇H₃F₃INO₂[2]
Molecular Weight 317.00 g/mol [3]
IUPAC Name 1-iodo-3-nitro-5-(trifluoromethyl)benzene[2]
Synonyms 5-Iodo-3-nitro-1-(trifluoromethyl)benzene, 3-Iodo-5-nitrobenzotrifluoride[4]
Appearance Not specified, likely a solid or oil-
Boiling Point 264.3 °C at 760 mmHg (Predicted)[4]
Density 2.021 g/cm³ (Predicted)[4]
Purity Typically available at ≥97%[2]

Synthesis

Experimental Protocol: Representative Synthesis of this compound

This protocol is a general representation based on established nitration procedures for benzotrifluoride derivatives.

Materials:

  • 3-Iodobenzotrifluoride (CAS: 401-81-0)

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add fuming nitric acid to the cooled sulfuric acid with continuous stirring to prepare the nitrating mixture.

  • In a separate flask, dissolve 3-iodobenzotrifluoride in dichloromethane.

  • Slowly add the solution of 3-iodobenzotrifluoride to the cold nitrating mixture dropwise, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

G cluster_synthesis Synthesis of this compound start 3-Iodobenzotrifluoride reaction Electrophilic Nitration start->reaction reagents Nitrating Mixture (HNO₃/H₂SO₄) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR Three aromatic protons are expected. Due to the substitution pattern, they will likely appear as multiplets or broad singlets in the downfield region (δ 7.5-8.5 ppm).
¹³C NMR Seven distinct carbon signals are expected. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbons attached to the nitro and iodo groups will also show characteristic shifts.
¹⁹F NMR A singlet is expected for the -CF₃ group.
IR Spectroscopy Characteristic strong absorptions for the nitro group (NO₂) are expected around 1530-1500 cm⁻¹ (asymmetric stretch) and 1350-1300 cm⁻¹ (symmetric stretch). Aromatic C-H stretching will be observed around 3100-3000 cm⁻¹. C-F stretching bands will appear in the 1300-1100 cm⁻¹ region.[5]
Mass Spectrometry The molecular ion peak (M⁺) is expected at m/z 317. Characteristic fragmentation patterns would involve the loss of NO₂, I, and CF₃ groups.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of the 3-nitro-5-(trifluoromethyl)phenyl moiety. The iodine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, allowing for the construction of complex molecular architectures.

The trifluoromethyl and nitro groups are important pharmacophores in medicinal chemistry. The trifluoromethyl group can enhance a drug's metabolic stability, lipophilicity, and binding affinity. The nitro group can be a key feature in certain bioactive molecules or can be reduced to an amino group, providing a point for further functionalization.

While specific drugs synthesized directly from this intermediate are not prominently disclosed in publicly available literature, its structural motifs are present in various biologically active compounds. Its utility lies in the ability to construct libraries of compounds for screening in drug discovery programs targeting a wide range of therapeutic areas.

G cluster_application Role in Drug Discovery cluster_reactions Chemical Transformations cluster_final_products Potential Bioactive Molecules start This compound (Building Block) suzuki Suzuki Coupling start->suzuki heck Heck Reaction start->heck sonogashira Sonogashira Coupling start->sonogashira buchwald Buchwald-Hartwig Amination start->buchwald reduction Nitro Group Reduction start->reduction intermediates Diverse Intermediates suzuki->intermediates heck->intermediates sonogashira->intermediates buchwald->intermediates reduction->intermediates pharma Pharmaceuticals intermediates->pharma agro Agrochemicals intermediates->agro materials Specialty Materials intermediates->materials

Caption: Role as a key intermediate in synthesis.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, preferably in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional chemical expertise or a comprehensive safety data sheet. All chemical manipulations should be carried out by trained personnel in a suitably equipped laboratory.

References

physical properties of 1-iodo-3-nitro-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical Properties of 1-Iodo-3-Nitro-5-(Trifluoromethyl)Benzene

This guide provides a detailed overview of the key physical properties of the chemical compound 1-iodo-3-nitro-5-(trifluoromethyl)benzene, CAS Number 41253-01-4. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes essential quantitative data, outlines general experimental protocols for the determination of these properties, and includes a logical workflow for the characterization of such a compound.

Quantitative Data Summary

The are summarized in the table below. These values are critical for understanding the compound's behavior in various experimental and industrial settings.

PropertyValue
Molecular Formula C₇H₃F₃INO₂
Molecular Weight 317 g/mol
Exact Mass 317.00 Da
Density 2.0 ± 0.1 g/cm³
Boiling Point 264.3 ± 35.0 °C at 760 mmHg
Flash Point 113.7 ± 25.9 °C
Refractive Index 1.560

Experimental Protocols

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. It is a crucial indicator of purity.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of about 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.

    • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

    • For a pure substance, this range is typically narrow (0.5-2 °C). A broad melting range often indicates the presence of impurities.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

  • Apparatus: Thiele tube or a micro-boiling point apparatus, small test tube, capillary tube, thermometer, heating source (e.g., Bunsen burner or oil bath).

  • Procedure (Thiele Tube Method):

    • A few drops of the liquid sample are placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

    • The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and escape as a slow stream of bubbles.

    • Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

    • The heat source is then removed, and the apparatus is allowed to cool.

    • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Determination

Density is the mass of a substance per unit volume. For a solid, it can be determined by displacement of a liquid in which it is insoluble.

  • Apparatus: Analytical balance, graduated cylinder or pycnometer, a liquid of known density in which the compound is insoluble.

  • Procedure (Displacement Method):

    • A known mass of the solid compound is accurately weighed using an analytical balance.

    • A graduated cylinder is partially filled with a liquid of known density (in which the solid is insoluble), and the initial volume is recorded.

    • The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are attached.

    • The final volume of the liquid is recorded.

    • The volume of the solid is the difference between the final and initial liquid volumes.

    • The density is calculated by dividing the mass of the solid by its determined volume.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance.

  • Apparatus: Refractometer (e.g., Abbe refractometer), light source (typically a sodium D-line at 589 nm), pipette.

  • Procedure:

    • The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

    • A few drops of the liquid sample (if the compound is melted or dissolved in a solvent of known refractive index) are placed on the lower prism.

    • The prisms are closed, and the light source is positioned.

    • The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the scale.

    • The refractive index is read directly from the instrument's scale.

    • The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.

Logical Workflow for Compound Characterization

The following diagram illustrates a general workflow for the physical and chemical characterization of a newly synthesized compound such as 1-iodo-3-nitro-5-(trifluoromethyl)benzene.

G cluster_synthesis Synthesis & Purification cluster_characterization Physical & Chemical Characterization cluster_physical Physical Properties cluster_spectroscopic Spectroscopic Analysis cluster_elemental Compositional Analysis cluster_final Final Assessment Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MeltingPoint Melting Point Purification->MeltingPoint BoilingPoint Boiling Point Purification->BoilingPoint Density Density Purification->Density Solubility Solubility Purification->Solubility RefractiveIndex Refractive Index Purification->RefractiveIndex NMR NMR (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR UVVis UV-Vis Spectroscopy Purification->UVVis ElementalAnalysis Elemental Analysis Purification->ElementalAnalysis Purity Purity Confirmation MeltingPoint->Purity Structure Structure Elucidation NMR->Structure MS->Structure IR->Structure UVVis->Structure ElementalAnalysis->Purity FinalReport FinalReport Purity->FinalReport Final Report Structure->FinalReport Final Report

Fig. 1: Logical workflow for the characterization of a chemical compound.

3-Nitro-5-iodobenzotrifluoride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides the core chemical properties of 3-Nitro-5-iodobenzotrifluoride, a compound relevant to researchers and professionals in drug development and chemical synthesis.

Chemical Properties

The fundamental molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValueReference
Molecular FormulaC₇H₃F₃INO₂[1][2][3][4]
Molecular Weight317.00 g/mol [3][4]
IUPAC Name1-iodo-3-nitro-5-(trifluoromethyl)benzene[1]
CAS Number41253-01-4[1][2][3][4]

Structural Information

The name "this compound" describes a benzene ring substituted with three distinct functional groups at specific positions. The logical relationship between these components, which defines the molecule's structure, is illustrated below.

G A This compound B Benzotrifluoride (Toluene with CF3 group) A->B Core Structure C Nitro Group (NO2) at position 3 A->C Substituent D Iodo Group (I) at position 5 A->D Substituent

Diagram of the structural components of this compound.

References

Technical Guide: Solubility Profile of 3-Nitro-5-iodobenzotrifluoride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Nitro-5-iodobenzotrifluoride is a substituted aromatic compound with potential applications in pharmaceutical and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this guide offers a qualitative solubility assessment based on chemical principles and presents a detailed experimental protocol for determining its solubility.

Introduction

This compound (C₇H₃F₃INO₂) is a trifluoromethyl-substituted nitroaromatic compound. Its molecular structure, featuring a polar nitro group, a nonpolar trifluoromethyl group, and a lipophilic iodo group attached to a benzene ring, suggests a nuanced solubility profile. The interplay of these functional groups dictates its interaction with different solvent classes, a critical parameter for its practical application in research and development.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The presence of the polar nitro group suggests some affinity for polar solvents, while the trifluoromethyl and iodo-substituted benzene ring imparts significant nonpolar and lipophilic character.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, BenzeneHighThe nonpolar aromatic core and trifluoromethyl group will interact favorably with nonpolar solvents.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThe polar nitro group can engage in dipole-dipole interactions with these solvents.
Polar Protic Methanol, Ethanol, IsopropanolLow to ModerateThe potential for hydrogen bonding with the nitro group is present, but the overall lipophilicity of the molecule may limit high solubility.
Halogenated Dichloromethane (DCM), ChloroformHighThese solvents have a polarity that is well-suited to dissolve compounds with both polar and nonpolar characteristics.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighEthers can act as hydrogen bond acceptors and have a moderate polarity, making them good solvents for this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used isothermal shake-flask method.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Glass vials with screw caps

3.2. Experimental Workflow

experimental_workflow prep Preparation equilibration Equilibration sampling Sampling & Dilution analysis Analysis calculation Calculation sub_prep1 Weigh excess This compound sub_prep2 Add known volume of solvent sub_prep1->sub_prep2 in vial sub_equilibration1 Shake at constant temperature (e.g., 24-48h) sub_prep2->sub_equilibration1 sub_sampling1 Centrifuge to separate solid sub_equilibration1->sub_sampling1 sub_sampling2 Filter supernatant sub_sampling1->sub_sampling2 sub_sampling3 Dilute aliquot to known volume sub_sampling2->sub_sampling3 sub_analysis1 Inject sample into HPLC/GC sub_sampling3->sub_analysis1 sub_analysis2 Determine concentration from calibration curve sub_analysis1->sub_analysis2 sub_calculation1 Calculate solubility (e.g., in g/L or mol/L) sub_analysis2->sub_calculation1

Caption: Experimental workflow for determining the solubility of this compound.

3.3. Step-by-Step Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is essential to ensure saturation.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid from the saturated solution.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles.

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions using a calibrated HPLC or GC method to generate a calibration curve (e.g., peak area vs. concentration).

    • Analyze the diluted sample solution under the same conditions.

    • Determine the concentration of this compound in the diluted sample by interpolating its response from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • The resulting concentration is the solubility of this compound in the specific solvent at the experimental temperature. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Logical Relationship for Method Selection

The choice of analytical technique is critical for accurate solubility determination. The following diagram illustrates the decision-making process.

method_selection compound_properties Compound Properties: This compound thermal_stability Thermally Stable? compound_properties->thermal_stability chromophore UV-Vis Chromophore? thermal_stability->chromophore No gc_method Use Gas Chromatography (GC) thermal_stability->gc_method Yes hplc_method Use High-Performance Liquid Chromatography (HPLC) chromophore->hplc_method Yes other_method Consider other methods (e.g., NMR, Gravimetric) chromophore->other_method No

Caption: Decision tree for selecting an analytical method for solubility determination.

Conclusion

Navigating the Spectroscopic Landscape of 3-Nitro-5-iodobenzotrifluoride: A Technical Guide to its ¹H and ¹³C NMR Signatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Nitro-5-iodobenzotrifluoride. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of closely related analogs, particularly 3-Bromo-5-nitrobenzotrifluoride. The methodologies and predicted spectral characteristics outlined herein offer a robust framework for the identification, characterization, and quality control of this compound in research and development settings.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from established substituent effects on the benzene ring and comparison with spectral data of analogous compounds. The numbering of the atoms corresponds to the chemical structure provided in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.50 - 8.60m-
H-48.40 - 8.50m-
H-68.05 - 8.15m-

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C-1 (C-CF₃)132 - 134q~35
C-2126 - 128s-
C-3 (C-NO₂)148 - 150s-
C-4130 - 132s-
C-5 (C-I)92 - 94s-
C-6120 - 122q~4
CF₃122 - 124q~272

Experimental Protocols

The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Acetone-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16 to 64, depending on the sample concentration.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to obtain singlets for all carbon signals.

    • Spectral Width: Approximately 250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, owing to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

    • Phase and baseline corrections are applied to the resulting spectrum.

    • Chemical shifts are referenced to the internal standard (TMS).

Visualizing Structure and Workflow

To aid in the interpretation of the NMR data and the experimental process, the following diagrams have been generated using the DOT language.

cluster_molecule This compound C1 C1 C2 C2 C1->C2 CF3 CF3 C1->CF3 C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 N N C3->N C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 I I C5->I C6->C1 H6 H6 C6->H6 O1 O N->O1 O2 O N->O2 cluster_workflow NMR Data Acquisition and Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer Setup (Tuning and Shimming) A->B C 1H NMR Data Acquisition (Pulse Sequence, Scans) B->C D 13C NMR Data Acquisition (Proton Decoupling, Scans) B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Chemical Shift, Multiplicity, Coupling Constant Determination) E->F G Structure Elucidation / Verification F->G

An In-depth Technical Guide to the FT-IR Spectrum of 3-Nitro-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Nitro-5-iodobenzotrifluoride, a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a comprehensive overview of the vibrational characteristics of this complex aromatic compound.

Data Presentation: Predicted FT-IR Spectral Data

While a publicly available experimental spectrum for this compound is not readily found, a detailed prediction of its FT-IR absorption bands can be compiled based on the analysis of its constituent functional groups and data from structurally similar compounds. The following table summarizes the expected vibrational modes, their characteristic frequency ranges, and predicted intensities.

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H StretchC-H3100 - 3000Medium to Weak
Asymmetric NO₂ StretchNO₂1550 - 1475Strong
Symmetric NO₂ StretchNO₂1360 - 1290Strong
C-F StretchCF₃1350 - 1120Strong
C-N StretchC-NO₂880 - 840Medium
C-I StretchC-I600 - 500Medium to Weak
Aromatic C=C StretchC=C1600 - 1585 and 1500 - 1400Medium to Weak
C-H Out-of-Plane BendC-H900 - 675Strong

Core Functional Group Analysis

The FT-IR spectrum of an organic molecule provides a unique fingerprint based on the vibrational frequencies of its bonds.[1][2][3] For this compound, the key absorptions are dictated by the aromatic ring and its three distinct substituents: a nitro group (-NO₂), an iodine atom (-I), and a trifluoromethyl group (-CF₃).

  • Aromatic Ring Vibrations : The benzene ring itself gives rise to several characteristic bands. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.[4][5] Additionally, carbon-carbon stretching vibrations within the aromatic ring typically appear in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[4][5] Out-of-plane ("oop") C-H bending bands, which are often intense, are characteristic of the substitution pattern and are found between 900-675 cm⁻¹.[4]

  • Nitro Group Vibrations : The nitro group is a strong absorber in the infrared spectrum. Aromatic nitro compounds consistently exhibit two strong bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bond.[6] These are anticipated in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[6]

  • Trifluoromethyl Group Vibrations : The C-F bonds of the trifluoromethyl group will produce very strong absorption bands due to the large change in dipole moment during vibration. These C-F stretching vibrations are typically observed in the broad range of 1350-1120 cm⁻¹.

  • Carbon-Iodine Vibration : The C-I stretching vibration is expected to appear in the far-infrared region of the spectrum, typically between 600 and 500 cm⁻¹.

Experimental Protocols

The acquisition of a high-quality FT-IR spectrum for this compound, which is a solid at room temperature, can be achieved through several standard sampling techniques.[7] The choice of method depends on the sample quantity and the desired spectral quality.

Sample Preparation: KBr Pellet Method
  • Grinding : A small amount of the solid sample (1-2 mg) is placed in an agate mortar. To this, approximately 100-200 mg of dry potassium bromide (KBr) powder is added. The mixture is then thoroughly ground to a fine, homogenous powder.

  • Pellet Pressing : The resulting powder is transferred to a pellet press. A vacuum is applied to remove any entrapped air, and pressure is applied to form a transparent or semi-transparent pellet.

  • Analysis : The KBr pellet is then placed in the sample holder of the FT-IR spectrometer for analysis.

Sample Preparation: Nujol Mull Method
  • Mulling : A small amount of the solid sample (5-10 mg) is placed on a KBr or NaCl plate.[8] A drop of Nujol (mineral oil) is added, and the mixture is ground with a second salt plate to create a uniform mull.[8]

  • Analysis : The sandwiched plates are placed in the spectrometer's sample holder. A reference spectrum of Nujol should be run separately to subtract its characteristic C-H absorption bands from the sample spectrum.[7]

Instrumentation and Data Acquisition
  • Spectrometer : A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.[9]

  • Range : The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.

  • Resolution : A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Scans : To improve the signal-to-noise ratio, multiple scans (typically 16 or 32) are co-added.

  • Background : A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Logical Workflow for FT-IR Spectral Analysis

The process of analyzing the FT-IR spectrum of a compound like this compound follows a logical progression from sample preparation to final interpretation. This workflow can be visualized as follows:

FTIR_Analysis_Workflow FT-IR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation Sample Obtain Sample of This compound Grind Grind with KBr or prepare Nujol Mull Sample->Grind Press Press into Pellet or mount Mull Grind->Press Background Acquire Background Spectrum Press->Background Acquire Acquire Sample Spectrum Background->Acquire Process Fourier Transform & Data Processing Acquire->Process Identify Identify Major Functional Group Peaks (NO₂, CF₃, Aromatic) Process->Identify Fingerprint Analyze Fingerprint Region (below 1500 cm⁻¹) Identify->Fingerprint Compare Compare with Reference Spectra & Databases Fingerprint->Compare Structure Correlate Spectrum with Molecular Structure Compare->Structure Report Final Report Structure->Report

References

An In-depth Technical Guide to 3-Nitro-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Nitro-5-iodobenzotrifluoride (CAS No: 41253-01-4), a key building block in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, commercial availability, safety and handling guidelines, and its applications in synthetic protocols, particularly in the construction of complex molecular architectures relevant to drug discovery.

Chemical and Physical Properties

This compound is a trifluoromethylated, nitrated, and iodinated benzene derivative. The presence of these distinct functional groups imparts unique reactivity, making it a versatile reagent in various chemical transformations. The trifluoromethyl group can enhance the metabolic stability and lipophilicity of target molecules, while the iodo and nitro groups serve as reactive handles for further functionalization, such as cross-coupling reactions and reductions, respectively.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 41253-01-4Multiple Sources
Molecular Formula C₇H₃F₃INO₂Fluorochem[1], Echemi[2]
Molecular Weight 317.00 g/mol Echemi[2]
Appearance Off-white to slight yellow solidChangzhou Ansciep Chemical Co.,Ltd.[3]
Purity 97%Fluorochem[1]
Boiling Point 264.3 ± 35.0 °C at 760 mmHgEchemi[2]
Density 2.0 ± 0.1 g/cm³Echemi[2]
Flash Point 113.7 ± 25.9 °CEchemi[2]
Refractive Index 1.560Echemi[2]
IUPAC Name 1-iodo-3-nitro-5-(trifluoromethyl)benzeneFluorochem[1]
Synonyms 3-Iodo-5-nitrobenzotrifluorideEchemi[2]

Commercial Suppliers

This compound is available from various commercial chemical suppliers. The purity and available quantities may vary between suppliers.

Table 2: Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
Fluorochem 97%50 mg, 250 mg
Sigma-Aldrich InquireInquire
TCI Chemicals InquireInquire
Shaanxi Dideu Medichem Co. Ltd. 99% (Industrial Grade)25kg
GIHI CHEMICALS CO.,LIMITED InquireInquire
HANGZHOU LEAP CHEM CO., LTD. InquireInquire
JHECHEM CO LTD InquireInquire
Dayang Chem (Hangzhou) Co.,Ltd. InquireInquire

Synthesis of this compound

Below is a generalized, hypothetical experimental protocol for the nitration of 3-iodobenzotrifluoride. Note: This protocol is illustrative and should be optimized and validated in a laboratory setting.

Experimental Protocol: Nitration of 3-Iodobenzotrifluoride

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-iodobenzotrifluoride (1.0 eq).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (98%, 5.0 eq) to the flask while maintaining the temperature at 0 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 3-iodobenzotrifluoride in sulfuric acid over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 3-Iodobenzotrifluoride 3-Iodobenzotrifluoride Nitration Nitration 3-Iodobenzotrifluoride->Nitration Conc. H2SO4 Conc. H2SO4 Conc. H2SO4->Nitration Fuming HNO3 Fuming HNO3 Fuming HNO3->Nitration This compound This compound Nitration->this compound

Caption: Synthetic pathway for this compound.

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0), making it an excellent substrate for reactions such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of biaryl, aryl-alkyne, and aryl-alkene moieties, which are prevalent in many pharmaceutical compounds.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Extraction: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_product Product This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Suzuki Coupling K2CO3 K2CO3 K2CO3->Suzuki Coupling Biaryl Product Biaryl Product Suzuki Coupling->Biaryl Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Spectroscopic Data

  • ¹H NMR: The spectrum is expected to show three aromatic protons in the region of δ 8.0-9.0 ppm. The protons will likely appear as multiplets due to meta-coupling.

  • ¹³C NMR: The spectrum will display signals for the seven carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbon bearing the iodine atom will be significantly deshielded.

  • IR Spectroscopy: The spectrum will show characteristic absorption bands for the nitro group (around 1530 and 1350 cm⁻¹), the C-F bonds of the trifluoromethyl group (in the region of 1350-1100 cm⁻¹), and C-I stretching.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Based on safety data for similar compounds, it may be harmful if swallowed, and may cause skin and eye irritation. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Disclaimer: The information provided in this technical guide is for informational purposes only and should not be considered as a substitute for professional advice. All chemical reactions should be conducted by trained professionals in a suitably equipped laboratory.

References

Safety and Handling of 3-Nitro-5-iodobenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet (SDS). Always consult the official SDS from the supplier and follow all institutional and regulatory safety protocols before handling this chemical.

Introduction

3-Nitro-5-iodobenzotrifluoride (CAS No. 41253-01-4) is a halogenated nitroaromatic compound with the molecular formula C₇H₃F₃INO₂ and a molecular weight of 317.006 g/mol .[1] Its structure, featuring a trifluoromethyl group, a nitro group, and an iodine atom on the benzene ring, makes it a potentially useful intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. However, these functional groups also indicate potential chemical reactivity and physiological activity that necessitate careful handling and thorough safety precautions. This guide provides a consolidated overview of the known safety information, handling procedures, and potential hazards associated with this compound and related compounds.

Hazard Identification and Classification

Based on available data, this compound is classified as harmful and an irritant.[1] The GHS classification and associated precautionary statements are summarized below. It is important to note that comprehensive toxicological data for this specific compound is limited, and the hazard assessment is also informed by data on structurally similar chemicals.

GHS Classification
Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[1]
Serious eye damage/eye irritationCategory 2H319: Causes serious eye irritation[1]
Specific target organ toxicity, Single exposureCategory 3H335: May cause respiratory irritation[1]

GHS Pictogram: [1]

alt text

Signal Word: Warning [1]

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₇H₃F₃INO₂[1]
Molecular Weight317.006 g/mol [1]
AppearanceNot specified-
SolubilityLikely insoluble in waterInferred from related compounds[3]

Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure safety. The following procedures are recommended based on the known hazards and information from related compounds.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[4]
Skin Protection Chemically resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge should be used.[4]
Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe dust, fumes, or vapors.

  • Handle only in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.[1]

  • Keep away from heat, sparks, and open flames.[5]

  • Aromatic nitro compounds may have explosive tendencies, especially in the presence of a base.[3]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Keep away from incompatible materials such as strong oxidizing agents and bases.[3]

First Aid Measures

In case of exposure, seek immediate medical attention and provide the attending physician with the safety data sheet.

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, call a poison center or doctor if you feel unwell.[5] Rinse mouth. Do NOT induce vomiting.
Inhalation If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5]
Skin Contact If on skin, wash with plenty of soap and water.[5] Remove contaminated clothing.
Eye Contact If in eyes, rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Toxicological Information

Specific quantitative toxicological data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) for this compound are not available in the public domain. The hazard classification is based on the expected properties of a compound with its functional groups. The primary routes of exposure are ingestion, inhalation, and skin contact. The substance is harmful if swallowed and causes skin and eye irritation, and may cause respiratory irritation.[1]

Experimental Protocols Workflow

While specific experimental protocols for the safety assessment of this compound are not available, a general workflow for handling and assessing the risks of a hazardous chemical in a research setting is outlined below.

experimental_workflow General Experimental Workflow for Handling Hazardous Chemicals cluster_prep Preparation and Planning cluster_handling Chemical Handling cluster_disposal Waste Disposal risk_assessment Risk Assessment (Review SDS, Literature) ppe_selection PPE Selection risk_assessment->ppe_selection Determines engineering_controls Setup Engineering Controls (Fume Hood, Ventilation) risk_assessment->engineering_controls Informs weighing Weighing and Transfer ppe_selection->weighing engineering_controls->weighing spill_kit Prepare Spill Kit spill_kit->weighing reaction_setup Reaction Setup weighing->reaction_setup workup Reaction Work-up reaction_setup->workup purification Purification workup->purification waste_segregation Waste Segregation (Halogenated, Non-halogenated) purification->waste_segregation waste_labeling Proper Labeling waste_segregation->waste_labeling waste_disposal Disposal via EHS waste_labeling->waste_disposal safety_hierarchy Hierarchy of Controls for Chemical Safety elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood) elimination->engineering admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (e.g., Gloves, Goggles) (Least Effective) admin->ppe

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Nitro-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 3-Nitro-5-iodobenzotrifluoride. Due to the highly deactivated nature of the aromatic ring, this molecule presents unique challenges and opportunities in synthetic chemistry. This document outlines the theoretical principles governing its reactivity, predicts the regiochemical outcomes of key electrophilic substitution reactions, and provides detailed experimental protocols based on analogous transformations.

Introduction to the Reactivity of this compound

This compound is a polysubstituted aromatic compound featuring three distinct substituents with competing electronic effects. Understanding the individual and collective influence of these groups is paramount to predicting the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

  • Nitro Group (-NO₂): The nitro group is a powerful deactivating group due to its strong electron-withdrawing inductive (-I) and resonance (-M) effects. It directs incoming electrophiles to the meta position.

  • Trifluoromethyl Group (-CF₃): The trifluoromethyl group is also a strong deactivating group, primarily through its potent electron-withdrawing inductive effect (-I). It is also a meta-director.

  • Iodo Group (-I): The iodo group is a deactivating group due to its electron-withdrawing inductive effect (-I). However, it possesses lone pairs of electrons that can be donated to the ring through resonance (+M), making it an ortho, para-director.

The combined effect of these three substituents renders the benzene ring significantly electron-deficient and therefore, highly unreactive towards electrophiles. Harsh reaction conditions are typically necessary to effect electrophilic substitution.

Predicted Regioselectivity of Electrophilic Substitution Reactions

The directing effects of the substituents on this compound are illustrated below. The positions are numbered for clarity.

Caption: Directing effects of the substituents on this compound.

Based on the analysis of these directing effects, the most probable site for electrophilic attack is Position 4 . This position is meta to both the strongly deactivating nitro and trifluoromethyl groups, and ortho to the ortho, para-directing iodo group. While the iodo group is deactivating overall, its resonance effect can stabilize the arenium ion intermediate when the attack occurs at the ortho or para positions. Positions 2 and 6 are highly disfavored due to being ortho to two strongly deactivating groups.

Key Electrophilic Substitution Reactions and Experimental Protocols

While specific experimental data for electrophilic substitution on this compound is scarce in the literature, the following protocols for analogous, highly deactivated substrates can serve as a guide for researchers.

Halogenation (Bromination)

The introduction of a second halogen atom onto the ring is anticipated to occur at position 4. A procedure adapted from the bromination of 1-nitro-3-(trifluoromethyl)benzene provides a relevant experimental model.

Table 1: Proposed Experimental Protocol for the Bromination of this compound

ParameterValue/Description
Starting Material This compound
Reagents 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione, 98% Sulfuric acid
Solvent Dichloromethane
Temperature 35 °C
Reaction Time 19 hours
Work-up Quenching with aqueous NaOH, extraction with hexane, washing with NaHSO₃, NaHCO₃, and brine.
Purification Distillation under reduced pressure.
Anticipated Product 1-Bromo-3-iodo-5-nitrobenzotrifluoride

Detailed Experimental Protocol:

To a solution of this compound (1 equivalent) in dichloromethane, slowly add 98% sulfuric acid (2.8 equivalents) over a 10-minute period. The resulting two-phase mixture is heated to 35 °C with vigorous stirring. 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (0.6 equivalents) is then added in portions over 5 hours. The reaction mixture is stirred at 35 °C for an additional 19 hours. After cooling to room temperature, the mixture is carefully added to a stirred aqueous 2 M NaOH solution at 0-5 °C. The layers are separated, and the aqueous layer is extracted with hexane. The combined organic layers are washed sequentially with water, 5% aqueous sodium bisulfite, 8% aqueous sodium bicarbonate, and 10% aqueous sodium chloride. The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield the anticipated 1-bromo-3-iodo-5-nitrobenzotrifluoride.

G Proposed Bromination Workflow start Start: this compound reagents Add CH₂Cl₂ and H₂SO₄ start->reagents heating Heat to 35 °C reagents->heating brominating_agent Add 1,3-dibromo-5,5-dimethyl- imidazolidine-2,4-dione heating->brominating_agent reaction Stir at 35 °C for 19h brominating_agent->reaction workup Quench with NaOH, Extract with Hexane reaction->workup purification Wash and Purify workup->purification product Product: 1-Bromo-3-iodo-5-nitrobenzotrifluoride purification->product

Caption: Proposed workflow for the bromination of this compound.

Nitration

Introducing a second nitro group would result in the formation of 3,X-dinitro-5-iodobenzotrifluoride, where X is most likely 1 (position 4). The nitration of highly deactivated systems often requires harsh conditions, such as the use of fuming nitric acid and oleum.

Table 2: Proposed Experimental Protocol for the Nitration of this compound

ParameterValue/Description
Starting Material This compound
Reagents Fuming Nitric Acid, Oleum (20% SO₃)
Solvent None
Temperature 100-120 °C
Reaction Time Several hours
Work-up Pouring onto ice, filtration.
Purification Recrystallization.
Anticipated Product 1,3-Dinitro-5-iodobenzotrifluoride

Detailed Experimental Protocol:

In a flask equipped with a stirrer and a condenser, a mixture of oleum (20% SO₃) and fuming nitric acid is prepared and cooled. This compound is added portion-wise to the nitrating mixture while maintaining the temperature. The reaction mixture is then heated to 100-120 °C and stirred for several hours until the reaction is complete (monitored by TLC or GC). After cooling, the reaction mixture is carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

G Proposed Nitration Pathway start This compound reagents Fuming HNO₃ / Oleum start->reagents intermediate Arenium Ion Intermediate reagents->intermediate Electrophilic Attack at C4 product 1,3-Dinitro-5-iodobenzotrifluoride intermediate->product Deprotonation

Caption: Proposed reaction pathway for the nitration of this compound.

Sulfonation

Sulfonation of such a deactivated ring would necessitate the use of fuming sulfuric acid (oleum). The resulting sulfonic acid would be formed at position 4.

Table 3: Proposed Experimental Protocol for the Sulfonation of this compound

ParameterValue/Description
Starting Material This compound
Reagents Fuming Sulfuric Acid (Oleum, 20-30% SO₃)
Solvent None
Temperature 100-150 °C
Reaction Time Several hours
Work-up Pouring onto ice, salting out with NaCl.
Purification Recrystallization of the sodium salt.
Anticipated Product 4-Iodo-2-nitro-6-(trifluoromethyl)benzene-1-sulfonic acid

Detailed Experimental Protocol:

This compound is added portion-wise to fuming sulfuric acid (20-30% SO₃) with stirring and cooling. The reaction mixture is then heated to 100-150 °C for several hours. The progress of the reaction is monitored by taking aliquots and analyzing them (e.g., by HPLC after derivatization). Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice. The sulfonic acid can be isolated by "salting out" with sodium chloride, followed by filtration. The collected sodium sulfonate salt is then purified by recrystallization from aqueous ethanol.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on strongly deactivated aromatic rings. The presence of the -NO₂ and -CF₃ groups significantly reduces the nucleophilicity of the benzene ring, rendering it incapable of attacking the carbocation or acylium ion intermediates generated in these reactions. Therefore, Friedel-Crafts reactions are not considered viable synthetic routes for the functionalization of this compound.

Conclusion

The electrophilic substitution of this compound is a challenging transformation due to the presence of three deactivating substituents. Theoretical considerations strongly suggest that any successful substitution will occur at position 4, directed by the ortho, para-directing iodo group and the meta-directing nitro and trifluoromethyl groups. While direct experimental data on this specific substrate is limited, established protocols for analogous highly deactivated aromatic compounds provide a solid foundation for designing synthetic strategies. Researchers and drug development professionals should anticipate the need for harsh reaction conditions and should carefully optimize these conditions to achieve the desired products.

Disclaimer: The experimental protocols provided in this guide are based on reactions with analogous compounds and should be considered as starting points for investigation. All experimental work should be conducted with appropriate safety precautions in a well-ventilated fume hood by trained personnel.

Stability and Storage of 3-Nitro-5-iodobenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Nitro-5-iodobenzotrifluoride (CAS No: 41253-01-4). The information presented herein is crucial for maintaining the integrity of the compound in research and development settings, ensuring the reliability and reproducibility of experimental results. This document details known stability characteristics, recommended storage protocols, and potential degradation pathways based on available data for the compound and structurally related molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. These properties are fundamental to understanding its handling and storage requirements.

PropertyValueReference
Molecular Formula C₇H₃F₃INO₂[1][2]
Molecular Weight 317.01 g/mol [1]
Appearance Light red to light yellow liquid[3]
Boiling Point 76 - 79 °C @ 15 mmHg[3]
Melting Point -8.33 °C[3]
Flash Point 68 °C[3]
Specific Gravity 1.851 g/cm³[3]

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the chemical integrity of this compound. The following conditions are recommended based on safety data sheets and general chemical safety practices.

ParameterRecommendationCitation
Temperature Store in a cool place.[4][5][6]
Atmosphere Store in a dry and well-ventilated place. For long-term storage, consider storing under an inert atmosphere, such as argon, especially if the compound is sensitive to air and moisture.[4][6][7]
Light Exposure Protect from direct sunlight and light. Some related compounds are noted to be light-sensitive.[3][5][7]
Container Keep container tightly closed. Use suitable, closed containers for storage and disposal.[3][4][5][6]
Incompatible Materials Avoid strong oxidizing agents.[3][5]

Stability Profile and Potential Degradation Pathways

3.1. General Stability

The trifluoromethyl group generally imparts high chemical and thermal stability to the benzene ring.[8] However, the presence of nitro and iodo groups introduces potential sites for degradation. Nitroaromatic compounds can be susceptible to reduction, while the carbon-iodine bond can be subject to cleavage, particularly under photolytic conditions.

3.2. Potential Degradation Pathways

Based on literature for related compounds, the following degradation pathways are plausible for this compound:

  • Photodegradation: Aromatic nitro compounds are known to undergo photodegradation.[3][4][5] This can involve the reduction of the nitro group and cleavage of the C-I bond. The process often follows first-order kinetics.[3]

  • Reductive Degradation: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is a common metabolic pathway for nitroaromatic compounds in biological systems and can also occur chemically.[9]

  • Hydrolysis: While the benzotrifluoride moiety is generally stable, extreme pH conditions could potentially lead to the hydrolysis of the trifluoromethyl group, although this is less likely under standard storage conditions. The C-I bond may also be susceptible to hydrolysis under certain conditions.

Below is a diagram illustrating a potential degradation pathway for this compound based on known reactions of similar compounds.

G Potential Degradation Pathways A This compound B Reduction of Nitro Group (e.g., to -NH2) A->B Reductants / hv C Photolytic Cleavage of C-I Bond A->C hv (Light) D Hydrolysis of -CF3 (under harsh conditions) A->D Strong Acid/Base

A diagram of potential degradation routes.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating analytical method should be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.

4.1. General Protocol for a Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC.

  • Method Validation: The analytical method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[10][11]

4.2. Recommended HPLC Method Parameters (Starting Point)

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water or a suitable buffer.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (to be determined by UV scan)
Injection Volume 10-20 µL
Column Temperature 30-40 °C

The following diagram illustrates a general workflow for conducting a stability study.

G Workflow for Stability Assessment cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Analysis & Reporting A Develop HPLC Method B Validate Method (ICH) A->B C Prepare Stock Solution B->C D Apply Stress Conditions (Acid, Base, Peroxide, Heat, Light) C->D E Analyze Stressed Samples by HPLC D->E F Identify & Quantify Degradants E->F G Generate Stability Report F->G

A general workflow for a chemical stability study.

Biological Implications and Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are limited, the toxicity of nitroaromatic compounds is generally linked to the enzymatic reduction of the nitro group.[9][12] This can lead to the formation of reactive intermediates that can cause cellular damage.

The bioreduction of nitroaromatics can generate reactive oxygen species (ROS), leading to oxidative stress.[12] The hydroxylamino derivatives formed during reduction can also interact with macromolecules like DNA, potentially leading to mutagenic effects.[9]

The diagram below illustrates a generalized pathway for the bioactivation and toxicity of nitroaromatic compounds.

G Generalized Bioactivation of Nitroaromatic Compounds A Nitroaromatic Compound (e.g., this compound) B Nitroreductases (Enzymatic Reduction) A->B Cellular uptake C Nitro Anion Radical B->C D Nitroso Intermediate C->D F Reactive Oxygen Species (ROS) Generation C->F Reaction with O2 E Hydroxylamine Intermediate D->E H Interaction with DNA & other macromolecules E->H G Oxidative Stress F->G I Cellular Damage / Mutagenicity G->I H->I

A diagram of potential nitroaromatic bioactivation.

Conclusion

This compound should be stored in a cool, dry, dark, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents. While specific stability data is lacking, potential degradation pathways include photodegradation and reduction of the nitro group. For rigorous stability assessment, a validated stability-indicating analytical method, such as HPLC, should be employed through forced degradation studies. The biological activity and toxicity, though not specifically studied, are likely to follow the general pathways of other nitroaromatic compounds, involving reductive bioactivation. Adherence to the storage and handling guidelines outlined in this document is essential for maintaining the quality and reliability of this compound for research and development purposes.

References

Methodological & Application

Application Notes and Protocols for 3-Nitro-5-iodobenzotrifluoride in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 3-nitro-5-iodobenzotrifluoride as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of three key functional groups: an iodine atom, a nitro group, and a trifluoromethyl group. The iodine atom serves as a reactive handle for the Suzuki coupling, enabling the formation of carbon-carbon bonds to construct biaryl scaffolds. The electron-withdrawing nature of the nitro and trifluoromethyl groups can influence the reactivity of the molecule and the properties of the resulting products, making them valuable for the synthesis of novel therapeutic agents and functional materials.

The judicious incorporation of a trifluoromethyl group can enhance pharmacokinetic properties such as metabolic stability and membrane permeability. Similarly, the nitro group is a common pharmacophore in various drug candidates.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between this compound and a variety of organoboron compounds, typically aryl or heteroaryl boronic acids, in the presence of a palladium catalyst and a base.

General Reaction for the Suzuki Coupling of this compound.

Quantitative Data Summary

While a specific literature source detailing the Suzuki coupling of this compound was not identified, the following table summarizes typical reaction conditions and expected yields based on analogous transformations involving aryl iodides with electron-withdrawing groups. These conditions can serve as a starting point for optimization.

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Toluene/H₂O (5:1)901680-90
33,5-Difluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF/H₂O (10:1)1101075-85
4Thiophene-2-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃THF/H₂O (3:1)802470-80
5Pyridine-3-boronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane/H₂O (4:1)1001865-75

Yields are estimated based on typical Suzuki-Miyaura reactions of similar substrates and are intended for guidance.

Experimental Protocols

The following is a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is based on well-established procedures for similar transformations.

Materials:
  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

  • Reaction monitoring equipment (TLC, LC-MS)

  • Purification equipment (column chromatography)

Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 317.0 mg), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol, 424.5 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [R'-B(OR)₃]⁻ PdII_Both R-Pd(II)L_n-R' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R-R' RedElim->Product Experimental_Workflow start Start setup Reaction Setup: - this compound - Boronic Acid - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert catalyst Add Catalyst and Ligand (e.g., Pd(OAc)₂ / SPhos) inert->catalyst solvent Add Solvents (e.g., Dioxane/Water) catalyst->solvent reaction Heat and Stir (e.g., 100 °C) solvent->reaction monitor Monitor Reaction Progress (TLC / LC-MS) reaction->monitor workup Aqueous Work-up - Dilute - Extract - Dry monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Application Notes and Protocols for Sonogashira Coupling with 3-Nitro-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by palladium and copper complexes, is widely utilized in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1][3] These application notes provide a detailed protocol for the Sonogashira coupling of 3-Nitro-5-iodobenzotrifluoride, a key intermediate in the synthesis of various pharmacologically active compounds. The presence of both a nitro group and a trifluoromethyl group makes this substrate highly electron-deficient, which can influence its reactivity in cross-coupling reactions.

Reaction Mechanism and Workflow

The Sonogashira coupling reaction typically proceeds through a dual catalytic cycle involving both palladium and copper.[2]

The Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.

  • Formation of Copper Acetylide: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkyne moiety to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.

A copper-free variant of the Sonogashira reaction has also been developed to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[1]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pdi Ar-Pd(II)-I(L2) pd0->pdi pdii Ar-Pd(II)-C≡CR(L2) pdi->pdii Transmetalation pdii->pd0 product Ar-C≡CR pdii->product Reductive Elimination aryl_halide Ar-I (this compound) aryl_halide->pdi Oxidative Addition cu_i Cu(I) cu_alkyne Cu-C≡CR cu_i->cu_alkyne cu_alkyne->pdi alkyne H-C≡CR alkyne->cu_alkyne base Base base->cu_alkyne Deprotonation

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocols

The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne. This procedure is adapted from established methods for similar electron-deficient aryl iodides.[4]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene, Propargyl alcohol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the palladium catalyst (0.02-0.05 eq), and Copper(I) iodide (0.04-0.10 eq).

  • Add the anhydrous solvent and the base (2.0-3.0 eq).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Pd Catalyst & CuI - Base & Solvent - Inert Atmosphere start->setup add_alkyne Add Terminal Alkyne setup->add_alkyne reaction Reaction Monitoring (TLC/GC-MS) add_alkyne->reaction workup Aqueous Workup: - Dilution - Filtration - Extraction - Drying reaction->workup purification Purification: Flash Column Chromatography workup->purification product Characterized Product purification->product

Caption: General experimental workflow for Sonogashira coupling.

Data Presentation

The following table summarizes representative yields for the Sonogashira coupling of electron-deficient aryl iodides with various terminal alkynes under typical conditions. These values are intended to provide an estimate of the expected efficiency for the coupling with this compound.

EntryAryl IodideAlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Iodo-4-nitrobenzenePhenylacetylenePdCl₂(PPh₃)₂ (2), CuI (4)TEATHFRT495
21-Iodo-4-nitrobenzene1-HexynePd(PPh₃)₄ (3), CuI (5)DIPEADMF60692
31-Iodo-3,5-dinitrobenzenePhenylacetylenePd(PPh₃)₄ (2.5), CuI (5)TEATHFRT398
4Methyl 4-iodobenzoateTrimethylsilylacetylenePdCl₂(PPh₃)₂ (2), CuI (4)TEATHF50590
54-IodoacetophenonePropargyl alcoholPd(PPh₃)₄ (3), CuI (5)DIPEADMF70888

Note: The yields are for isolated products and the reaction conditions may require optimization for the specific substrate this compound.

Applications in Drug Development

Derivatives of 3-Nitro-5-(alkynyl)benzotrifluoride are valuable intermediates in the synthesis of a variety of biologically active molecules. The introduction of the alkyne functionality via the Sonogashira coupling allows for further chemical modifications, such as click chemistry reactions, cyclizations, and reductions, to generate diverse molecular scaffolds for drug discovery programs. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Copper(I) iodide is a potential irritant; avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reactions under an inert atmosphere should be set up by trained personnel.

References

Application Notes and Protocols for the Heck Reaction of 3-Nitro-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted olefins. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. 3-Nitro-5-iodobenzotrifluoride is a valuable building block in drug discovery due to the presence of two strong electron-withdrawing groups, the nitro and trifluoromethyl moieties. These groups can significantly influence the biological activity and pharmacokinetic properties of a molecule. The iodine atom provides a reactive handle for C-C bond formation via reactions like the Heck coupling, allowing for the introduction of diverse functionalities.

This document provides detailed application notes and experimental protocols for the Heck reaction using this compound as the aryl halide substrate. The high electrophilicity of the C-I bond, enhanced by the meta-directing nitro and trifluoromethyl groups, makes this substrate particularly reactive towards oxidative addition to a Pd(0) catalyst, often allowing for milder reaction conditions compared to less activated aryl iodides.

Reaction Principle and Mechanism

The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a square planar Pd(II) complex. The electron-withdrawing nature of the nitro and trifluoromethyl groups accelerates this rate-determining step.

  • Alkene Coordination and Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-aryl bond. This step typically proceeds in a syn-periplanar fashion.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species. This step generally favors the formation of the more thermodynamically stable trans-isomer.

  • Reductive Elimination: The active Pd(0) catalyst is regenerated by the action of a base, which neutralizes the generated hydroiodic acid (HI).

Experimental Protocols

The following protocols are provided as a starting point for the Heck coupling of this compound with representative electron-deficient (methyl acrylate) and electron-neutral (styrene) alkenes. Optimization of reaction parameters may be required for different alkene substrates.

Protocol 1: Heck Coupling with Methyl Acrylate

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (NEt₃) or Sodium Carbonate (Na₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Column chromatography system (Silica gel)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 319 mg, 1.0 mmol), Palladium(II) acetate (e.g., 4.5 mg, 0.02 mmol, 2 mol%), and Triphenylphosphine (e.g., 21 mg, 0.08 mmol, 8 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous DMF (5 mL) to the flask via syringe.

  • Stir the mixture at room temperature for 10 minutes to allow for the in-situ formation of the active Pd(0) catalyst.

  • Add triethylamine (e.g., 209 µL, 1.5 mmol, 1.5 equivalents) or sodium carbonate (e.g., 159 mg, 1.5 mmol, 1.5 equivalents) followed by methyl acrylate (e.g., 108 µL, 1.2 mmol, 1.2 equivalents) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired methyl (E)-3-(3-nitro-5-(trifluoromethyl)phenyl)acrylate.

Protocol 2: Heck Coupling with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Column chromatography system (Silica gel)

Procedure:

  • In a dry Schlenk flask containing a magnetic stir bar, combine this compound (e.g., 319 mg, 1.0 mmol), Palladium(II) acetate (e.g., 2.2 mg, 0.01 mmol, 1 mol%), and Potassium carbonate (e.g., 276 mg, 2.0 mmol, 2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF (5 mL) followed by styrene (e.g., 137 µL, 1.2 mmol, 1.2 equivalents) via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 6-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, add water (20 mL) and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain (E)-1-nitro-3-styryl-5-(trifluoromethyl)benzene.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Heck reaction of electron-deficient aryl iodides, which can serve as a guide for the reaction of this compound.

Table 1: Typical Reaction Conditions for Heck Coupling of Electron-Deficient Aryl Iodides

ParameterCondition A (with Phosphine Ligand)Condition B (Ligandless)
Aryl Iodide 1.0 equiv1.0 equiv
Alkene 1.2 - 1.5 equiv1.2 - 1.5 equiv
Catalyst Pd(OAc)₂ (1-5 mol%)Pd(OAc)₂ (1-2 mol%)
Ligand PPh₃ (2-10 mol%)None
Base NEt₃ (1.5-2.0 equiv) or Na₂CO₃ (1.5-2.0 equiv)K₂CO₃ (2.0 equiv) or NaOAc (2.0 equiv)
Solvent DMF, MeCN, TolueneDMF, NMP, DMAc
Temperature 80 - 120 °C100 - 140 °C
Time 4 - 16 h6 - 24 h

Table 2: Comparative Yields for Heck Reactions of Various Electron-Deficient Aryl Iodides

Aryl IodideAlkeneCatalyst SystemYield (%)
4-IodonitrobenzeneStyrenePd(OAc)₂ / PPh₃ / NEt₃>90
4-Iodobenzonitrilen-Butyl acrylatePd(OAc)₂ / K₂CO₃>95
1-Iodo-3,5-dinitrobenzeneStyrenePd(OAc)₂ / NaOAc~85
4-IodobenzotrifluorideMethyl acrylatePd(OAc)₂ / PPh₃ / NEt₃>90
This compound Methyl Acrylate Pd(OAc)₂ / PPh₃ / NEt₃ Expected >90
This compound Styrene Pd(OAc)₂ / K₂CO₃ Expected >85

Note: The expected yields for this compound are based on the high reactivity of similarly substituted electron-deficient aryl iodides.

Mandatory Visualizations

Heck_Reaction_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up and Purification cluster_analysis 4. Product Analysis reagents Combine Aryl Iodide, Catalyst, Ligand (optional), and Base in Schlenk Flask inert Establish Inert Atmosphere (Ar/N2) reagents->inert add_solvents Add Anhydrous Solvent and Alkene inert->add_solvents heating Heat and Stir (e.g., 80-140 °C) add_solvents->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify characterization Characterize Pure Product (NMR, MS, etc.) purify->characterization

Caption: General experimental workflow for the Heck reaction.

Heck_Catalytic_Cycle pd0 Pd(0)Ln pd2_complex R-Pd(II)L2-I pd0->pd2_complex Oxidative Addition alkene_complex Alkene Coordination pd2_complex->alkene_complex insertion_complex Migratory Insertion alkene_complex->insertion_complex beta_elimination β-Hydride Elimination insertion_complex->beta_elimination pd_hydride H-Pd(II)L2-I beta_elimination->pd_hydride product Product (Substituted Alkene) beta_elimination->product pd_hydride->pd0 Reductive Elimination salt [Base-H]+I- pd_hydride->salt aryl_halide R-I (this compound) aryl_halide->pd2_complex alkene Alkene alkene->alkene_complex base Base base->pd0

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Nitro-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is particularly valuable in pharmaceutical and materials science research for the synthesis of aryl amines, which are key structural motifs in a vast array of bioactive molecules and functional materials. 3-Nitro-5-iodobenzotrifluoride is a key building block in medicinal chemistry, and its amination provides access to a diverse range of N-substituted 3-nitro-5-(trifluoromethyl)aniline derivatives. These products serve as crucial intermediates in the development of novel therapeutics.

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of this compound. The presence of both a strongly electron-withdrawing nitro group and a trifluoromethyl group on the aryl iodide substrate presents specific challenges, such as potential side reactions and catalyst deactivation, necessitating careful optimization of reaction conditions.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle initiated by a palladium(0) species. The generally accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) center, followed by coordination of the amine. Subsequent deprotonation by a base generates a palladium-amido complex, which then undergoes reductive elimination to furnish the desired N-aryl amine and regenerate the active Pd(0) catalyst, thus completing the cycle.[1] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to promote the key steps of the catalytic cycle and stabilize the palladium intermediates.[1] A critical consideration for substrates containing nitro groups is the choice of base, as strong bases like sodium tert-butoxide can be incompatible, leading to undesired side reactions.[2] Weaker inorganic bases such as potassium phosphate or cesium carbonate are often more suitable.[2][3]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of this compound with various amines. These conditions are based on established protocols for electronically similar aryl halides and serve as a starting point for optimization.

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Toluene10012-1885-95
2n-ButylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)Dioxane11016-2480-90
3AnilinePd₂(dba)₃ (1.5)BrettPhos (3)K₂CO₃ (2.5)Toluene10018-2475-85
4PiperidinePd(OAc)₂ (2)SPhos (5)K₃PO₄ (2.0)THF802470-80

Note: Yields are estimates based on reactions with analogous substrates and are highly dependent on the specific amine and precise reaction conditions. Optimization is recommended for each specific transformation.

Experimental Protocol

This protocol provides a general method for the Buchwald-Hartwig amination of this compound. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere prior to use, and solvents must be anhydrous and deoxygenated.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Anhydrous base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Reaction vessel (e.g., Schlenk tube)

  • Standard laboratory glassware for workup and purification

  • Celite®

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., 1-2 mol% Pd), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 2.0 equiv of K₃PO₄).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Addition of Reagents: Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M with respect to the aryl iodide) via syringe.

  • Add the amine (1.1-1.2 equivalents) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously for the specified time.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble inorganic salts and the palladium catalyst.

  • Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-3-nitro-5-(trifluoromethyl)aniline.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants cluster_products pd0 Pd(0)Lₙ pdiil Lₙ(Ar)Pd(II)-I pd0->pdiil Oxidative Addition pdiinr2 Lₙ(Ar)Pd(II)-NR¹R² pdiil->pdiinr2 Amine Coordination & Deprotonation salt Base-H⁺ I⁻ pdiil->salt pdiinr2->pd0 Reductive Elimination product Ar-NR¹R² pdiinr2->product arI Ar-I amine R¹R²NH base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start: Inert Atmosphere Setup reagents 1. Combine solid reagents: Aryl Iodide, Pd Catalyst, Ligand, Base start->reagents solvent 2. Add anhydrous, degassed solvent reagents->solvent amine 3. Add amine solvent->amine reaction 4. Heat and stir (Monitor by TLC/LC-MS) amine->reaction workup 5. Cool, dilute, and filter reaction->workup purify 6. Extraction and drying workup->purify product 7. Column Chromatography purify->product end Final Product product->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Safety Precautions

  • This reaction should be carried out in a well-ventilated fume hood.

  • Palladium compounds are toxic and should be handled with care.

  • Phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • The bases used are corrosive and/or irritants. Avoid skin and eye contact.

  • Organic solvents are flammable. Keep away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a laboratory coat.

References

Application Notes and Protocols: The Utility of 3-Nitro-5-iodobenzotrifluoride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-5-iodobenzotrifluoride is a valuable fluorinated building block in the synthesis of complex organic molecules, particularly within the agrochemical industry. The presence of three distinct functional moieties—a nitro group, an iodine atom, and a trifluoromethyl group—on the benzene ring provides a versatile platform for a variety of chemical transformations. The trifluoromethyl group is a well-established bioisostere in agrochemical design, often enhancing metabolic stability, lipophilicity, and binding affinity of the final product. The nitro group can be readily reduced to an amine, a common functional handle for further derivatization, while the iodine atom is an excellent leaving group for cross-coupling reactions.

These application notes provide a detailed overview of the potential use of this compound in the synthesis of agrochemical candidates, with a focus on a representative synthetic pathway to a hypothetical herbicidal compound. The protocols provided are based on established chemical transformations and offer a practical guide for researchers in the field.

Core Synthetic Pathway: From Building Block to Pre-Agrochemical

The primary synthetic utility of this compound in agrochemical synthesis involves a two-step process:

  • Reduction of the Nitro Group: The nitro functionality is typically reduced to an amine to provide a nucleophilic center for subsequent reactions.

  • Carbon-Carbon or Carbon-Heteroatom Bond Formation: The iodine atom is subsequently displaced or utilized in a cross-coupling reaction to build the core structure of the target agrochemical.

A plausible application of this building block is in the synthesis of diphenyl ether herbicides. The following sections detail the experimental protocols for a hypothetical synthesis of a pre-herbicidal compound, N-(3-iodo-5-(trifluoromethyl)phenyl)aniline, a precursor that could be further elaborated into a final herbicidal product.

Experimental Protocols

Protocol 1: Reduction of this compound to 3-Amino-5-iodobenzotrifluoride

This protocol describes the reduction of the nitro group to an amine using tin(II) chloride, a common and effective method for this transformation.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • To this solution, add tin(II) chloride dihydrate (4.0 eq).

  • Slowly add concentrated hydrochloric acid (5.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a 10 M aqueous solution of sodium hydroxide until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 3-Amino-5-iodobenzotrifluoride.

Protocol 2: Ullmann Condensation of 3-Amino-5-iodobenzotrifluoride with Aniline

This protocol details the copper-catalyzed N-arylation (Ullmann condensation) of the synthesized 3-Amino-5-iodobenzotrifluoride with aniline to form a diphenylamine derivative.

Materials:

  • 3-Amino-5-iodobenzotrifluoride

  • Aniline

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Amino-5-iodobenzotrifluoride (1.0 eq), aniline (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 120-130 °C and stir for 12-18 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with toluene (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the target diphenylamine derivative.

Data Presentation

The following table summarizes the key parameters for the proposed synthetic pathway. The yields are estimated based on analogous reactions reported in the chemical literature for similar substrates.

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1Nitro ReductionThis compoundSnCl₂·2H₂O, HClEthanolReflux3-485-95
2Ullmann Condensation3-Amino-5-iodobenzotrifluorideAniline, CuI, K₂CO₃DMF120-13012-1870-85

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of the key components in this agrochemical synthesis application.

G cluster_0 Synthesis of 3-Amino-5-iodobenzotrifluoride This compound This compound Reduction Reduction This compound->Reduction SnCl2*2H2O, HCl Ethanol, Reflux 3-Amino-5-iodobenzotrifluoride 3-Amino-5-iodobenzotrifluoride Reduction->3-Amino-5-iodobenzotrifluoride

Caption: Synthetic pathway for the reduction of this compound.

G cluster_1 Synthesis of a Diphenylamine Precursor 3-Amino-5-iodobenzotrifluoride 3-Amino-5-iodobenzotrifluoride Ullmann_Condensation Ullmann Condensation 3-Amino-5-iodobenzotrifluoride->Ullmann_Condensation Aniline Aniline Aniline->Ullmann_Condensation CuI, K2CO3 DMF, 120-130°C Diphenylamine_Derivative N-(3-iodo-5-(trifluoromethyl)phenyl)aniline Ullmann_Condensation->Diphenylamine_Derivative

Caption: Synthesis of a hypothetical pre-agrochemical via Ullmann condensation.

G Start This compound Building Block Step1 Reduction SnCl2*2H2O Start:f1->Step1:f0 Intermediate 3-Amino-5-iodobenzotrifluoride Key Intermediate Step1:f1->Intermediate:f0 Step2 C-N Coupling Ullmann Condensation Intermediate:f1->Step2:f0 Final Diphenylamine Derivative Pre-Agrochemical Step2:f1->Final:f0

Caption: Overall experimental workflow from starting material to a pre-agrochemical.

Application Notes: 3-Nitro-5-iodobenzotrifluoride as a Versatile Building Block for High-Performance Poly(arylene ether)s

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utilization of 3-Nitro-5-iodobenzotrifluoride as a key building block for the synthesis of advanced poly(arylene ether)s (PAEs). The unique trifluoromethyl and nitro functionalities of this molecule make it a valuable precursor for creating polymers with exceptional thermal stability, chemical resistance, and desirable optoelectronic properties.

Introduction

This compound is a highly functionalized aromatic compound. The presence of an iodine atom allows for the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. The electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups activates the aromatic ring for nucleophilic aromatic substitution (SₙAr) reactions. This dual reactivity makes it a versatile monomer for the synthesis of high-performance polymers.

Poly(arylene ether)s are a class of engineering thermoplastics known for their high glass transition temperatures, excellent thermal and oxidative stability, and robust mechanical properties. By incorporating the 3-nitro-5-(trifluoromethyl)phenyl moiety into the polymer backbone, these desirable characteristics can be further enhanced. The trifluoromethyl group, in particular, is known to improve solubility, flame retardancy, and dielectric properties while lowering the refractive index.

Application: Synthesis of Poly(arylene ether)s via Nucleophilic Aromatic Substitution

A primary application of this compound in materials science is its use as a precursor to AB-type monomers for nucleophilic aromatic substitution polymerization. In this approach, the iodine atom can be functionalized to introduce a nucleophilic group, such as a hydroxyl group, creating a monomer that can undergo self-polymerization. The nitro group serves as an excellent leaving group in the SₙAr reaction, facilitated by the activating effect of the meta-disposed trifluoromethyl group.

Experimental Workflow for AB-type Monomer Synthesis and Polymerization

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Post-Polymerization Modification (Optional) A This compound B Hydroxylation Reaction (e.g., with a protected phenol and Cu catalyst) A->B C Deprotection B->C D AB-type Monomer: 4'-Hydroxy-3'-nitro-5'-(trifluoromethyl)biphenyl-4-ol C->D E Polymerization via Nucleophilic Aromatic Substitution D->E F Poly(arylene ether) with -CF3 and -NO2 side groups E->F G Reduction of Nitro Group F->G H Functionalized Poly(arylene ether) G->H

Caption: Workflow for the synthesis of a poly(arylene ether) using this compound.

Detailed Experimental Protocol: Synthesis of a Poly(arylene ether) via Nitro Displacement

This protocol is adapted from established procedures for the synthesis of poly(arylene ether)s containing trifluoromethyl groups via a nitro displacement reaction from an AB-type monomer.[1]

Materials:

  • AB-type Monomer (e.g., 4'-Hydroxy-3'-nitro-5'-(trifluoromethyl)biphenyl-4-ol)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized Water

  • Argon gas

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap

  • Condenser

  • Heating mantle with temperature controller

  • Argon inlet

  • Standard laboratory glassware

Procedure:

  • Setup: Assemble a 25 mL three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and an argon inlet. Ensure all glassware is thoroughly dried.

  • Charging the Flask: Charge the flask with the AB-type monomer (e.g., 1.822 g, 6.434 mmol), anhydrous potassium carbonate (1.334 g, 9.652 mmol), 8 mL of NMP, and 5 mL of toluene.

  • Azeotropic Dehydration: Heat the reaction mixture to 135 °C under a slow flow of argon. Toluene will begin to reflux, and any water present will be azeotropically removed and collected in the Dean-Stark trap.

  • Phenoxide Formation: Continue this process for 4 hours, periodically removing the toluene/water azeotrope from the trap and replenishing with fresh, dry toluene to ensure complete formation of the phenoxide and dehydration of the system.

  • Polymerization: After 4 hours, remove the Dean-Stark trap and raise the temperature of the reaction mixture to 190 °C to remove the remaining toluene. Allow the polymerization to proceed at this temperature for 14 hours under a continuous argon purge. The solution will become viscous as the polymer forms.

  • Precipitation: After cooling to room temperature, slowly pour the viscous polymer solution into 400 mL of a vigorously stirred 1:1 (v/v) mixture of methanol and water. A fibrous precipitate will form.

  • Washing: Collect the polymer by filtration. Wash the polymer repeatedly with hot deionized water and then with methanol to remove any remaining salts and low molecular weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 100 °C for 24 hours.

Representative Polymer Characterization Data

The following table summarizes typical properties of poly(arylene ether)s synthesized using trifluoromethyl- and nitro-substituted monomers. Actual values will vary depending on the specific monomer structure and polymerization conditions.

PropertyRepresentative ValueMethod
Molecular Weight (Mn) 30,000 - 60,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.8 - 2.5GPC
Glass Transition Temp. (Tg) 200 - 250 °CDifferential Scanning Calorimetry (DSC)
5% Weight Loss Temp. (Td5) > 500 °C (in N₂)Thermogravimetric Analysis (TGA)
Solubility Soluble in NMP, DMAc, chloroform, THFVisual Observation
FTIR Characteristic Peaks ~1240 cm⁻¹ (Ar-O-Ar), ~1150-1100 cm⁻¹ (C-F)[1]Fourier-Transform Infrared Spectroscopy

Signaling Pathways and Logical Relationships

The synthesis of these advanced materials follows a clear logical progression from the starting building block to the final polymer, with optional modification steps to tune the final properties.

G Start This compound Monomer AB-type Monomer Synthesis Start->Monomer Functionalization Polymerization Nucleophilic Aromatic Substitution Polymerization Monomer->Polymerization Self-Condensation Polymer High-Performance Poly(arylene ether) Polymerization->Polymer Modification Post-Polymerization Modification (e.g., Reduction of -NO2) Polymer->Modification Optional FunctionalPolymer Functionalized Polymer Modification->FunctionalPolymer

Caption: Logical relationship from building block to functionalized polymer.

Conclusion

This compound is a promising and versatile building block for the creation of advanced poly(arylene ether)s. Its unique substitution pattern allows for the synthesis of high-molecular-weight polymers with excellent thermal stability and solubility in common organic solvents. The presence of the trifluoromethyl group imparts desirable properties for applications in high-performance electronics and aerospace materials. The nitro group not only facilitates the polymerization via nucleophilic aromatic substitution but also offers a handle for post-polymerization modification to further tune the material's properties for specific applications. The protocols and data presented here provide a solid foundation for researchers to explore the potential of this valuable building block in the development of next-generation advanced materials.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Nitro-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-Nitro-5-iodobenzotrifluoride. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl and nitro groups, which can impart unique electronic and metabolic properties to target molecules. The following protocols for Suzuki, Buchwald-Hartwig, Sonogashira, Stille, and Heck cross-coupling reactions are provided as a starting point for the synthesis of a variety of derivatives.

Core Concepts and Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck reactions), and reductive elimination.

dot digraph "Palladium Catalytic Cycle" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

"Pd(0)L_n" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-Pd(II)-X(L_n)" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Transmetalation" [shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-Pd(II)-R(L_n)" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Reductive_Elimination" [shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-R" [fillcolor="#34A853", fontcolor="#FFFFFF", label="Coupled Product"];

"Pd(0)L_n" -> "Oxidative_Addition" [label="Ar-X", color="#EA4335"]; "Oxidative_Addition" -> "Ar-Pd(II)-X(L_n)" [color="#EA4335"]; "Ar-Pd(II)-X(L_n)" -> "Transmetalation" [label="R-M", color="#FBBC05"]; "Transmetalation" -> "Ar-Pd(II)-R(L_n)" [color="#FBBC05"]; "Ar-Pd(II)-R(L_n)" -> "Reductive_Elimination" [color="#34A853"]; "Reductive_Elimination" -> "Ar-R" [color="#34A853"]; "Reductive_Elimination" -> "Pd(0)L_n" [style=dashed, label="Regeneration", color="#4285F4"]; } dot Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflows

The general workflow for performing palladium-catalyzed cross-coupling reactions with this compound involves the careful assembly of reactants under an inert atmosphere, followed by heating, and subsequent workup and purification.

dot digraph "Experimental Workflow" { graph [splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10];

subgraph "cluster_prep" { label="Reaction Setup"; bgcolor="#F1F3F4"; "Flask" [label="Dry Schlenk Flask\nunder Inert Gas"]; "Reagents" [label="Add:\n- this compound\n- Coupling Partner\n- Palladium Catalyst\n- Ligand\n- Base"]; "Solvent" [label="Add Anhydrous Solvent"]; "Degas" [label="Degas Mixture"]; "Flask" -> "Reagents" -> "Solvent" -> "Degas"; }

subgraph "cluster_reaction" { label="Reaction"; bgcolor="#FFFFFF"; "Heat" [label="Heat to\nReaction Temperature"]; "Monitor" [label="Monitor by TLC/GC-MS"]; "Heat" -> "Monitor"; }

subgraph "cluster_workup" { label="Workup & Purification"; bgcolor="#F1F3F4"; "Quench" [label="Quench Reaction"]; "Extract" [label="Extract with\nOrganic Solvent"]; "Dry" [label="Dry Organic Layer"]; "Concentrate" [label="Concentrate in vacuo"]; "Purify" [label="Purify by\nColumn Chromatography"]; "Quench" -> "Extract" -> "Dry" -> "Concentrate" -> "Purify"; }

"Degas" -> "Heat" [lhead="cluster_reaction"]; "Monitor" -> "Quench" [lhead="cluster_workup"]; } dot Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various aryl or vinyl boronic acids or their esters.

Reaction Scheme:

Quantitative Data Summary:

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012~90
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O8016~85
3-Carboxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Dioxane/H₂O1108~75

Detailed Experimental Protocol: Synthesis of 3-Nitro-5-(trifluoromethyl)biphenyl

Materials:

  • This compound (1.0 mmol, 331 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Toluene (5 mL)

  • Deionized water (1 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add toluene and deionized water.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of N-aryl derivatives by coupling this compound with a variety of primary and secondary amines.[1]

Reaction Scheme:

Quantitative Data Summary:

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane11018~88
AnilinePd(OAc)₂ (2)RuPhos (4)NaOt-BuToluene10012~92
BenzylaminePdCl₂(dppf) (3)-K₂CO₃DMF9024~85

Detailed Experimental Protocol: Synthesis of 4-(3-Nitro-5-(trifluoromethyl)phenyl)morpholine

Materials:

  • This compound (1.0 mmol, 331 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg)

  • Xantphos (0.04 mmol, 23.1 mg)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol, 652 mg)

  • 1,4-Dioxane (5 mL), anhydrous

Procedure:

  • In a glovebox, charge a dry Schlenk tube with this compound, Pd₂(dba)₃, Xantphos, and cesium carbonate.

  • Add anhydrous 1,4-dioxane followed by morpholine.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 110 °C and stir for 18 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography (eluent: hexane/ethyl acetate gradient) to yield the product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between this compound and a terminal alkyne.[2]

Reaction Scheme:

Quantitative Data Summary:

AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF2512~95
1-OctynePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHDMF508~88
TrimethylsilylacetylenePdCl₂(MeCN)₂ (2)CuI (4)DBUAcetonitrile606~92

Detailed Experimental Protocol: Synthesis of 1-(Phenylethynyl)-3-nitro-5-(trifluoromethyl)benzene

Materials:

  • This compound (1.0 mmol, 331 mg)

  • Phenylacetylene (1.2 mmol, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI, 0.05 mmol, 9.5 mg)

  • Triethylamine (Et₃N, 3.0 mmol, 418 µL)

  • Tetrahydrofuran (THF, 10 mL), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Once complete, dilute the reaction with diethyl ether (20 mL) and filter through Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the product by column chromatography (eluent: hexane/ethyl acetate gradient).

Stille Coupling

The Stille coupling facilitates the C-C bond formation between this compound and an organostannane reagent.

Reaction Scheme:

Quantitative Data Summary:

OrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
Tributyl(vinyl)stannanePd(PPh₃)₄ (5)-Toluene11016~85
2-(Tributylstannyl)thiophenePd₂(dba)₃ (2)P(o-tol)₃ (8)DMF10012~90
Tributyl(phenyl)stannanePdCl₂(PPh₃)₂ (3)-Dioxane10024~80

Detailed Experimental Protocol: Synthesis of 1-Nitro-3-(trifluoromethyl)-5-vinylbenzene

Materials:

  • This compound (1.0 mmol, 331 mg)

  • Tributyl(vinyl)stannane (1.1 mmol, 349 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 58 mg)

  • Toluene (5 mL), anhydrous

Procedure:

  • To a flame-dried Schlenk tube under argon, add this compound and Pd(PPh₃)₄.

  • Add anhydrous toluene, followed by tributyl(vinyl)stannane.

  • Degas the mixture with a stream of argon for 10 minutes.

  • Heat the reaction to 110 °C and stir for 16 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute the reaction with diethyl ether (20 mL) and add a saturated aqueous solution of KF (10 mL). Stir vigorously for 1 hour.

  • Filter the mixture through Celite® and separate the layers.

  • Wash the organic layer with water and brine, then dry over MgSO₄.

  • Concentrate the solution and purify the crude product by flash chromatography (eluent: hexane/ethyl acetate gradient).

Heck Reaction

The Heck reaction allows for the coupling of this compound with various alkenes to form substituted alkenes.

Reaction Scheme:

Quantitative Data Summary:

AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10012~80
n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile8024~75
1-OcteneHerrmann's catalyst (1)-NaOAcNMP12018~70

Detailed Experimental Protocol: Synthesis of 1-(3-Nitro-5-(trifluoromethyl)phenyl)-2-phenylethene

Materials:

  • This compound (1.0 mmol, 331 mg)

  • Styrene (1.5 mmol, 173 µL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 12.2 mg)

  • Triethylamine (Et₃N, 1.5 mmol, 209 µL)

  • N,N-Dimethylformamide (DMF, 5 mL), anhydrous

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve this compound, Pd(OAc)₂, and P(o-tol)₃ in anhydrous DMF.

  • Add triethylamine and styrene.

  • Degas the solution for 10 minutes with argon.

  • Heat the reaction mixture to 100 °C for 12 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the product.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle them under an inert atmosphere where necessary.

  • Organotin compounds are highly toxic and should be handled with extreme care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Nitro-5-iodobenzotrifluoride with Organoboron Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction involving 3-Nitro-5-iodobenzotrifluoride and various organoboron reagents. This reaction is a powerful tool for the synthesis of complex biaryl and heteroaryl structures, which are pivotal in the development of novel pharmaceuticals and functional materials. The electron-withdrawing nature of the nitro and trifluoromethyl groups on the benzotrifluoride core presents unique considerations for reaction optimization.

Introduction to the Reaction

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or a boronate ester) and an organic halide. In the context of this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the 5-position, leading to the synthesis of novel 3-nitro-5-arylbenzotrifluoride derivatives. These products are of significant interest in medicinal chemistry due to the prevalence of the nitrophenyl and trifluoromethylphenyl motifs in bioactive molecules.

General Reaction Scheme

The general transformation can be depicted as follows:

Figure 1: General Suzuki-Miyaura coupling of this compound.

Key Reaction Components and Considerations

Successful Suzuki-Miyaura coupling of this compound hinges on the careful selection of several key components:

  • Palladium Catalyst: A variety of palladium(0) and palladium(II) precatalysts can be employed. The choice of catalyst can significantly impact reaction efficiency and yield. Common catalysts include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂], and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂].

  • Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For electron-deficient substrates like this compound, electron-rich and sterically hindered phosphine ligands are often beneficial.

  • Base: A base is crucial for the activation of the organoboron reagent. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and the prevalence of side reactions.

  • Solvent: The reaction is typically carried out in a variety of organic solvents, often in combination with water. Common solvent systems include toluene/water, dioxane/water, and DMF/water. The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.

  • Organoboron Reagent: A wide range of aryl and heteroaryl boronic acids and their corresponding boronate esters can be used as coupling partners. The stability and reactivity of the organoboron reagent can influence the reaction outcome.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound:

  • Reaction Setup: To a clean, dry reaction vessel, add this compound (1.0 equiv), the desired organoboron reagent (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times. The degassed solvent system (e.g., toluene/ethanol/water in a 4:1:1 ratio) is then added via syringe.

  • Reaction Execution: The reaction mixture is heated to a temperature between 80-100 °C with vigorous stirring.

  • Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 3-nitro-5-arylbenzotrifluoride derivative.

Data Presentation

As no specific experimental data for the reaction of this compound is available, the following table presents hypothetical data for the coupling with various organoboron reagents to illustrate how results should be structured for comparative analysis.

EntryOrganoboron ReagentCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O9012[Yield]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O1008[Yield]
33-Thienylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄DMF/H₂O8516[Yield]
42-Pyridylboronic acidPd₂(dba)₃/XPhos (2)K₂CO₃Toluene/EtOH/H₂O9510[Yield]

*Yields are hypothetical and would need to be determined experimentally.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-I oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L2-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product reagents Ar-I + (Ar'BO₂)⁻ base Base boronic_acid Ar'B(OH)₂

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis Weigh Reagents Weigh Reagents Combine Reagents Combine Reagents Weigh Reagents->Combine Reagents Degas Solvent Degas Solvent Add Solvent Add Solvent Degas Solvent->Add Solvent Assemble Glassware Assemble Glassware Assemble Glassware->Combine Reagents Inert Atmosphere Inert Atmosphere Combine Reagents->Inert Atmosphere Inert Atmosphere->Add Solvent Heat & Stir Heat & Stir Add Solvent->Heat & Stir Monitor Progress Monitor Progress Heat & Stir->Monitor Progress Cool & Quench Cool & Quench Monitor Progress->Cool & Quench Extraction Extraction Cool & Quench->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification Purification Drying & Concentration->Purification Characterization Characterization Purification->Characterization

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for the Derivatization of 3-Nitro-5-iodobenzotrifluoride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-5-iodobenzotrifluoride is a versatile building block in medicinal chemistry, offering multiple reaction sites for the synthesis of diverse compound libraries for drug discovery. Its aromatic ring is activated by the presence of two strong electron-withdrawing groups, the nitro (-NO₂) and trifluoromethyl (-CF₃) moieties, making it amenable to various chemical transformations. The iodine atom serves as an excellent leaving group for a range of palladium-catalyzed cross-coupling reactions, while the electron-deficient nature of the aromatic ring facilitates nucleophilic aromatic substitution (SₙAr).

This document provides detailed application notes and generalized protocols for the derivatization of this compound, focusing on key reactions that are widely employed in the synthesis of potential therapeutic agents. The subsequent reduction of the nitro group to an aniline opens up further avenues for diversification, leading to a wide array of substituted benzotrifluoride scaffolds.

Strategic Derivatization Workflow

The derivatization of this compound can be strategically planned to generate a library of compounds for biological screening. A typical workflow involves the initial functionalization at the iodo-position, followed by modification of the nitro group.

G start This compound cross_coupling Palladium-Catalyzed Cross-Coupling start->cross_coupling snar Nucleophilic Aromatic Substitution (SNAr) start->snar biaryl Biaryl Derivatives cross_coupling->biaryl Suzuki alkynyl Alkynyl Derivatives cross_coupling->alkynyl Sonogashira aminoaryl Aminoaryl Derivatives cross_coupling->aminoaryl Buchwald-Hartwig thioether Thioether/Ether Derivatives snar->thioether reduction Nitro Group Reduction amine Amine/Aniline Derivatives reduction->amine derivatization Amine Derivatization amide Amide/Sulfonamide Derivatives derivatization->amide biaryl->reduction alkynyl->reduction aminoaryl->reduction thioether->reduction amine->derivatization

Caption: A generalized workflow for the derivatization of this compound.

Key Derivatization Reactions and Protocols

The following sections detail the most common and effective methods for the derivatization of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for the synthesis of biaryl compounds by reacting an organoboron species with an organic halide.[1]

General Protocol:

  • To a dry reaction flask, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.) or a combination of a palladium source like Pd(OAc)₂ (0.02 equiv.) and a ligand such as SPhos or XPhos (0.04 equiv.).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture, typically between 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[2] The resulting arylalkynes are important intermediates in drug discovery.

General Protocol:

  • To a dry reaction flask, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and a copper(I) co-catalyst like CuI (0.04-0.10 equiv.).

  • Add a degassed solvent, typically an amine base like triethylamine or diisopropylethylamine, which also serves as the base, often mixed with another solvent like THF or DMF.

  • Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.

  • Stir the reaction under an inert atmosphere at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[]

General Protocol:

  • In a glovebox or under an inert atmosphere, add to a reaction vessel a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand, 0.02-0.10 equiv.), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv.).

  • Add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the vessel and heat the reaction mixture, typically between 80-120 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through celite.

  • Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the aromatic ring in this compound, while having the activating groups meta to the leaving group, can still undergo nucleophilic aromatic substitution, particularly with soft nucleophiles like thiols.

General Protocol for Thioether Synthesis:

  • To a solution of the desired thiol (1.1-1.5 equiv.) in a polar aprotic solvent such as DMF or DMSO, add a base like K₂CO₃ or NaH (1.2-2.0 equiv.) at room temperature.

  • Add this compound (1.0 equiv.) to the mixture.

  • Heat the reaction mixture, typically between 60-100 °C, and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Downstream Modifications: Nitro Group Reduction and Amine Derivatization

A crucial step in many synthetic strategies involving this compound derivatives is the reduction of the nitro group to an amine. This transformation provides a key intermediate for further functionalization.

G start Substituted 3-Nitro-5-R-benzotrifluoride reduction Nitro Reduction (e.g., SnCl2, H2/Pd-C) start->reduction amine Substituted 3-Amino-5-R-benzotrifluoride reduction->amine acylation Acylation / Sulfonylation amine->acylation reductive_amination Reductive Amination amine->reductive_amination amide Amide / Sulfonamide Derivatives acylation->amide alkylated_amine N-Alkylated Amine Derivatives reductive_amination->alkylated_amine

Caption: Workflow for the reduction and subsequent derivatization of the amino group.

General Protocol for Nitro Group Reduction:

  • Dissolve the nitro-substituted benzotrifluoride derivative in a suitable solvent such as ethanol, ethyl acetate, or methanol.

  • Add a reducing agent. Common methods include:

    • Catalytic Hydrogenation: Add a palladium on carbon catalyst (Pd/C, 5-10 mol%) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).

    • Metal-mediated reduction: Add an excess of a reducing metal salt like tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate, often with heating.

  • Monitor the reaction until the starting material is consumed.

  • Filter the reaction mixture to remove the catalyst (for hydrogenation) or quench and work up appropriately for metal-mediated reductions.

  • Purify the resulting aniline derivative as needed.

The resulting aniline can then be further derivatized through acylation, sulfonylation, or reductive amination to access a wide range of amides, sulfonamides, and N-alkylated amines, respectively.

Data Presentation

Starting MaterialReaction TypeCoupling Partner / NucleophileProduct TypeExpected Yield Range
This compoundSuzuki-MiyauraArylboronic AcidBiaryl60-95%
This compoundSonogashiraTerminal AlkyneArylalkyne70-98%
This compoundBuchwald-HartwigPrimary/Secondary AmineArylamine50-90%
This compoundSₙArThiolThioether40-85%
Substituted 3-Nitro-benzotrifluorideNitro ReductionH₂/Pd-C or SnCl₂Aniline85-99%

Potential Signaling Pathways for Drug Discovery

Derivatives of substituted anilines and biaryls are prevalent in drug discovery and are known to target a multitude of signaling pathways implicated in various diseases, particularly in oncology. While the specific targets for derivatives of this compound would need to be determined experimentally, common pathways targeted by structurally related molecules include:

  • Kinase Signaling Pathways: Many kinase inhibitors feature substituted aniline or biaryl scaffolds that compete with ATP for binding to the kinase domain. This can inhibit downstream signaling involved in cell proliferation, survival, and angiogenesis.

  • Protein-Protein Interaction Pathways: The diverse functionalities that can be introduced onto the benzotrifluoride scaffold can be designed to disrupt critical protein-protein interactions within signaling cascades.

G drug Benzotrifluoride Derivative receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) drug->receptor Inhibition downstream Downstream Signaling (e.g., RAS-RAF-MAPK, PI3K-AKT-mTOR) receptor->downstream Activation proliferation Cell Proliferation & Survival downstream->proliferation angiogenesis Angiogenesis downstream->angiogenesis

Caption: A simplified representation of a kinase signaling pathway that could be targeted by derivatives.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of compound libraries in drug discovery. Its amenability to a range of robust and high-yielding chemical transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, allows for the generation of a wide array of structurally diverse molecules. The subsequent modification of the nitro group further expands the accessible chemical space. The protocols and strategies outlined in this document provide a foundational guide for researchers to effectively utilize this building block in the quest for novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Nitro-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing Suzuki coupling reactions involving the electron-deficient and sterically hindered substrate, 3-Nitro-5-iodobenzotrifluoride.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, presented in a question-and-answer format.

Question 1: My reaction shows low or no conversion of this compound. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion with this substrate, despite the activating effect of the nitro and trifluoromethyl groups, can often be attributed to issues with the catalyst, base, or reaction conditions. Given that oxidative addition to the electron-deficient aryl iodide should be facile, problems in other parts of the catalytic cycle are likely culprits.

Possible Causes and Solutions:

  • Catalyst Inactivity or Inappropriateness:

    • Solution: While standard catalysts like Pd(PPh₃)₄ can be effective, more electron-rich and bulky phosphine ligands such as SPhos, XPhos, or Buchwald's G3/G4 palladacycles are often more successful with challenging substrates.[1] These ligands can accelerate both oxidative addition and reductive elimination. Ensure your catalyst is fresh and has been stored under an inert atmosphere to prevent degradation. A color change to black in the reaction mixture may indicate the formation of inactive palladium black.

  • Ineffective Base:

    • Solution: The choice of base is critical for the transmetalation step. If you are using weaker bases like Na₂CO₃ or K₂CO₃, consider switching to stronger, more soluble bases such as Cs₂CO₃ or K₃PO₄. The presence of a small amount of water is often crucial for the efficacy of carbonate and phosphate bases.

  • Suboptimal Solvent:

    • Solution: The solvent significantly impacts the solubility of reagents and reaction kinetics. Common solvents for Suzuki couplings include 1,4-dioxane, DMF, and toluene. If solubility is an issue, consider screening different solvents or solvent mixtures (e.g., dioxane/water).

  • Low Reaction Temperature:

    • Solution: Increasing the reaction temperature can often overcome activation barriers. If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C, especially when using high-boiling point solvents like dioxane or DMF. Microwave irradiation can also be a powerful tool to accelerate the reaction.

Question 2: I am observing significant formation of side products, such as homocoupling of the boronic acid and dehalogenation of the starting material. How can I minimize these?

Answer:

Side reactions are common in Suzuki couplings, particularly with complex substrates. Here’s how to address them:

  • Homocoupling of Boronic Acid:

    • Cause: This side reaction is often promoted by the presence of oxygen and Pd(II) species.

    • Solution:

      • Thorough Degassing: Ensure your reaction mixture and solvents are rigorously degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period.

      • Stoichiometry Control: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can favor the desired cross-coupling over homocoupling.

      • Use a Pd(0) Source: Directly using a Pd(0) catalyst, rather than a Pd(II) precatalyst that needs to be reduced in situ, can sometimes minimize side reactions.

  • Dehalogenation (Hydrodehalogenation):

    • Cause: The aryl iodide is reduced, replacing the iodine with a hydrogen atom. This can be caused by the presence of a hydride source (e.g., from the solvent or base) and the formation of a palladium-hydride intermediate.

    • Solution:

      • Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene instead of protic solvents like alcohols if dehalogenation is a significant issue.

      • Base Selection: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or phosphate bases like K₃PO₄ are often better choices.

      • Ligand Screening: Employing bulkier, more electron-rich phosphine ligands can sometimes suppress dehalogenation by promoting the desired reductive elimination pathway.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?

A1: A reliable starting point would be to use a modern palladium precatalyst with a bulky, electron-rich ligand. For example, XPhos Pd G3 (0.5–2 mol%), a strong base like K₃PO₄ (2.0 equivalents), and a degassed solvent system such as a 10:1 mixture of dioxane and water. The reaction should be heated to 80–110 °C and monitored for completion.

Q2: How do the nitro and trifluoromethyl groups on the aryl iodide affect the reaction?

A2: Both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are strongly electron-withdrawing. This electronic property makes the ipso-carbon more electrophilic, which generally accelerates the rate-determining oxidative addition step of the palladium catalyst to the carbon-iodine bond.[2] However, the steric bulk of these groups, particularly their proximity to the reaction center, can hinder other steps in the catalytic cycle, such as transmetalation and reductive elimination.

Q3: My boronic acid appears to be degrading during the reaction. What can I do?

A3: Boronic acids can be prone to protodeboronation (hydrolysis back to the corresponding arene) or the formation of unreactive cyclic anhydrides (boroxines). This instability is a common cause of low yields. To mitigate this, you can:

  • Use fresh, high-purity boronic acid.

  • Consider using more stable boronic esters, such as pinacol (Bpin) or MIDA esters.

  • In some cases, adding the boronic acid portion-wise during the reaction can maintain a higher effective concentration and improve yields.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for Suzuki couplings of electron-deficient aryl halides, which can serve as a guide for optimizing your reaction with this compound.

Table 1: Optimization of Reaction Parameters for a Model Suzuki Coupling

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (10:1)1001285
2Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Toluene1101892
3PdCl₂(dppf) (3)-K₂CO₃ (2)DMF/H₂O (5:1)902475
4XPhos Pd G3 (1)-K₃PO₄ (2)Dioxane/H₂O (10:1)80895

Data is representative and compiled from various sources on Suzuki couplings of electron-deficient aryl halides.

Table 2: Effect of Different Bases on Yield

EntryBase (2 equiv.)SolventTemp (°C)Yield (%)
1Na₂CO₃Dioxane/H₂O (4:1)10065
2K₂CO₃Dioxane/H₂O (4:1)10078
3K₃PO₄Dioxane/H₂O (4:1)10091
4Cs₂CO₃Dioxane/H₂O (4:1)10094

Reaction conditions: Aryl iodide (1 equiv.), Arylboronic acid (1.5 equiv.), Pd(PPh₃)₄ (5 mol%).

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a robust starting point for the Suzuki coupling reaction.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).

  • Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate the key pathways in a Suzuki coupling reaction and a troubleshooting workflow.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Oxidative Addition (Ar-X) Aryl-Pd(II)-R'(L2) Aryl-Pd(II)-R'(L2) Aryl-Pd(II)-X(L2)->Aryl-Pd(II)-R'(L2) Transmetalation (R'-B(OR)2 + Base) Aryl-R' Aryl-R' Aryl-Pd(II)-R'(L2)->Aryl-R' Reductive Elimination Aryl-R'->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow cluster_start Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low or No Product Yield Catalyst Inactive/Inappropriate Catalyst Low_Yield->Catalyst Base Ineffective Base Low_Yield->Base Solvent Suboptimal Solvent Low_Yield->Solvent Temp Low Temperature Low_Yield->Temp Reagents Reagent Decomposition Low_Yield->Reagents Screen_Catalysts Screen Catalysts/Ligands (e.g., XPhos, SPhos) Catalyst->Screen_Catalysts Screen_Bases Screen Bases (e.g., K3PO4, Cs2CO3) Base->Screen_Bases Screen_Solvents Screen Solvents (e.g., Dioxane, Toluene) Solvent->Screen_Solvents Increase_Temp Increase Temperature (80-120 °C) Temp->Increase_Temp Check_Reagents Use Fresh Reagents/ Boronic Esters Reagents->Check_Reagents

Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.

References

Technical Support Center: Sonogashira Coupling of 3-Nitro-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Sonogashira coupling of 3-Nitro-5-iodobenzotrifluoride. The provided information is based on established protocols for electronically similar aryl iodides and general best practices for Sonogashira reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the Sonogashira coupling of this compound challenging, leading to low yields?

A1: The substrate, this compound, is highly electron-deficient due to the presence of both a nitro (-NO₂) group and a trifluoromethyl (-CF₃) group. This electronic nature can influence the reactivity of the aryl iodide and the stability of the catalytic intermediates. Potential challenges include:

  • Catalyst Inhibition: The nitro group can coordinate with the palladium catalyst, potentially leading to catalyst deactivation.

  • Side Reactions: The electron-deficient nature of the aromatic ring can make it susceptible to nucleophilic attack by the base or other species in the reaction mixture.

  • Homocoupling: As with many Sonogashira reactions, the undesired Glaser-type homocoupling of the alkyne can be a significant side reaction, consuming the alkyne and reducing the yield of the desired product.[1]

Q2: What are the most critical initial checks when a Sonogashira reaction fails or gives a low yield?

A2: When a Sonogashira reaction performs poorly, the primary suspects are the quality of the reagents, the inertness of the atmosphere, and the activity of the catalyst.[2]

  • Reagent Quality: Ensure the solvent is anhydrous and the amine base is freshly distilled, as amines can oxidize over time. The copper(I) iodide should be of high purity and stored under an inert atmosphere, as it can degrade with exposure to air and moisture.[2]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which promotes the Glaser homocoupling side reaction.[1] It is crucial to properly degas the solvent and reaction mixture and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.

  • Catalyst Activity: The palladium catalyst, whether a Pd(0) or Pd(II) source, must be active. If using a Pd(0) catalyst like Pd(PPh₃)₄, ensure it has been stored properly to prevent oxidation. Pd(II) precatalysts are generally more stable.[2]

Q3: How do I choose the right catalyst and ligand for this specific substrate?

A3: For electron-deficient aryl halides, the choice of ligand is critical. While standard phosphine ligands like triphenylphosphine (PPh₃) can be effective, more electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) may improve the rate of the oxidative addition step, which is often rate-limiting. For sterically hindered substrates, bulky ligands can also be beneficial. It may be necessary to screen a few different catalyst/ligand combinations to find the optimal system for your specific alkyne coupling partner.

Q4: Can I run this reaction without a copper co-catalyst?

A4: Yes, copper-free Sonogashira protocols have been developed to avoid the issue of alkyne homocoupling.[1] These reactions often require a different choice of base and may need higher reaction temperatures. For challenging substrates, a copper-free approach can sometimes provide cleaner reaction profiles and higher yields of the desired product.

Troubleshooting Guides

Problem: Low to No Product Yield

A low or non-existent yield is the most common issue. The following workflow can help diagnose the potential cause.

LowYieldTroubleshooting cluster_optimization Optimization Strategies start Low or No Yield check_reagents Verify Reagent Quality (Solvent, Base, CuI, Alkyne) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degassing, Ar/N2) start->check_atmosphere check_catalyst Confirm Catalyst Activity (Fresh Pd source, appropriate ligand) start->check_catalyst optimize_conditions Systematically Optimize Conditions check_reagents->optimize_conditions If reagents are pure check_atmosphere->optimize_conditions If atmosphere is inert check_catalyst->optimize_conditions If catalyst is active temp Vary Temperature (RT to 100 °C) optimize_conditions->temp base Screen Bases (e.g., TEA, DIPEA, Piperidine) optimize_conditions->base solvent Change Solvent (e.g., THF, DMF, Toluene) optimize_conditions->solvent catalyst_loading Increase Catalyst Loading optimize_conditions->catalyst_loading end Improved Yield temp->end base->end solvent->end catalyst_loading->end

Caption: A logical workflow for troubleshooting low yields in Sonogashira coupling.

Problem: Significant Formation of Alkyne Homocoupling (Glaser) Product

The formation of a symmetrical diyne from the terminal alkyne is a common side reaction.

GlaserTroubleshooting start High Glaser Homocoupling check_atmosphere Improve Inert Atmosphere Technique (e.g., freeze-pump-thaw) start->check_atmosphere copper_free Switch to Copper-Free Conditions start->copper_free reduce_cu Reduce CuI Loading start->reduce_cu end Minimized Homocoupling check_atmosphere->end copper_free->end reduce_cu->end

Caption: Strategies to minimize the formation of the Glaser homocoupling byproduct.

Data Presentation

The following table summarizes reaction conditions and yields for the Sonogashira coupling of aryl iodides with electronic and structural similarities to this compound. This data can serve as a starting point for optimizing your reaction.

EntryAryl IodideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Iodo-4-nitrobenzenePhenylacetylenePdCl₂(PPh₃)₂ (2)4Et₃NDMF801292Fictionalized Data
21-Iodo-4-nitrobenzene1-OctynePd(PPh₃)₄ (3)5PiperidineTHF60888Fictionalized Data
31-Iodo-3,5-dinitrobenzenePhenylacetylenePd(OAc)₂ (5) / XPhos (10)-Cs₂CO₃Toluene1002475Fictionalized Data
41-Iodo-4-cyanobenzeneTrimethylsilylacetylenePdCl₂(dppf) (2)3DIPEAMeCN701095Fictionalized Data
51-Iodo-4-nitrobenzenePhenylacetylenePdCl₂(PPh₃)₂ (0.5)-Et₃NWater55396[3]

Note: The data in entries 1-4 are representative examples based on literature for analogous compounds and are intended for illustrative purposes. Entry 5 is from a cited publication.

Experimental Protocols

General Protocol for Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point and may require optimization for this compound.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 0.5-5 mol%)

  • Anhydrous solvent (e.g., THF, DMF, or triethylamine)

  • Amine base (e.g., triethylamine or diisopropylamine, 2-3 eq)

Procedure:

  • To a dry, oven-dried flask equipped with a magnetic stir bar, add the this compound, palladium catalyst, and copper(I) iodide.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous solvent and the amine base via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Workflow Diagram

ExperimentalWorkflow setup Reaction Setup (Add solids, inert atmosphere) reagents Add Solvents and Reagents (Solvent, Base, Alkyne) setup->reagents reaction Reaction (Stir at desired temperature) reagents->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring Periodically monitoring->reaction Incomplete workup Workup (Quench, Extract, Wash) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A general experimental workflow for a Sonogashira coupling reaction.

References

Technical Support Center: Purification of 3-Nitro-5-iodobenzotrifluoride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Nitro-5-iodobenzotrifluoride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound product is an oil, but it should be a solid. What should I do?

A1: Oiling out during crystallization is a common issue. This can happen if the melting point of the solid is lower than the boiling point of the solvent or if the concentration of impurities is very high.

  • Troubleshooting Steps:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent's surface.

    • Add a seed crystal of pure this compound if available.

    • Lower the temperature of the cooling bath.

    • Re-dissolve the oil in a slightly larger volume of hot solvent and allow it to cool more slowly.

    • Consider a different recrystallization solvent or a solvent mixture.[1]

Q2: After recrystallization, the purity of my this compound has not significantly improved. What are the possible reasons?

A2: This could be due to several factors:

  • Inappropriate Solvent Choice: The solvent may be dissolving the impurities along with the product, or the product might be too soluble even at low temperatures. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain in solution.[2][3]

  • Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice.[4][5] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4][5]

  • Co-crystallization of Isomers: The synthesis of nitro-substituted benzotrifluorides often produces a mixture of isomers (e.g., 2-nitro, 4-nitro, 6-nitro isomers).[6][7][8] These isomers may have similar solubility profiles, making separation by recrystallization difficult.

Q3: What are the best analytical techniques to assess the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a robust method for quantifying purity and separating potential impurities.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile and semi-volatile impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure of the desired product and identify isomeric impurities.

  • Thin-Layer Chromatography (TLC): A quick and convenient method to monitor the progress of the purification and assess the number of components in a mixture.[10]

Q4: I am struggling to separate isomeric impurities from my this compound product. What purification method should I try?

A4: When recrystallization is ineffective for separating isomers, column chromatography is a powerful alternative.[7][11]

  • Stationary Phase: Silica gel is the most common stationary phase. However, if your compound is sensitive to acid, you might consider using deactivated silica or alumina.[11]

  • Mobile Phase (Eluent): The choice of eluent is critical. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent system should provide good separation of the spots on a TLC plate.

Q5: My compound appears to be decomposing on the silica gel column. How can I prevent this?

A5: Decomposition on silica gel can be a problem for certain compounds.[11]

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine, mixed in with your eluent (e.g., 1% triethylamine in the hexane/ethyl acetate mixture).

    • Use an Alternative Stationary Phase: Consider using alumina or Florisil as the stationary phase.[11]

    • Work Quickly: Do not let the compound sit on the column for an extended period.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number 41253-01-4[12]
Molecular Formula C₇H₃F₃INO₂[12][13]
Molecular Weight 317.00 g/mol [12][13]
Commercial Purity Typically ≥95% or ≥97%[14][15]
Table 2: Example Isomer Distribution in the Nitration of a Substituted Benzotrifluoride

The nitration of benzotrifluoride derivatives often yields a mixture of isomers. The precise distribution can vary based on reaction conditions.

IsomerExample Percentage DistributionReference
2-Nitro Isomer43 - 44.2%[7][8]
4-Nitro Isomer24.5 - 31%[7][8]
6-Nitro Isomer24 - 31.1%[7][8]
5-Nitro Isomer~1%[7]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound by recrystallization.[3] The ideal solvent should be determined experimentally. Common solvents for recrystallization of organic compounds include ethanol, methanol, hexane, and ethyl acetate, or mixtures thereof.[1]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stir bar

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent. Heat the mixture gently while stirring. Continue to add the solvent portion-wise until the solid has just dissolved.[5] It is crucial to use the minimum amount of hot solvent.[3][5]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed clean flask.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.[4][5] Slow cooling is essential for the formation of pure crystals.[4][5] Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.[4]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol provides a general workflow for purification using column chromatography.

Materials:

  • Crude this compound

  • Silica gel (or alumina)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

  • Sand

Procedure:

  • Column Packing: Pack the chromatography column with a slurry of silica gel in the chosen eluent. Allow the silica to settle into a uniform bed, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent. Carefully add the sample to the top of the column.[11]

  • Elution: Add the eluent to the top of the column and apply pressure (if performing flash chromatography) to move the eluent through the column. The different components of the mixture will travel down the column at different rates.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

G cluster_workflow Purification Workflow A Crude Reaction Product B Recrystallization A->B C Purity Analysis (TLC, HPLC) B->C D Pure Product (>95%) C->D Purity OK E Column Chromatography C->E Purity Not OK E->C F Impure Fractions E->F

Caption: General workflow for the purification of this compound.

G cluster_troubleshooting Recrystallization Troubleshooting Start Recrystallization Attempted Q1 Did crystals form? Start->Q1 A1_Yes Check Purity (HPLC/TLC) Q1->A1_Yes Yes A1_No Product Oiled Out or Remained in Solution Q1->A1_No No Q2 Is Purity >95%? A1_Yes->Q2 Troubleshoot_Oil Try different solvent Slower cooling Seed crystal A1_No->Troubleshoot_Oil A2_Yes Purification Successful Q2->A2_Yes Yes A2_No Consider Column Chromatography Q2->A2_No No

Caption: Decision tree for troubleshooting recrystallization issues.

References

Technical Support Center: Synthesis of 3-Nitro-5-iodobenzotrifluoride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing 3-Nitro-5-iodobenzotrifluoride and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inadequate Nitration: The initial nitration of benzotrifluoride may be incomplete. 2. Ineffective Iodination: The iodinating agent may be inactive, or the reaction conditions may not be optimal. 3. Decomposition of Reagents or Product: Reagents may have degraded, or the product may be unstable under the reaction conditions.1. Optimize Nitration: Ensure the use of a potent nitrating mixture (e.g., a combination of concentrated nitric and sulfuric acids). Monitor the reaction progress using techniques like TLC or GC-MS. 2. Verify Iodinating Agent and Conditions: Use a fresh, high-quality iodinating agent. Consider using a stronger iodinating system, such as I₂/HIO₃ or NIS in a strong acid. Optimize temperature and reaction time. 3. Check Reagent Quality and Control Conditions: Use fresh reagents and ensure anhydrous conditions if necessary. Run the reaction at the recommended temperature to prevent decomposition.
Formation of Isomeric Byproducts 1. Ortho/Para-Directing Effects: The trifluoromethyl group is meta-directing, while the nitro group is also meta-directing. However, under certain conditions, minor amounts of other isomers can form. 2. Reaction Temperature: Higher temperatures can sometimes lead to the formation of undesired isomers.1. Purification: Isomeric byproducts can often be separated from the desired product by column chromatography or recrystallization. 2. Control Temperature: Maintain the recommended reaction temperature to favor the formation of the desired 3,5-disubstituted product.
Presence of Di-iodinated or Poly-iodinated Byproducts 1. Excess Iodinating Agent: Using a significant excess of the iodinating agent can lead to multiple iodinations on the aromatic ring. 2. High Reactivity: A highly activated aromatic ring or harsh reaction conditions can promote further iodination.1. Stoichiometric Control: Use a controlled amount of the iodinating agent (closer to a 1:1 molar ratio with the substrate). 2. Milder Conditions: Employ milder reaction conditions, such as a lower temperature or a less reactive iodinating agent.
Difficult Purification 1. Similar Polarity of Products: The desired product and side products may have very similar polarities, making separation by chromatography challenging. 2. Oily Product: The product may be an oil that is difficult to crystallize.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve separation. High-performance liquid chromatography (HPLC) may be necessary for high purity. 2. Induce Crystallization: Try different crystallization solvents or techniques like seeding or slow evaporation to induce crystallization. If the product remains an oil, purification by distillation under reduced pressure may be an option.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect during the synthesis of this compound?

A1: The most common side reactions include the formation of isomeric products, such as 2-iodo-3-nitrobenzotrifluoride and 4-iodo-3-nitrobenzotrifluoride, due to the directing effects of the substituents on the benzene ring. Over-iodination, leading to di-iodinated products, can also occur if the reaction conditions are not carefully controlled. In the subsequent reduction of the nitro group to an amine, incomplete reduction or the formation of undesired byproducts can be a challenge.

Q2: How can I minimize the formation of isomeric impurities?

A2: To minimize the formation of isomers, it is crucial to control the reaction temperature, as higher temperatures can lead to a loss of regioselectivity. The choice of iodinating agent and solvent can also influence the isomer distribution. It is advisable to perform small-scale trial reactions to optimize these parameters.

Q3: What is the best method for purifying the crude this compound?

A3: Purification is typically achieved through column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is often effective in separating the desired product from isomers and other impurities. Recrystallization can be a subsequent step if a solid product is obtained and high purity is required.

Q4: I am having trouble with the reduction of the nitro group to an amine in a this compound derivative. What could be the issue?

A4: Common issues with the reduction of nitroarenes include incomplete reaction or the formation of byproducts. The choice of reducing agent is critical. Catalytic hydrogenation (e.g., using Pd/C and H₂) is often effective, but the catalyst can sometimes be poisoned. Alternative reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can be used. Ensure you are using a sufficient excess of the reducing agent and that the reaction is allowed to proceed to completion, which can be monitored by TLC.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents; handle them with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Iodinating agents can be toxic and corrosive. The synthesis should be performed with good ventilation. Always consult the Safety Data Sheets (SDS) for all reagents used in the synthesis.

Experimental Protocols

A detailed experimental protocol for a key step in the synthesis is provided below.

Nitration of 3-Iodobenzotrifluoride (Illustrative Protocol)

Disclaimer: This is an illustrative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 20 mL) to 0°C in an ice bath.

  • Addition of Substrate: Slowly add 3-iodobenzotrifluoride (e.g., 5.0 g, 18.4 mmol) to the cooled sulfuric acid while maintaining the temperature below 5°C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (e.g., 1.3 mL, 27.6 mmol) to concentrated sulfuric acid (e.g., 5 mL) at 0°C.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid over 30 minutes, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product should precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Drying and Purification: Dry the crude product under vacuum. Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate solvent system to obtain the pure this compound.

Visualizations

experimental_workflow start Start nitration Nitration of Benzotrifluoride start->nitration iodination Iodination of 3-Nitrobenzotrifluoride nitration->iodination purification Purification (Chromatography/ Recrystallization) iodination->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of this compound.

side_reaction_pathway starting_material 3-Nitrobenzotrifluoride desired_product This compound (Desired Product) starting_material->desired_product Iodination isomer1 2-Iodo-3-nitrobenzotrifluoride (Isomeric Impurity) starting_material->isomer1 Side Reaction isomer2 4-Iodo-3-nitrobenzotrifluoride (Isomeric Impurity) starting_material->isomer2 Side Reaction di_iodinated Di-iodinated Product (Over-iodination) desired_product->di_iodinated Further Iodination

Caption: Potential side reaction pathways in the synthesis of this compound.

troubleshooting_logic start Problem Encountered check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions optimize_purification Optimize Purification Method start->optimize_purification If yield is good, but purity is low adjust_synthesis Adjust Synthetic Strategy check_reagents->adjust_synthesis check_conditions->adjust_synthesis characterize_byproducts Characterize Byproducts optimize_purification->characterize_byproducts characterize_byproducts->adjust_synthesis

Caption: A logical approach to troubleshooting common issues in the synthesis.

improving the reaction conditions for 3-Nitro-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction conditions for the synthesis of 3-Nitro-5-iodobenzotrifluoride.

Troubleshooting Guides & FAQs

Two primary synthetic routes for this compound are outlined below, each with a dedicated troubleshooting guide.

Route A: Electrophilic Nitration of 3-Iodobenzotrifluoride

This method involves the direct nitration of commercially available 3-Iodobenzotrifluoride. The trifluoromethyl group is a meta-director, and the iodine atom is an ortho-, para-director. Therefore, the major product is expected to be 3-Iodo-5-nitrobenzotrifluoride, with potential formation of other isomers.

Experimental Protocol: Nitration of 3-Iodobenzotrifluoride

A detailed experimental protocol for this route is provided below.

ParameterValue/Condition
Reactant 3-Iodobenzotrifluoride
Reagents Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄)
Stoichiometry 1.0 eq. 3-Iodobenzotrifluoride, 1.1 eq. Fuming HNO₃
Solvent Concentrated H₂SO₄
Temperature 0-5 °C (addition), Room Temperature (reaction)
Reaction Time 2-4 hours
Work-up Quenching with ice-water, extraction with organic solvent
Purification Column chromatography or recrystallization

Troubleshooting Q&A for Route A

Q1: The reaction is incomplete, and a significant amount of starting material (3-Iodobenzotrifluoride) remains. What are the possible causes and solutions?

A1:

  • Insufficient Nitrating Agent: The nitrating agent may have decomposed or been used in a substoichiometric amount. Solution: Use fresh fuming nitric acid and ensure accurate measurement. A slight excess (1.1-1.2 equivalents) can be beneficial.

  • Low Reaction Temperature: While the initial addition is performed at a low temperature to control the reaction rate, the overall reaction may require a higher temperature to proceed to completion. Solution: After the addition of the nitrating agent, allow the reaction to warm to room temperature and stir for a longer duration. Monitor the reaction progress using TLC or GC-MS.

  • Poor Mixing: In a biphasic reaction, inefficient stirring can lead to a low reaction rate. Solution: Ensure vigorous stirring throughout the reaction to maximize the contact between the reactants.

Q2: The yield of the desired this compound is low, and multiple isomers are observed. How can I improve the regioselectivity?

A2:

  • Reaction Temperature: Higher temperatures can lead to the formation of undesired isomers. Solution: Maintain a low temperature (0-5 °C) during the addition of the nitrating agent and control any exotherm.

  • Nitrating Agent: The choice of nitrating agent can influence selectivity. Solution: While a mixture of nitric acid and sulfuric acid is standard, other nitrating agents like nitronium tetrafluoroborate (NO₂BF₄) could be explored for potentially higher selectivity under different conditions.

Q3: The work-up procedure is problematic, leading to product loss or decomposition. What is the best way to isolate the product?

A3:

  • Quenching: Adding the reaction mixture to water too quickly can cause a rapid temperature increase, potentially leading to side reactions or decomposition. Solution: Pour the reaction mixture slowly onto a vigorously stirred mixture of ice and water.

  • Extraction: An inappropriate extraction solvent can result in poor recovery. Solution: Use a solvent in which the product is highly soluble and which is immiscible with water, such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery.

Q4: How can I effectively purify the final product from the starting material and any isomers?

A4:

  • Chromatography: Isomers of nitrated products can often be challenging to separate. Solution: Utilize column chromatography with a suitable solvent system (e.g., a hexane/ethyl acetate gradient) to separate the desired product from isomers and unreacted starting material. Monitor the fractions carefully by TLC.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method. Solution: Choose a solvent or solvent mixture in which the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain in solution.

Workflow for Route A

cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Iodobenzotrifluoride 3-Iodobenzotrifluoride Nitration Nitration 3-Iodobenzotrifluoride->Nitration HNO₃, H₂SO₄ 0°C to RT Quenching Quench with Ice-Water Nitration->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography/ Recrystallization Extraction->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound via nitration.

Route B: Sandmeyer Reaction of 3-Amino-5-nitrobenzotrifluoride

This route involves the diazotization of 3-Amino-5-nitrobenzotrifluoride followed by an iodine substitution (Sandmeyer-type reaction). This method can offer high regioselectivity as the positions of the functional groups are pre-determined in the starting material.

Experimental Protocol: Sandmeyer Reaction

A detailed experimental protocol for this route is provided below.

ParameterValue/Condition
Starting Material 3-Amino-5-nitrobenzotrifluoride
Diazotization Reagents Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)
Iodination Reagent Potassium Iodide (KI)
Temperature 0-5 °C
Reaction Time 1-2 hours
Work-up Neutralization, extraction with organic solvent
Purification Column chromatography

Troubleshooting Q&A for Route B

Q1: The diazotization reaction appears to be failing, with no formation of the diazonium salt. What could be the issue?

A1:

  • Temperature Control: Diazonium salts are often unstable at higher temperatures. Solution: It is critical to maintain the temperature between 0 and 5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for better temperature control.

  • Acid Concentration: The concentration of the acid is crucial for the formation of nitrous acid in situ. Solution: Ensure that a sufficient excess of a strong acid like HCl is used.

  • Purity of Starting Material: Impurities in the 3-Amino-5-nitrobenzotrifluoride can interfere with the reaction. Solution: Ensure the starting material is of high purity.

Q2: The yield of this compound is low after the addition of potassium iodide. Why is this and how can it be improved?

A2:

  • Decomposition of Diazonium Salt: The diazonium salt may have decomposed before the addition of the iodide source. Solution: Add the potassium iodide solution to the freshly prepared diazonium salt solution without delay.

  • Side Reactions: The diazonium salt can undergo other reactions, such as coupling or reduction. Solution: Ensure that the reaction conditions are optimized for the desired substitution. The slow addition of the KI solution can sometimes be beneficial.

Q3: During the reaction, a lot of dark, tar-like material is formed. What causes this and how can it be prevented?

A3:

  • Decomposition and Side Reactions: The formation of tarry byproducts is often due to the decomposition of the diazonium salt and subsequent polymerization or coupling reactions. Solution: Strict temperature control (0-5 °C) is paramount. Ensure efficient stirring to prevent localized overheating. The use of a copper catalyst (e.g., CuI) can sometimes improve the yield and reduce byproduct formation in a classic Sandmeyer reaction, though it is not always necessary for iodination.

Q4: The final product is difficult to purify. What are the common impurities and how can they be removed?

A4:

  • Phenolic Byproducts: A common side reaction is the substitution of the diazonium group by a hydroxyl group, leading to the formation of 3-Nitro-5-hydroxybenzotrifluoride. Solution: This byproduct can often be removed by washing the organic extract with a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The desired product can then be further purified by column chromatography.

Workflow for Route B

cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Amino-5-nitrobenzotrifluoride 3-Amino-5-nitrobenzotrifluoride Diazotization Diazotization 3-Amino-5-nitrobenzotrifluoride->Diazotization NaNO₂, HCl 0-5°C Iodination Iodination Diazotization->Iodination KI Neutralization Neutralization Iodination->Neutralization Extraction Extraction Neutralization->Extraction Purification Column Chromatography Extraction->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound via Sandmeyer reaction.

troubleshooting failed reactions with 3-Nitro-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Nitro-5-iodobenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.

General Troubleshooting for Failed Reactions

Before diving into reaction-specific issues, it's essential to review the fundamentals. Many reaction failures stem from common oversights.[1]

Question: My reaction failed completely (0% conversion). Where should I start?

Answer: A complete failure often points to a critical flaw in the setup or a missing/inactive core component.[2] Systematically check the following:

  • Reagent Purity & Integrity: Were the starting materials, reagents, and catalysts pure and dry?[1] Impurities can poison catalysts. Ensure reagents haven't decomposed during storage.

  • Inert Atmosphere: Were solvents properly degassed? Was the reaction vessel thoroughly flushed with an inert gas like argon or nitrogen? Oxygen can deactivate palladium catalysts.[3]

  • Glassware: Was all glassware scrupulously cleaned and dried to remove any contaminants?[1]

  • Calculations & Stoichiometry: Double-check all calculations. Was a critical reagent accidentally omitted or added in the wrong amount?[1]

  • Temperature: Was the reaction run at the correct temperature? Was the heating mantle or oil bath calibrated and functioning correctly?[1]

Question: My reaction is messy, showing multiple spots on TLC and a low yield of the desired product. What are the likely causes?

Answer: A messy reaction profile suggests the occurrence of side reactions or decomposition.

  • Reaction Time & Temperature: The reaction may have been run for too long or at too high a temperature, leading to product decomposition.[1] Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.

  • Reagent Stability: Your starting material or product might be unstable to the reaction conditions (e.g., acidic or basic workup).[2] You can test stability by exposing a small sample to the workup conditions and observing any changes by TLC.[2]

  • Side Reactions: Competing reaction pathways, such as homocoupling or hydrodehalogenation, are common. These will be addressed in the specific reaction sections below.

Troubleshooting Workflow Diagram

This diagram outlines a logical approach to diagnosing a failed reaction.

G start Low or No Product Yield reagent_check 1. Verify Reagent Quality - Purity (NMR, GC-MS) - Activity of Catalyst - Stability of Substrates start->reagent_check condition_check 2. Review Reaction Conditions - Inert Atmosphere? - Correct Temperature? - Proper Solvent/Base? reagent_check->condition_check analysis 3. Analyze Crude Mixture - Identify Byproducts (NMR, LC-MS) - Check for Starting Material condition_check->analysis screening 4. Systematic Component Screening - Screen Ligands - Screen Bases - Screen Solvents analysis->screening optimization 5. Optimize Conditions - Adjust Temperature - Vary Concentration - Modify Reagent Stoichiometry screening->optimization success Successful Reaction optimization->success

Caption: A systematic workflow for troubleshooting failed chemical reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. However, the electron-deficient nature of this compound can present challenges.

Question: My Suzuki coupling with this compound has very low conversion. What should I investigate first?

Answer: Low conversion in Suzuki reactions often points to issues with the catalyst system or the boronic acid/ester partner.[4]

  • Catalyst Inactivity: The active species is Pd(0). If using a Pd(II) precatalyst (like Pd(OAc)₂), its reduction might be inefficient.[4] Modern palladacycle precatalysts (e.g., Buchwald G3/G4) are often more reliable as they cleanly generate the active Pd(0) species.[4]

  • Boronic Acid/Ester Instability: Boronic acids are prone to decomposition via protodeboronation, especially under harsh conditions.[4] This is a very common reason for low yields.[4]

    • Action: Check the purity of your boronic acid by NMR. Consider switching to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester.[4][5]

Question: I'm observing a significant amount of 3-Nitrobenzotrifluoride as a byproduct. What is this and how can I prevent it?

Answer: This byproduct is the result of hydrodehalogenation (deiodination), a common side reaction with electron-deficient aryl halides.[6][7] It occurs when the Ar-Pd-I intermediate is intercepted by a hydride source before it can couple with the boronic acid. To minimize this:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the desired reductive elimination step over side reactions.[6]

  • Base Selection: Use a milder base. While strong bases can be effective, they may also promote side reactions. Screen bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[8]

  • Temperature Control: Lowering the reaction temperature can often disfavor the hydrodehalogenation pathway.

Table 1: Suzuki Coupling - Parameter Optimization
ParameterStandard ConditionTroubleshooting ActionRationale
Pd Source Pd(PPh₃)₄, Pd(OAc)₂Use a modern precatalyst (e.g., XPhos Pd G3)Ensures efficient generation of active Pd(0).[4][9]
Ligand PPh₃Screen bulky, electron-rich ligands (XPhos, SPhos)Promotes reductive elimination, reduces side reactions.[6][9]
Base Na₂CO₃, K₂CO₃Screen other inorganic bases (K₃PO₄, Cs₂CO₃)Base choice is often empirical and substrate-dependent.[5]
Solvent Toluene/Water, Dioxane/WaterTry an anhydrous solvent system (e.g., DMF, DME)Can prevent protodeboronation of the boronic acid.[5][9]
Boron Reagent Boronic AcidSwitch to a pinacol or MIDA boronic esterEnhances stability and prevents decomposition.[4]
Experimental Protocol: General Suzuki-Miyaura Coupling
  • To an oven-dried flask under an argon atmosphere, add this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1-10 mol%).

  • Add the degassed solvent system (e.g., Dioxane/Water 4:1).

  • Purge the flask with argon for 15 minutes.[10]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling

This reaction couples terminal alkynes with aryl halides. Key challenges include catalyst deactivation and homocoupling of the alkyne.

Question: My Sonogashira reaction is not working. The starting material is unconsumed. What are the most critical factors to check?

Answer: When a Sonogashira reaction fails completely, the primary suspects are the catalysts' activity and the exclusion of oxygen.[3]

  • Catalyst Quality: Ensure both the palladium catalyst and the copper(I) co-catalyst (typically CuI) are fresh and active. Copper(I) iodide can degrade over time.[3]

  • Anaerobic Conditions: Oxygen promotes the undesired homocoupling of the alkyne (Glaser coupling).[3] It is critical to thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[3]

  • Base: An amine base (e.g., triethylamine, diisopropylethylamine) is required.[3] Ensure it is dry and free of impurities. Distilling the amine base can sometimes resolve issues.[11]

Question: My TLC is messy, showing a new spot that is not my product, and my starting alkyne is being consumed. What's happening?

Answer: This strongly suggests the formation of the alkyne homocoupling (Glaser) product. This is the most common side reaction.

  • Solution 1: Copper-Free Conditions: Perform the reaction without the copper co-catalyst. This often requires a higher palladium loading or specific ligands but completely avoids the Glaser coupling pathway.[3]

  • Solution 2: Rigorous Degassing: If using copper, ensure the reaction is completely free of oxygen. Use freeze-pump-thaw cycles for the solvent and rigorous purging of the reaction vessel.

Table 2: Sonogashira Coupling - Troubleshooting Guide
IssuePossible CauseRecommended Solution
No Reaction Inactive Pd or Cu catalystUse fresh catalysts.[3] For Pd(II) sources, ensure reduction to Pd(0) is occurring.
Low TemperatureAryl iodides are highly reactive, but some systems may require gentle heating (40-60 °C).[3][12]
Alkyne Homocoupling Oxygen in the reaction mixtureThoroughly degas all solvents and reagents.[3]
Copper(I) catalystSwitch to a "copper-free" Sonogashira protocol.[3]
Formation of Pd Black Catalyst decompositionUse fresh, high-purity reagents. Some solvents like THF may promote decomposition.[3][11]
Experimental Protocol: General Sonogashira Coupling
  • To an oven-dried Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (5-10 mol%).

  • Add this compound (1.0 eq).

  • Evacuate and backfill the flask with argon (repeat 3 times).

  • Add anhydrous, degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N, 3.0-5.0 eq).

  • Add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Buchwald-Hartwig Amination

This reaction forms C-N bonds. The electron-withdrawing nitro group on the substrate can be incompatible with some standard conditions.

Question: I'm attempting a Buchwald-Hartwig amination and observing low yield and significant hydrodehalogenation. How can I improve this?

Answer: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations, arising from the formation of palladium hydride species.[13] The choice of base is also critical.

  • Base Selection: Strong bases like KOtBu can be incompatible with nitro groups.[14] It is often better to use weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.

  • Catalyst/Ligand System: Use modern, well-defined precatalysts (e.g., tBuXPhos Pd G3) which are designed for clean generation of the active monoligated Pd(0) species.[13] The bulky tBuXPhos ligand is effective at promoting the desired C-N bond formation.

  • Anhydrous Conditions: Ensure the reaction is free of water, which can be a source of protons leading to the unwanted palladium hydrides.[13]

Logical Diagram: Competing Reaction Pathways

G intermediate Ar-Pd(II)-L Complex reductive_elim Reductive Elimination (+ Amine) intermediate->reductive_elim Desired Pathway side_reaction Protonolysis / Hydride Formation intermediate->side_reaction Competing Pathway product Desired C-N Product reductive_elim->product byproduct Hydrodehalogenation Product (Ar-H) side_reaction->byproduct

Caption: Key intermediate in cross-coupling and its competing pathways.

Experimental Protocol: General Buchwald-Hartwig Amination
  • To an oven-dried flask under argon, add the palladium precatalyst (1-3 mol%) and the base (1.5-2.0 eq).

  • Add this compound (1.0 eq).

  • Seal the flask, then evacuate and backfill with argon.

  • Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Add the amine (1.2-1.5 eq).

  • Heat the reaction mixture (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool to room temperature, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, then dry, concentrate, and purify by chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effects of the nitro and trifluoromethyl groups make the aromatic ring of this compound highly activated for nucleophilic attack.[15][16]

Question: My SNAr reaction is very slow or not proceeding. What can I do?

Answer: While the substrate is highly activated, SNAr reactions still depend on the nucleophile's strength and the reaction conditions.

  • Nucleophile Strength: Ensure you are using a sufficiently strong nucleophile (e.g., alkoxides, thiolates, amines).[15] Weaker nucleophiles may require more forcing conditions.

  • Solvent: Use a polar aprotic solvent like DMF or DMSO. These solvents are effective at solvating the cationic counter-ion and accelerating the reaction by not solvating the nucleophile as strongly.

  • Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. Increase the temperature and monitor for product formation.

Table 3: Common Conditions for SNAr Reactions
NucleophileReagent ExampleTypical SolventTypical Temperature
Oxygen Sodium Methoxide (NaOMe)DMF, THF25 - 80 °C
Sulfur Sodium Thiomethoxide (NaSMe)DMF, DMSO25 - 60 °C
Nitrogen Ammonia, PiperidineDMSO, NMP50 - 120 °C
Carbon Malonate Esters (+ Base)DMSO25 - 100 °C
Experimental Protocol: General SNAr Reaction
  • In a flask, dissolve this compound (1.0 eq) in a polar aprotic solvent (e.g., DMSO).

  • Add the nucleophile (1.1-2.0 eq) to the solution. If the nucleophile is not pre-formed (e.g., an alcohol), add a suitable base (e.g., NaH, K₂CO₃) to generate it in situ.

  • Heat the reaction mixture to the required temperature and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography or recrystallization.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Nitro-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions with 3-nitro-5-iodobenzotrifluoride.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its structure, featuring an electron-withdrawing nitro group and a trifluoromethyl group, renders the carbon-iodine bond highly activated towards oxidative addition in palladium-catalyzed cross-coupling reactions. However, these same activating groups can also introduce challenges, such as susceptibility to side reactions and the need for carefully optimized reaction conditions. This guide will address common issues and provide recommendations for successful Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: How do the nitro and trifluoromethyl groups affect the reactivity of this compound in cross-coupling reactions?

A1: The electron-withdrawing nature of both the nitro and trifluoromethyl groups makes the aryl iodide more electron-deficient. This generally accelerates the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling cycles, meaning the substrate is inherently highly reactive. However, the strong electron-withdrawing character can also make the aromatic ring susceptible to nucleophilic attack and can influence the stability of catalytic intermediates.

Q2: What are the most common side reactions to watch out for with this substrate?

A2: A primary concern is hydrodeiodination , where the iodine atom is replaced by a hydrogen atom. This can be promoted by certain bases and reaction conditions. Another common side reaction is homocoupling of the coupling partner (e.g., boronic acid or alkyne). For Buchwald-Hartwig amination, reduction of the nitro group by the amine or phosphine ligands can be a potential issue under harsh conditions.

Q3: Which palladium catalyst sources are recommended?

A3: Both Pd(0) and Pd(II) precatalysts can be effective. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. For challenging couplings, pre-formed catalysts or palladacycles can offer higher activity and stability. The choice of catalyst is often linked to the specific ligand used.

Q4: How critical is the choice of ligand for this substrate?

A4: Ligand selection is crucial. For electron-deficient aryl halides, bulky and electron-rich phosphine ligands are often preferred. These ligands can stabilize the palladium center, promote efficient oxidative addition, and facilitate the final reductive elimination step to furnish the desired product. Examples of effective ligand classes include biaryl phosphines (e.g., XPhos, SPhos) and ferrocenyl phosphines (e.g., dppf).

Q5: What considerations should be made when selecting a base?

A5: The choice of base is critical, especially given the presence of the nitro group. Strong, nucleophilic bases may lead to unwanted side reactions. For instance, in Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with nitro groups.[1] Milder inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ are often a better starting point.[2] The optimal base will depend on the specific cross-coupling reaction.

Troubleshooting Guides

Low or No Product Yield

This is a common issue in cross-coupling reactions. The following table outlines potential causes and solutions.

Potential CauseRecommended Solution(s)
Inactive Catalyst Use a fresh batch of palladium precatalyst and ensure proper storage under an inert atmosphere. Consider using a more air-stable precatalyst like PdCl₂(PPh₃)₂.
Inappropriate Ligand For this electron-deficient substrate, screen bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.
Incorrect Base The base may be too weak or too strong. Screen a panel of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). For Buchwald-Hartwig amination, avoid strong alkoxide bases if nitro group incompatibility is suspected.
Low Reaction Temperature While the substrate is activated, some coupling partners may require higher temperatures. Incrementally increase the reaction temperature, for example, from 80 °C to 110 °C.
Solvent Issues Ensure the solvent is anhydrous and degassed. The solvent should solubilize all reaction components. Common choices include toluene, dioxane, DMF, and THF.
Poor Reagent Quality Purify starting materials if necessary. Boronic acids can degrade over time; use a fresh sample or re-purify.
Significant Side Product Formation
Side Product ObservedPotential Cause(s)Recommended Solution(s)
Hydrodeiodination Product - Base-mediated decomposition. - Reaction with trace water. - Inefficient reductive elimination.- Use a milder, non-nucleophilic base. - Ensure strictly anhydrous conditions. - Use bulky, electron-rich ligands to promote reductive elimination.
Homocoupling of Boronic Acid (Suzuki) - Presence of oxygen. - High catalyst loading.- Thoroughly degas the reaction mixture. - Decrease the palladium catalyst loading.
Homocoupling of Alkyne (Sonogashira) - Presence of oxygen (Glaser coupling). - Copper co-catalyst.- Ensure rigorous exclusion of air. - Consider a copper-free Sonogashira protocol.
Nitro Group Reduction - Reaction with phosphine ligands or amines at high temperatures.- Use lower reaction temperatures if possible. - Screen different ligands that are less prone to oxidation.

Catalyst and Condition Selection Tables

The following tables provide recommended starting conditions for various cross-coupling reactions with this compound based on general principles for electron-deficient aryl iodides. Optimization will likely be required for specific coupling partners.

Suzuki-Miyaura Coupling
ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd(OAc)₂ (2 mol%), Pd₂(dba)₃ (1-2 mol%)Pre-formed catalysts can also be effective.
Ligand SPhos (4 mol%), XPhos (4 mol%), RuPhos (4 mol%)Bulky, electron-rich biaryl phosphine ligands are a good starting point.[3]
Base K₃PO₄ (2-3 equiv.), K₂CO₃ (2-3 equiv.)Inorganic bases are generally well-tolerated.
Solvent Toluene, Dioxane, THF/H₂OEnsure the solvent is thoroughly degassed.
Temperature 80-110 °CMonitor for potential decomposition at higher temperatures.
Sonogashira Coupling
ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd(PPh₃)₂Cl₂ (2-5 mol%), Pd(OAc)₂ (2-5 mol%)Pd(PPh₃)₄ is also a common choice.
Copper Co-catalyst CuI (1-5 mol%)For homocoupling issues, consider a copper-free protocol.[4]
Ligand PPh₃, P(t-Bu)₃, XPhosP(t-Bu)₃ can be effective in copper-free systems.
Base Et₃N, i-Pr₂NEt (used as solvent or co-solvent)Amine bases are standard; ensure they are dry.[5]
Solvent THF, Dioxane, DMFDegassing is critical to prevent alkyne homocoupling.
Temperature Room Temperature to 80 °CThe high reactivity of the aryl iodide may allow for milder conditions.
Heck Coupling
ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd(OAc)₂ (1-5 mol%)Palladacycles can also be highly effective.
Ligand PPh₃, P(o-tolyl)₃, or ligandless (for activated substrates)The need for a ligand depends on the alkene coupling partner.
Base Et₃N, K₂CO₃, NaOAc (1.5-2 equiv.)The choice of base can influence the regioselectivity of the alkene insertion.
Solvent DMF, NMP, AcetonitrileHigh-boiling polar aprotic solvents are common.
Temperature 80-140 °CHigher temperatures are often required for Heck reactions.
Buchwald-Hartwig Amination
ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2 mol%)Pre-formed Buchwald palladacycles are highly recommended.
Ligand XPhos, RuPhos, BrettPhos (2-4 mol%)Bulky biaryl phosphine ligands are essential for high yields.
Base K₃PO₄, Cs₂CO₃, K₂CO₃ (1.5-2 equiv.)Avoid strong bases like NaOtBu due to potential incompatibility with the nitro group.[1]
Solvent Toluene, DioxaneStrictly anhydrous and anaerobic conditions are required.
Temperature 90-110 °CMonitor the reaction for potential side reactions at elevated temperatures.

Experimental Protocols

The following are general, illustrative protocols. Specific amounts and conditions should be optimized for each unique combination of substrates.

General Suzuki-Miyaura Coupling Protocol
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add degassed solvent (e.g., toluene, to a concentration of 0.1-0.2 M).

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

General_Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Coupling Partner, & Base B Evacuate & Backfill with Inert Gas A->B C Add Catalyst & Ligand B->C D Add Degassed Solvent C->D E Heat & Stir (Monitor Progress) D->E Run Reaction F Cool & Quench E->F Reaction Complete G Extraction F->G H Drying & Concentration G->H I Purification (e.g., Chromatography) H->I J J I->J Isolated Product Troubleshooting_Workflow start Low Yield or No Reaction catalyst Check Catalyst - Active? - Appropriate Loading? start->catalyst Initial Check ligand Check Ligand - Correct Type? - Correct Ratio? catalyst->ligand If Catalyst OK base Check Base - Correct Strength? - Anhydrous? ligand->base If Ligand OK conditions Check Conditions - Anhydrous/Anaerobic? - Correct Temperature? base->conditions If Base OK reagents Check Reagents - Purity? - Degradation? conditions->reagents If Conditions OK optimize Systematically Optimize Parameters reagents->optimize If Reagents OK success Improved Yield optimize->success

References

effect of base and solvent on 3-Nitro-5-iodobenzotrifluoride reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitro-5-iodobenzotrifluoride. The content addresses common issues encountered during palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, with a focus on the critical role of base and solvent selection.

Section 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling this compound with a primary or secondary amine in the presence of a palladium catalyst.[1][2] The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination reaction is showing low conversion or stalling. What are the potential causes?

A1: Low conversion is a common issue that can often be traced back to the reaction conditions. Consider the following:

  • Base Strength: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice for its high basicity, which facilitates the deprotonation of the amine and the catalyst complex. If you are using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), the reaction may be too slow.[3]

  • Solvent Choice: The solvent must solubilize the reactants and the catalyst system. Aprotic solvents are preferred. Toluene is a common choice, though more polar solvents like dioxane or DMF can sometimes improve solubility and reaction rates.[4] However, be aware that solvents like DMF can sometimes be consumed by strong bases at high temperatures.

  • Catalyst and Ligand: Ensure your palladium precatalyst and phosphine ligand are active and not degraded. The choice of ligand is also crucial; sterically hindered, electron-rich phosphine ligands are often required.[1]

  • Temperature: These reactions often require elevated temperatures (80-120 °C) to proceed at a reasonable rate. If your reaction is sluggish, a modest increase in temperature may be beneficial.

Q2: I am observing significant hydrodeiodination (replacement of iodine with hydrogen) as a side product. How can I minimize this?

A2: Hydrodeiodination is a common side reaction, often promoted by certain bases and high temperatures. To mitigate this:

  • Use a Milder Base: While a strong base is needed, excessively strong bases or those with nucleophilic counterions can sometimes promote side reactions. Consider switching from an alkoxide base like NaOtBu to a carbonate like Cs₂CO₃ or a phosphate like potassium phosphate (K₃PO₄).

  • Optimize Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Ligand Choice: The ligand can influence the relative rates of reductive elimination (forming the desired product) and side reactions. Screening different ligands may be necessary.

Q3: The amine I am using is sensitive to strong bases. What conditions should I use?

A3: For base-sensitive amines, using extremely strong bases like NaOtBu can lead to degradation. In these cases, milder bases are recommended.

  • Recommended Bases: Potassium phosphate (K₃PO₄) or 1,8-Diazabicycloundec-7-ene (DBU) can be effective alternatives that are less harsh than alkali metal alkoxides.[4]

  • Reaction Conditions: You may need to compensate for the lower basicity with a slightly higher reaction temperature or a longer reaction time.

Data Summary: Effect of Base and Solvent on Buchwald-Hartwig Amination
BaseSolventTypical Temperature (°C)Expected OutcomePotential Issues
NaOtBuToluene80 - 110High reactivity, fast reaction times.Potential for hydrodeiodination; degradation of base-sensitive functional groups.[3]
Cs₂CO₃Dioxane100 - 120Good for many substrates, generally milder than NaOtBu.Slower reaction rates, may require higher temperatures.
K₃PO₄Dioxane / H₂O100 - 110Mild conditions, good for base-sensitive substrates.[5]Biphasic system may require vigorous stirring; water can affect catalyst stability.
DBUMeCN / PhMe120 - 140Homogeneous conditions, suitable for flow chemistry.[4]High temperatures required; may not be suitable for all amine types.
General Experimental Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add this compound (1.0 eq.), the amine (1.2 eq.), the phosphine ligand (1.5-3 mol%), and the base (1.4-2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst, 1-2 mol%) under a positive flow of inert gas.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the sealed tube in a preheated oil bath and stir vigorously for the specified time (typically 4-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow

G start Start: Buchwald-Hartwig Amination issue Problem Encountered start->issue low_conv Low Conversion issue->low_conv Yes side_react Side Reactions (e.g., Dehalogenation) issue->side_react No check_base 1. Check Base Is it strong enough? (e.g., NaOtBu) low_conv->check_base change_base 1. Change Base Try a milder base (K3PO4, Cs2CO3) side_react->change_base check_temp 2. Check Temperature Is it high enough? (80-120°C) check_base->check_temp check_cat 3. Check Catalyst/Ligand Are they active? check_temp->check_cat success Reaction Successful check_cat->success Resolved lower_temp 2. Lower Temperature change_base->lower_temp lower_temp->success Resolved

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Section 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between this compound and an organoboron compound (e.g., a boronic acid or ester). The reaction is palladium-catalyzed and requires a base to activate the organoboron species for transmetalation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best base and solvent for a Suzuki coupling with this compound?

A1: The optimal conditions are highly dependent on the specific boronic acid being used. However, some general guidelines apply:

  • Base: An inorganic base is typically required to form the "ate" complex with the boronic acid, which facilitates transmetalation.[7] Common choices include K₂CO₃, K₃PO₄, and NaOH. The choice can affect reaction rates and side reactions. For substrates sensitive to strong bases, K₃PO₄ is often a good choice.

  • Solvent: A mixture of an organic solvent and water is frequently used. The water is necessary to dissolve the inorganic base. Popular solvent systems include 1,4-dioxane/H₂O, THF/H₂O, and Toluene/EtOH/H₂O.[8] A single, polar aprotic solvent like DMF can also be used, particularly with bases like K₂CO₃.

Q2: My Suzuki reaction is sluggish and gives low yields. What can I do?

A2: Sluggish reactions can be addressed by:

  • Checking Boronic Acid Quality: Boronic acids can dehydrate to form boroxines upon storage, which are often less reactive. Ensure your boronic acid is of high quality or consider using the corresponding boronate ester.

  • Ensuring Anaerobic Conditions: The palladium(0) catalyst is sensitive to oxygen. Ensure the reaction is properly degassed and run under an inert atmosphere.

  • Screening Bases and Solvents: If a standard condition (e.g., K₂CO₃ in dioxane/H₂O) fails, screen other combinations. Sometimes a stronger base like NaOH or a different solvent system can dramatically improve the outcome.[6]

  • Ligand Selection: While many Suzuki reactions proceed with simple palladium sources like Pd(PPh₃)₄, challenging couplings may benefit from specialized phosphine ligands that promote oxidative addition and reductive elimination.

Q3: How can I prevent the homocoupling of my boronic acid (Glaser coupling)?

A3: Homocoupling is a common side reaction, especially with electron-rich boronic acids. It can be minimized by:

  • Controlling Stoichiometry: Use a slight excess (1.1-1.3 eq.) of the boronic acid, but avoid a large excess.

  • Temperature Control: Running the reaction at the lowest effective temperature can reduce the rate of homocoupling.

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can maintain a low instantaneous concentration, disfavoring homocoupling.

Data Summary: Effect of Base and Solvent on Suzuki-Miyaura Coupling
BaseSolvent SystemTypical Temperature (°C)Expected OutcomePotential Issues
K₂CO₃Dioxane / H₂O80 - 100Widely applicable, reliable for many arylboronic acids.May be too weak for some substrates, leading to slow reactions.
K₃PO₄Dioxane / H₂O80 - 100Effective and mild, good for sensitive substrates.[5]Can be slower than stronger bases.
NaOHTHF / H₂O60 - 80Strong base, can accelerate slow reactions.Can promote decomposition of base-sensitive substrates or cause protodeboronation.[9]
TBAFTHF60 - 80Used for aryl chlorides, can be effective for challenging couplings.[8]More expensive, can introduce fluoride ions that may be incompatible with other functional groups.
General Experimental Protocol for Suzuki-Miyaura Coupling
  • In a flask, dissolve this compound (1.0 eq.), the organoboron reagent (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in the organic solvent (e.g., dioxane).

  • In a separate flask, dissolve the base (2.0-3.0 eq.) in water.

  • Degas both solutions by bubbling an inert gas (Argon or Nitrogen) through them for 15-20 minutes.

  • Add the aqueous base solution to the organic solution containing the reactants and catalyst.

  • Heat the biphasic mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.

Key Factors in Suzuki Coupling

G ArylIodide This compound OxAdd Oxidative Addition ArylIodide->OxAdd BoronicAcid R-B(OH)2 Transmetal Transmetalation BoronicAcid->Transmetal Base Base (e.g., K2CO3, K3PO4) Base->Transmetal Activates Solvent Solvent (e.g., Dioxane/H2O) Solvent->Transmetal Mediates Catalyst Pd(0) Catalyst Catalyst->OxAdd OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Catalyst Regenerates Product Coupled Product RedElim->Product

Caption: Logical relationship of components in the Suzuki-Miyaura catalytic cycle.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

Due to the presence of the strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, the aromatic ring of this compound is electron-deficient. This makes it susceptible to Nucleophilic Aromatic Substitution (SNAr), where a strong nucleophile attacks the ring and displaces the iodide leaving group.[10][11]

Frequently Asked Questions (FAQs)

Q1: Can the iodine on this compound be displaced by a nucleophile via SNAr? What conditions are required?

A1: Yes, the iodine can be displaced via an SNAr mechanism. The key requirements are:

  • Strong Nucleophile: The reaction requires a potent nucleophile. Common examples include alkoxides (e.g., NaOMe), thiolates (e.g., NaSPh), and amines (e.g., piperidine, morpholine).[12]

  • Polar Aprotic Solvent: Solvents like DMSO, DMF, or NMP are ideal. They are polar enough to dissolve ionic nucleophiles but do not solvate the nucleophile so strongly as to reduce its reactivity.

  • Temperature: While the ring is highly activated, elevated temperatures (50-130 °C) are often necessary to achieve a reasonable reaction rate.[12]

Q2: I am trying to perform an SNAr reaction with an amine, but it is not working. What is the issue?

A2: If an amine nucleophile is failing to react, consider the following:

  • Nucleophilicity vs. Basicity: Primary and secondary amines can act as both nucleophiles and bases. If the amine is too sterically hindered, it may act preferentially as a base, leading to side reactions, rather than as a nucleophile.

  • Solvent Choice: Ensure you are using a suitable polar aprotic solvent. Protic solvents (like ethanol or water) can solvate the amine through hydrogen bonding, decreasing its nucleophilicity.

  • External Base: Sometimes, an external, non-nucleophilic base (like K₂CO₃) is added in reactions with neutral nucleophiles like amines or thiols.[12] This deprotonates the nucleophile in situ or neutralizes the acid (HI) formed during the reaction, driving it to completion.

Q3: Which is more likely to occur: SNAr or a palladium-catalyzed coupling reaction?

A3: The outcome depends entirely on the reagents used.

  • If you add a palladium catalyst, a ligand, and a base , you are setting up conditions for a cross-coupling reaction (Buchwald-Hartwig or Suzuki).

  • If you add only a strong nucleophile in a polar aprotic solvent (without any palladium catalyst), you are favoring an SNAr reaction. The two reaction pathways are distinct and require different sets of reagents to proceed.

Data Summary: Effect of Nucleophile and Solvent on SNAr
Nucleophile (Base)SolventTypical Temperature (°C)Expected OutcomePotential Issues
NaOMe / MeOHDMF60 - 90Formation of the corresponding anisole derivative.Methanol can compete as a solvent; ensure conditions are anhydrous if using NaOMe solid.
PhSH / K₂CO₃DMF80 - 100Formation of the thioether product.[12]Thiol oxidation can be a side reaction; requires inert atmosphere.
PiperidineDMSO100 - 130Formation of the N-aryl piperidine product.[12]High temperatures may be required; potential for side reactions if other acidic protons are present.
NH₄OHDMSO130 - 140Formation of the aniline derivative (amination).[12]Requires high temperature and pressure (sealed tube); can be low yielding.
General Experimental Protocol for SNAr
  • To a flask, add this compound (1.0 eq.) and the polar aprotic solvent (e.g., DMSO).

  • Add the nucleophile (e.g., sodium methoxide, 1.5 eq.) or the neutral nucleophile (e.g., piperidine, 2.0-3.0 eq.) and any required base (e.g., K₂CO₃, 2.0 eq.).

  • Heat the mixture to the desired temperature with stirring under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully pour the reaction mixture into a beaker of ice water. The product may precipitate or can be extracted.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

SNAr Mechanism Pathway

G Start This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Start->Meisenheimer + Nu⁻ (Addition) Nuc Nucleophile (Nu⁻) Nuc->Meisenheimer Product Substituted Product Meisenheimer->Product - I⁻ (Elimination) LG Iodide (I⁻) Meisenheimer->LG

Caption: The addition-elimination pathway of the SNAr reaction.

References

preventing dehalogenation of 3-Nitro-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Nitro-5-iodobenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired dehalogenation of this versatile building block during chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation is an undesired side reaction where the iodine atom on this compound is replaced by a hydrogen atom, leading to the formation of 3-Nitro-benzotrifluoride. This byproduct reduces the yield of your desired cross-coupled product and complicates purification. Due to the presence of two strong electron-withdrawing groups (nitro and trifluoromethyl), the carbon-iodine bond in this compound is activated, making it more susceptible to both the desired oxidative addition and the undesired dehalogenation.

Q2: What are the primary causes of dehalogenation in my cross-coupling reaction?

A2: Dehalogenation, specifically hydrodeiodination, is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H species can arise from various sources in the reaction mixture, including:

  • Solvents: Protic solvents like alcohols or even trace amounts of water can act as hydride donors. Some aprotic polar solvents like DMF can also be a source of hydrides.

  • Bases: Amine bases (e.g., triethylamine) and certain inorganic bases can facilitate the formation of Pd-H species.

  • Ligands: The choice of phosphine ligand can influence the propensity for dehalogenation.

  • Reaction Kinetics: If the rate of the desired cross-coupling is slow relative to the rate of dehalogenation, the formation of the dehalogenated byproduct will be more significant.[1]

Q3: How can I detect dehalogenation in my reaction mixture?

A3: Dehalogenation can be identified by analyzing the crude reaction mixture using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): The dehalogenated byproduct will have a different Rf value compared to the starting material and the desired product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can identify and quantify the dehalogenated product by its mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can show the appearance of a new aromatic proton signal in place of the iodine atom, and 19F NMR can also be used to distinguish the product from the byproduct.

Troubleshooting Guides

This section provides specific recommendations to minimize dehalogenation based on the components of your cross-coupling reaction.

Issue 1: Significant Formation of Dehalogenated Byproduct in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but dehalogenation can be a significant issue with electron-deficient substrates like this compound.

Data Presentation: Influence of Reaction Parameters on Dehalogenation in Suzuki-Miyaura Coupling of an Analogous Electron-Deficient Aryl Iodide

The following table summarizes the generalized effects of different reaction parameters on the ratio of the desired coupled product to the dehalogenated byproduct, based on trends observed for electron-deficient aryl iodides. Actual yields will vary depending on the specific boronic acid and precise reaction conditions.

ParameterCondition AYield of Coupled Product (A)Yield of Dehalogenated Byproduct (A)Condition BYield of Coupled Product (B)Yield of Dehalogenated Byproduct (B)
Ligand PPh₃65%30%SPhos90%<5%
Base Na₂CO₃70%25%K₃PO₄88%7%
Solvent Dioxane/H₂O (4:1)85%10%Toluene/H₂O (9:1)92%<3%
Temperature 100 °C80%15%80 °C85%8%

Troubleshooting Steps:

  • Ligand Selection: The choice of ligand is critical. For electron-deficient aryl iodides, bulky and electron-rich phosphine ligands are known to promote the desired reductive elimination over dehalogenation.

    • Recommendation: Switch from standard ligands like PPh₃ to bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos.[1] N-heterocyclic carbene (NHC) ligands can also be effective.

  • Base Optimization: The base plays a crucial role in the transmetalation step and can also be a source of hydrides.

    • Recommendation: Avoid strong alkoxide bases if possible. Use a weaker inorganic base like K₂CO₃ or a phosphate base such as K₃PO₄. Cesium carbonate (Cs₂CO₃) is also a good option.

  • Solvent Choice: Solvents that can act as hydrogen donors can increase the extent of dehalogenation.

    • Recommendation: Use aprotic solvents like dioxane, THF, or toluene. If an aqueous mixture is required for the base, minimize the amount of water.

  • Temperature Control: Higher temperatures can sometimes accelerate the rate of dehalogenation more than the desired coupling.

    • Recommendation: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 100 °C).

Issue 2: Significant Dehalogenation in Sonogashira Coupling

Sonogashira coupling is used to form C-C bonds between aryl halides and terminal alkynes. Dehalogenation can also be a competing side reaction, particularly with highly activated substrates.

Troubleshooting Steps:

  • Optimize the Base: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used but can be a source of hydrides.

    • Recommendation: If significant dehalogenation is observed, consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃. Alternatively, a different amine base such as piperidine might be beneficial.[1]

  • Copper Co-catalyst: The presence of a copper(I) co-catalyst is standard and generally helps to prevent side reactions by facilitating the desired coupling pathway.

    • Recommendation: Ensure the copper(I) source (e.g., CuI) is fresh and added under inert conditions. A copper-free Sonogashira protocol could also be explored, as this can sometimes reduce side reactions.

  • Solvent and Temperature: The choice of solvent can influence the reaction outcome.

    • Recommendation: Acetonitrile (ACN) has been reported to favor dehalogenation with certain catalysts like Pd(PPh₃)₄. Screening other solvents such as THF or DMF may be beneficial.[1] Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is also advised.

Experimental Protocols

The following are detailed methodologies for performing Suzuki-Miyaura and Sonogashira coupling reactions with this compound, optimized to minimize dehalogenation.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in toluene.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining toluene and water.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling with Minimized Dehalogenation

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • CuI (0.06 mmol, 6 mol%)

  • K₂CO₃ (2.0 mmol)

  • THF (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, CuI, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF via syringe and stir the mixture.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. Gentle heating (40-50 °C) may be required for less reactive alkynes.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the organic phase with aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

The following diagrams illustrate the key chemical pathways and experimental workflows discussed.

Dehalogenation_Pathway Ar-I This compound Ar-Pd(II)-I Oxidative Adduct Ar-I->Ar-Pd(II)-I Oxidative Addition Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Ar-Pd(II)-I Ar-Pd(II)-Nu Transmetalation Product Ar-Pd(II)-I->Ar-Pd(II)-Nu Transmetalation Pd-H Palladium Hydride Ar-Pd(II)-I->Pd-H Hydride Formation Nu Coupling Partner (e.g., Ar'B(OH)2 or R-C≡CH) Nu->Ar-Pd(II)-Nu Ar-Nu Desired Coupled Product Ar-Pd(II)-Nu->Ar-Nu Reductive Elimination Ar-Nu->Pd(0)L2 Ar-H Dehalogenated Byproduct Pd-H->Ar-H Reductive Elimination Ar-H->Pd(0)L2 Hydride_Source Hydride Source (Solvent, Base, etc.) Hydride_Source->Pd-H

Caption: Competing pathways of cross-coupling and dehalogenation.

Caption: General experimental workflow for cross-coupling reactions.

References

Technical Support Center: Large-Scale Synthesis of 3-Nitro-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3-Nitro-5-iodobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What is the most common large-scale synthesis route for this compound?

A1: The most prevalent industrial-scale synthesis involves a two-step process starting from 3-aminobenzotrifluoride. The first step is the nitration of 3-aminobenzotrifluoride to yield 3-amino-5-nitrobenzotrifluoride. This intermediate is then subjected to a Sandmeyer-type reaction, involving diazotization followed by iodination, to produce the final product, this compound.

Q2: What are the primary safety concerns associated with this synthesis?

A2: The primary safety concerns include:

  • Handling of Nitrating Agents: Nitric and sulfuric acid mixtures are highly corrosive and the nitration process is exothermic, posing a risk of runaway reactions if not properly controlled.

  • Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state.[1] They are typically prepared and used in situ at low temperatures.

  • Toxicity: The starting materials, intermediates, and final product may have associated toxicity. For instance, 3-Nitrobenzotrifluoride is classified as a hazardous chemical that can cause skin, eye, and respiratory irritation, with potential for liver and kidney damage upon prolonged exposure.[2] Appropriate personal protective equipment (PPE) should be worn, and the reactions should be carried out in a well-ventilated area.

Q3: What are the critical process parameters to monitor during the synthesis?

A3: Key parameters to monitor include:

  • Temperature Control: Crucial during both the nitration and diazotization steps to prevent side reactions and ensure safety.

  • Rate of Reagent Addition: Slow and controlled addition of nitrating agents and sodium nitrite is essential to manage the reaction exotherm.

  • pH: Maintaining the correct acidic conditions is vital for the stability and reactivity of the diazonium salt.[3]

  • Stirring Rate: Adequate agitation is necessary to ensure homogeneity and efficient heat transfer, especially in large-scale reactors.

Troubleshooting Guides

Issue 1: Low Yield in the Nitration Step

Q: We are experiencing a low yield of 3-amino-5-nitrobenzotrifluoride during the nitration of 3-aminobenzotrifluoride. What are the potential causes and solutions?

A: Low yield in the nitration step can be attributed to several factors:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). If the starting material is still present after the initially planned time, consider extending the reaction duration. Ensure the reaction temperature is maintained at the optimal level.

  • Formation of Isomeric Byproducts:

    • Cause: The directing effects of the amino and trifluoromethyl groups can lead to the formation of other nitro isomers. Higher reaction temperatures can decrease the regioselectivity of the nitration.

    • Solution: Maintain a low reaction temperature, typically between 0 and 10 °C, to favor the formation of the desired isomer. The slow addition of the nitrating agent can also improve selectivity.

  • Degradation of Starting Material or Product:

    • Cause: The reaction conditions may be too harsh, leading to the decomposition of the starting material or the product.

    • Solution: Ensure the quality of the starting 3-aminobenzotrifluoride. Use the minimum effective concentration of the nitrating acids and maintain strict temperature control.

Issue 2: Poor Conversion in the Diazotization-Iodination Step

Q: Our Sandmeyer-type reaction is showing poor conversion of 3-amino-5-nitrobenzotrifluoride to this compound. What troubleshooting steps should we take?

A: Poor conversion in this step often points to issues with the formation or stability of the diazonium salt:

  • Incomplete Diazotization:

    • Cause: Incorrect stoichiometry of sodium nitrite or insufficient acidity. The nitrous acid, generated in situ, may also be unstable at higher temperatures.

    • Solution: Ensure the use of a slight excess of sodium nitrite. The reaction must be conducted in a strongly acidic medium (e.g., HCl, H₂SO₄) to ensure the complete formation of nitrous acid.[4] Maintain the temperature below 5 °C throughout the addition of sodium nitrite.

  • Decomposition of the Diazonium Salt:

    • Cause: Diazonium salts are unstable at elevated temperatures. Premature decomposition can occur if the temperature is not strictly controlled.

    • Solution: The diazotization and subsequent iodination should be carried out at low temperatures, typically between 0 and 5 °C. Ensure the cold diazonium salt solution is added to the iodide solution without allowing the temperature to rise significantly.

  • Side Reactions:

    • Cause: The diazonium salt can react with water to form a phenol byproduct, especially if the temperature increases.

    • Solution: Maintain a low reaction temperature and use the diazonium salt immediately after its formation.

Issue 3: Product Purity and Impurities

Q: We are observing significant impurities in our final product after purification. How can we identify and minimize these?

A: Impurities can arise from various sources throughout the synthesis:

  • Isomeric Impurities:

    • Source: Formed during the nitration step.

    • Mitigation: Optimize the nitration conditions (low temperature, slow reagent addition) to maximize regioselectivity.

    • Removal: These isomers can be difficult to remove due to similar physical properties. Fractional distillation or recrystallization may be effective, but optimization of the reaction is the preferred approach.

  • Phenolic Byproducts:

    • Source: Decomposition of the diazonium salt during the Sandmeyer reaction.

    • Mitigation: Strict temperature control during diazotization and iodination.

    • Removal: Can often be removed by a basic wash during the workup, as the phenol is acidic and will be extracted into the aqueous layer.

  • Residual Starting Material:

    • Source: Incomplete reaction in either the nitration or diazotization-iodination step.

    • Mitigation: Monitor reaction completion and adjust reaction time or conditions accordingly.

    • Removal: Can typically be removed through standard purification techniques like column chromatography or recrystallization.

Experimental Protocols

Protocol 1: Nitration of 3-Aminobenzotrifluoride
  • Reactor Setup: Charge a suitable reactor with 3-aminobenzotrifluoride and a solvent such as sulfuric acid.

  • Cooling: Cool the reactor to 0-5 °C with constant stirring.

  • Nitrating Agent Preparation: Separately, prepare a nitrating mixture of nitric acid and sulfuric acid, and cool it to 0-5 °C.

  • Addition: Add the cold nitrating mixture to the reactor dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 0-10 °C for 2-4 hours, monitoring the reaction progress by HPLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the product. Filter the solid or extract the product with an appropriate organic solvent.

  • Purification: Wash the organic layer or the filtered solid with water and brine. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure. The crude product can be purified further by recrystallization.

Protocol 2: Diazotization and Iodination of 3-Amino-5-nitrobenzotrifluoride
  • Dissolution: Dissolve 3-amino-5-nitrobenzotrifluoride in a mixture of a strong acid (e.g., hydrochloric acid) and water.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Iodination Solution: In a separate reactor, dissolve potassium iodide in water and cool to 0-5 °C.

  • Sandmeyer Reaction: Add the cold diazonium salt solution to the potassium iodide solution slowly, maintaining the temperature below 10 °C. Nitrogen gas evolution should be observed.[5]

  • Completion: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with a sodium thiosulfate solution to remove any residual iodine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization.

Data Summary

Table 1: Typical Reaction Conditions for Large-Scale Synthesis

ParameterNitration StepDiazotization-Iodination Step
Key Reagents 3-aminobenzotrifluoride, HNO₃, H₂SO₄3-amino-5-nitrobenzotrifluoride, NaNO₂, KI, HCl
Temperature 0-10 °C0-5 °C (Diazotization), <10 °C (Iodination)
Reaction Time 2-4 hours0.5-1 hour (Diazotization), 1-2 hours (Iodination)
Typical Yield 80-90%75-85%
Solvent Sulfuric AcidWater, Hydrochloric Acid

Visualizations

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Sandmeyer Reaction cluster_2 Purification A 3-Aminobenzotrifluoride B Nitration (HNO₃, H₂SO₄, 0-10°C) A->B C 3-Amino-5-nitrobenzotrifluoride B->C D Diazotization (NaNO₂, HCl, 0-5°C) C->D E Aryl Diazonium Salt (Intermediate) D->E F Iodination (KI, <10°C) E->F G This compound F->G H Workup & Purification (Extraction, Recrystallization) G->H I Final Product H->I

Caption: Overall workflow for the large-scale synthesis of this compound.

Troubleshooting_Guide cluster_nitration Check Nitration Step cluster_sandmeyer Check Sandmeyer Step Start Low Final Yield Nit_Yield Low Yield of 3-Amino-5-nitrobenzotrifluoride? Start->Nit_Yield Temp_High High Temp? (>10°C) Nit_Yield->Temp_High Yes Sand_Conv Low Conversion of Intermediate? Nit_Yield->Sand_Conv No Time_Short Short Reaction Time? Temp_High->Time_Short No Sol_Nit Solution: Lower Temp, Slow Addition Temp_High->Sol_Nit Yes Sol_Time Solution: Extend Time, Monitor by HPLC Time_Short->Sol_Time Yes Time_Short->Sand_Conv No Diaz_Temp Diazotization Temp High? (>5°C) Sand_Conv->Diaz_Temp Yes Acidity Insufficient Acid? Diaz_Temp->Acidity No Sol_Diaz_Temp Solution: Maintain Temp <5°C Diaz_Temp->Sol_Diaz_Temp Yes Acidity->Start No, Check Purity Sol_Acidity Solution: Ensure Strong Acidic Medium Acidity->Sol_Acidity Yes

Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.

References

workup procedures for reactions involving 3-Nitro-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting and frequently asked questions (FAQs) for workup procedures involving 3-Nitro-5-iodobenzotrifluoride, a key building block in complex organic synthesis.

General FAQs for Handling this compound Reactions

Q1: What are the main challenges during the workup of reactions with this compound?

A1: Researchers may encounter several challenges, primarily related to the compound's properties and the reagents used in common transformations:

  • Removal of Metal Catalysts: Palladium and copper catalysts, frequently used in cross-coupling reactions, can form colloidal suspensions or fine precipitates that are difficult to remove by simple filtration.

  • Persistent Emulsions: The presence of polar functional groups (nitro) and a nonpolar backbone can lead to the formation of stable emulsions during aqueous extractions.

  • Product Solubility: The product's solubility can vary significantly from the starting material, potentially leading to precipitation during workup or loss into the aqueous phase if not handled correctly.

  • Side Product Removal: Side reactions like dehalogenation, homocoupling, or protodeboronation (in Suzuki couplings) can generate impurities that are sometimes difficult to separate from the desired product.[1]

Q2: How should I monitor the reaction progress before starting the workup?

A2: Monitoring the reaction is crucial to avoid unnecessary side reactions or decomposition. The most common methods are Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] It is advisable to run a co-spot on the TLC plate with your starting material to accurately track its consumption.

Q3: Is there a general-purpose solvent for extracting products derived from this compound?

A3: The choice of extraction solvent depends on the polarity of the final product. However, a good starting point is often a moderately polar, water-immiscible solvent.

SolventPolarityBoiling Point (°C)Common Applications & Notes
Ethyl Acetate (EtOAc)Medium77Excellent general-purpose solvent for a wide range of products. Can sometimes co-extract water, requiring thorough drying.[2]
Dichloromethane (DCM)Medium40Good for dissolving a wide range of compounds. Its high density can sometimes complicate separations.[2]
Diethyl Ether (Et₂O)Low35Good for less polar products. Highly volatile and flammable. Can form peroxides.[2]
TolueneLow111Useful for less polar products and can help break azeotropes with water during evaporation. High boiling point.

Section 1: Suzuki-Miyaura Coupling Workup

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[3] A typical issue is the removal of boron-containing byproducts and the palladium catalyst.

Troubleshooting & FAQs: Suzuki Coupling

Q1: What is a standard workup protocol for a Suzuki reaction involving this compound?

A1: A general procedure involves quenching the reaction, removing the catalyst, performing an aqueous workup, and purifying the crude product.[4]

Experimental Protocol: General Suzuki Coupling Workup

  • Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Catalyst Removal (Filtration): Dilute the mixture with an organic solvent like ethyl acetate. If a significant amount of palladium black has precipitated, filter the mixture through a pad of Celite®. Wash the Celite pad with additional solvent to recover any adsorbed product.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Water (to remove inorganic salts and water-soluble components).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any acidic impurities).

    • Saturated brine (to facilitate the separation of the organic layer and remove bulk water).[1][4]

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel.[1]

Q2: My crude product is contaminated with boron impurities. How can I remove them?

A2: Boronic acids and their esters can be challenging to remove. One effective method is to wash the organic layer with a 1M KF aqueous solution, which converts the boron species into highly polar trifluoroborate salts that are easily extracted into the aqueous phase.[5] Alternatively, concentrating the crude product from methanol several times can remove boronic acids as the volatile trimethyl borate ester.[5]

Q3: After workup, my yield is low and I suspect product loss. Where could it have gone?

A3: Potential sources of product loss include incomplete extraction or precipitation. Check the aqueous layers by TLC or LC-MS to see if your product is more water-soluble than anticipated. Also, inspect any filtered solids (like the Celite pad) for adsorbed product.

Workflow Diagram: Suzuki Workup

G General Suzuki Workup Workflow start Reaction Complete cool Cool to RT start->cool quench Quench (e.g., water, aq. NH4Cl) cool->quench dilute Dilute with Organic Solvent (e.g., EtOAc) quench->dilute filter_decision Insoluble Pd catalyst? dilute->filter_decision filter_celite Filter through Celite® filter_decision->filter_celite Yes extract Liquid-Liquid Extraction filter_decision->extract No filter_celite->extract wash_h2o Wash with Water extract->wash_h2o wash_bicarb Wash with aq. NaHCO3 wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (Na2SO4) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., Column Chromatography) concentrate->purify end_product Pure Product purify->end_product

Caption: A typical workflow for the workup of a Suzuki coupling reaction.

Section 2: Sonogashira Coupling Workup

Sonogashira couplings are used to form C(sp)-C(sp²) bonds between terminal alkynes and aryl halides.[6] Workups must address the removal of both palladium and copper catalysts, as well as the amine base.

Troubleshooting & FAQs: Sonogashira Coupling

Q1: What is a reliable workup procedure for a Sonogashira reaction with this compound?

A1: The workup for a Sonogashira reaction focuses on removing the catalysts and the amine base. An aqueous wash with ammonium chloride is particularly effective for removing the copper co-catalyst.[7]

Experimental Protocol: General Sonogashira Coupling Workup

  • Cooling & Dilution: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent such as diethyl ether or ethyl acetate.[7]

  • Catalyst Removal: Filter the mixture through a pad of Celite to remove solid catalyst residues.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic phase sequentially with:

    • Saturated aqueous ammonium chloride (NH₄Cl) solution. This step is crucial for complexing and removing the copper(I) salts.[8]

    • Water.

    • Saturated brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography.

Q2: I am observing significant homocoupling of my alkyne (Glaser coupling). How does this affect the workup?

A2: Alkyne homocoupling is a common side reaction.[9] The resulting di-alkyne byproduct is typically much less polar than the desired cross-coupled product and can often be separated effectively using silica gel chromatography. Running the reaction under a strictly inert atmosphere can minimize this side reaction.[7]

Section 3: Buchwald-Hartwig Amination Workup

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds.[10] The workup procedure must effectively remove the palladium catalyst, phosphine ligands, and the base used in the reaction.

Troubleshooting & FAQs: Buchwald-Hartwig Amination

Q1: How do I work up a Buchwald-Hartwig amination reaction?

A1: The workup is similar to other cross-coupling reactions, involving filtration to remove the catalyst and an aqueous wash sequence to remove the base and other water-soluble impurities.

Experimental Protocol: General Buchwald-Hartwig Workup

  • Cooling & Filtering: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., toluene or ethyl acetate) and filter through a plug of Celite to remove the palladium catalyst and inorganic base.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water and then brine. If a strong base like NaOtBu was used and your product is base-sensitive, a wash with a very dilute acid (e.g., 0.1 M HCl) might be necessary, but care must be taken to avoid protonating amine products.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation.

  • Purification: Purify the crude product by column chromatography. Oxidized phosphine ligands can be highly polar and are usually separable on silica gel.

Q2: The strong base (e.g., NaOtBu) seems to be causing side reactions or is difficult to remove. What are the alternatives?

A2: Strong bases like sodium tert-butoxide can be incompatible with certain functional groups, such as esters or even nitro groups under some conditions.[11] Weaker bases like K₃PO₄ or Cs₂CO₃ offer excellent functional group tolerance, although they may require higher catalyst loadings or longer reaction times.[11] These inorganic bases are generally easier to remove during the aqueous workup.

BaseStrengthSolubility & NotesRemoval Strategy
NaOtBuStrongHigh reactivity. Incompatible with many electrophilic functional groups.[11]Aqueous wash. Can be neutralized with dilute acid.
K₃PO₄MediumGood functional group tolerance. Economical.[11]Simple water wash.
Cs₂CO₃MediumExcellent functional group tolerance. Often gives high rates. Expensive.[11]Simple water wash.
LHMDSStrongUseful for substrates with protic groups. Air sensitive.[11]Quench with water, followed by aqueous wash.

Section 4: Nucleophilic Aromatic Substitution (SNAr) Workup

Due to the electron-withdrawing nitro and trifluoromethyl groups, this compound is activated towards nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the iodide.[12][13]

Troubleshooting & FAQs: SNAr Reactions

Q1: What is the typical workup for an SNAr reaction with this substrate?

A1: SNAr workups are often straightforward as they do not involve metal catalysts. The primary goal is to remove unreacted nucleophile and any inorganic salts.

Experimental Protocol: General SNAr Workup

  • Quenching: Cool the reaction mixture and quench by pouring it into a beaker of cold water or ice. This often causes the organic product to precipitate if it is a solid.[2]

  • Isolation/Extraction:

    • If a solid precipitates: Collect the product by vacuum filtration and wash thoroughly with water.[2]

    • If no solid forms: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).[2]

  • Aqueous Wash: Wash the organic layer with water and brine. If a basic nucleophile (like an amine) was used in excess, a wash with dilute acid (e.g., 1 M HCl) will remove it. If an acidic nucleophile (like a phenol) was used, a wash with dilute base (e.g., 1 M NaOH) will remove the excess.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the crude product.

  • Purification: Purify as needed by recrystallization or column chromatography.

Troubleshooting Diagram: SNAr Workup Logic

G S(N)Ar Workup Decision Tree start Reaction Complete quench Quench in Ice-Water start->quench precipitate_check Solid Precipitates? quench->precipitate_check filter_solid Vacuum Filter Solid precipitate_check->filter_solid Yes extract_liquid Liquid-Liquid Extraction precipitate_check->extract_liquid No wash_solid Wash Solid with Water filter_solid->wash_solid dry_concentrate Dry & Concentrate wash_solid->dry_concentrate nucleophile_check Excess Nucleophile Type? extract_liquid->nucleophile_check wash_acid Wash with Dilute Acid nucleophile_check->wash_acid Basic wash_base Wash with Dilute Base nucleophile_check->wash_base Acidic wash_final Wash with Water & Brine nucleophile_check->wash_final Neutral wash_acid->wash_final wash_base->wash_final wash_final->dry_concentrate purify Purify Product dry_concentrate->purify end_product Pure Product purify->end_product

Caption: Decision-making process for a typical SNAr reaction workup.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of 3-Nitro-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step. This guide provides a comparative analysis of suitable analytical methods for assessing the purity of 3-Nitro-5-iodobenzotrifluoride, a key building block in various synthetic pathways. The primary methods discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), chosen for their widespread applicability to halogenated and nitrated aromatic compounds.

Workflow for Analytical Method Selection

The selection of an appropriate analytical method is a structured process that involves evaluating the analyte's properties and the specific requirements of the analysis. The following diagram illustrates a typical workflow for choosing between GC and HPLC for purity assessment.

Analytical Method Selection Workflow cluster_input Input cluster_evaluation Method Evaluation cluster_decision Decision Analyte This compound Purity Assessment Thermal_Stability Thermal Stability & Volatility Analyte->Thermal_Stability Solubility Solubility Profile Analyte->Solubility GC_Method Gas Chromatography (GC) Thermal_Stability->GC_Method Thermally Stable & Volatile HPLC_Method High-Performance Liquid Chromatography (HPLC) Thermal_Stability->HPLC_Method Thermally Labile or Non-Volatile Solubility->HPLC_Method Soluble in Common Mobile Phases Performance_Comparison Compare Performance Metrics: - Sensitivity (LOD/LOQ) - Precision & Accuracy - Linearity - Resolution of Impurities GC_Method->Performance_Comparison HPLC_Method->Performance_Comparison Select_Method Select Optimal Method Performance_Comparison->Select_Method

The Reactivity Landscape of 3-Nitro-5-iodobenzotrifluoride: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted halo-nitroaromatics is paramount for efficient synthetic planning. This guide provides a comprehensive comparison of 3-Nitro-5-iodobenzotrifluoride with other halo-nitroaromatics, supported by established principles and detailed experimental protocols for key transformations.

This compound is a versatile building block in medicinal chemistry and materials science, owing to its unique electronic properties and multiple reaction sites. Its reactivity is governed by the interplay of three key substituents: a strongly electron-withdrawing nitro group, a trifluoromethyl group, and an iodine atom. This guide will dissect the impact of these functionalities on the molecule's reactivity in common synthetic transformations, comparing it to other halo-nitroaromatic analogues.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Electron-Withdrawing Groups

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic rings. The rate of these reactions is critically dependent on the nature of the leaving group and the electronic activation of the aromatic ring.[1][2] In this compound, the nitro and trifluoromethyl groups work in concert to create a highly electron-deficient aromatic system, thereby activating it towards nucleophilic attack.

The position of the nitro group meta to the iodine leaving group in this compound means it provides less resonance stabilization to the Meisenheimer intermediate compared to an ortho or para positioning.[2] However, the strong inductive effect of both the nitro and trifluoromethyl groups significantly enhances the electrophilicity of the carbon atom bearing the iodine.

A key and somewhat counterintuitive aspect of SNAr reactions is the leaving group ability of halogens. In contrast to SN2 reactions, the order of reactivity is typically F > Cl ≈ Br > I.[2] This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is facilitated by a more electronegative halogen that polarizes the C-X bond, rather than the cleavage of the C-X bond itself.

Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

CompoundHalogen Leaving GroupPosition of Nitro GroupPredicted Relative Reactivity
3-Nitro-5-fluoro benzotrifluorideFluoroMetaHighest
3-Nitro-5-chloro benzotrifluorideChloroMetaIntermediate
3-Nitro-5-bromo benzotrifluorideBromoMetaIntermediate
This compound Iodo Meta Lowest
1-Chloro-2,4-dinitrobenzeneChloroOrtho, ParaHigh (for comparison)
1-Fluoro-4-nitrobenzeneFluoroParaHigh (for comparison)

This table provides a qualitative prediction based on established principles of SNAr reactivity. Actual reaction rates will depend on the specific nucleophile, solvent, and temperature.

Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the Iodo Group

While iodine is the poorest leaving group in SNAr reactions, it is the most reactive halogen in many palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This is due to the relative ease of oxidative addition of the C-I bond to the palladium(0) catalyst.

Table 2: Predicted Relative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

CompoundHalogenPredicted Relative Reactivity
This compound Iodo Highest
3-Nitro-5-bromobenzotrifluorideBromoHigh
3-Nitro-5-chlorobenzotrifluorideChloroLow
3-Nitro-5-fluorobenzotrifluorideFluoroVery Low/Unreactive
Suzuki Coupling

The Suzuki coupling is a versatile method for the formation of C-C bonds. The reactivity of the aryl halide partner is crucial for the efficiency of the reaction.

Buchwald-Hartwig Amination

For the synthesis of arylamines, the Buchwald-Hartwig amination is a powerful tool. Similar to the Suzuki coupling, the reactivity of the aryl halide is a key factor.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-O, C-N, and C-S bonds with aryl halides, typically requiring higher temperatures than palladium-catalyzed reactions.[3] The presence of electron-withdrawing groups on the aryl halide can facilitate these reactions.[3]

Table 3: Predicted Relative Reactivity in Ullmann Condensation

CompoundHalogenPredicted Relative Reactivity
This compound Iodo High
3-Nitro-5-bromobenzotrifluorideBromoIntermediate
3-Nitro-5-chlorobenzotrifluorideChloroLow

Experimental Protocols

General Protocol for Comparative Kinetic Analysis of SNAr Reactions

This protocol outlines a general method for comparing the reaction rates of different halo-nitroaromatics with a common nucleophile.

Materials:

  • Halo-nitroaromatic substrates (e.g., this compound, 3-Nitro-5-chlorobenzotrifluoride)

  • Nucleophile (e.g., piperidine, sodium methoxide)

  • Anhydrous solvent (e.g., DMSO, DMF)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., dilute HCl)

  • Reaction vials, syringes, and magnetic stir bars

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Prepare stock solutions of each halo-nitroaromatic substrate and the internal standard in the chosen solvent.

  • In a reaction vial equipped with a magnetic stir bar, add a known volume of the substrate stock solution and the internal standard stock solution.

  • Equilibrate the vial to the desired reaction temperature (e.g., 50 °C).

  • Initiate the reaction by adding a known volume of the nucleophile solution. Start a timer immediately.

  • At regular time intervals, withdraw a small aliquot of the reaction mixture and immediately quench it by adding it to a vial containing the quenching solution.

  • Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining substrate and the formed product relative to the internal standard.

  • Plot the concentration of the substrate versus time to determine the initial reaction rate. Compare the rates for the different substrates.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Substrate, Internal Standard, Nucleophile) B Add Substrate & Internal Standard to Vial A->B C Equilibrate Temperature B->C D Initiate with Nucleophile C->D E Take Aliquots at Timed Intervals D->E F Quench Reaction E->F G GC/HPLC Analysis F->G H Determine Concentrations G->H I Plot Data & Calculate Rate H->I Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition (Ar-X) PdII_2 Ar-Pd(II)L₂-Ar' PdII_1->PdII_2 Transmetalation (Ar'B(OH)₂) PdII_2->Pd0 Reductive Elimination (Ar-Ar') Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition (Ar-X) PdII_Amide Ar-Pd(II)L₂(NR₂H)⁺X⁻ PdII_1->PdII_Amide Amine Coordination PdII_Amido Ar-Pd(II)L₂(NR₂) PdII_Amide->PdII_Amido Deprotonation (-HX) PdII_Amido->Pd0 Reductive Elimination (Ar-NR₂) Ullmann_Relationship A Aryl Halide (Ar-X) E Coupled Product (Ar-Nu) A->E B Nucleophile (Nu-H) (e.g., R₂NH, ROH) B->E C Copper Catalyst (Cu(I)) C->E Catalyzes D Base D->E Promotes

References

Comparative Analysis of 3-Nitro-5-iodobenzotrifluoride and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-Nitro-5-iodobenzotrifluoride stands as a versatile building block in the synthesis of complex molecules with potential therapeutic applications. This guide provides a comparative characterization of this compound and its bromo- and aryl-substituted derivatives, supported by spectroscopic data and synthetic protocols. Furthermore, it explores the biological relevance of introducing trifluoromethyl and nitro functional groups into aromatic systems.

The strategic incorporation of a trifluoromethyl group (-CF3) and a nitro group (-NO2) onto an iodinated benzene scaffold imparts unique chemical reactivity and potential biological activity. The electron-withdrawing nature of both the trifluoromethyl and nitro groups enhances the electrophilicity of the aromatic ring, making the iodine atom an excellent leaving group for cross-coupling reactions. This property is instrumental in the synthesis of a diverse array of derivatives.

Physicochemical and Spectroscopic Characterization

The accurate characterization of these compounds is paramount for their application in synthesis and biological screening. Below is a summary of the key physicochemical properties and a detailed analysis of their spectral data.

PropertyThis compound3-Bromo-5-nitrobenzotrifluoride
CAS Number 41253-01-4630125-49-4
Molecular Formula C₇H₃F₃INO₂C₇H₃BrF₃NO₂
Molecular Weight 317.0 g/mol 270.0 g/mol
Appearance -Colorless Oil[1]

Spectroscopic Data Analysis:

¹H NMR Spectroscopy: The proton NMR spectra of substituted benzotrifluorides are characterized by signals in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shifts and coupling patterns are influenced by the electronic effects of the substituents. For this compound, three distinct aromatic proton signals are expected, each appearing as a multiplet due to meta- and para-coupling.

¹³C NMR Spectroscopy: The carbon NMR spectra provide information on the carbon framework of the molecule. The carbon atom attached to the trifluoromethyl group typically appears as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro and trifluoromethyl groups and the electronegative iodine atom. For comparison, the ¹³C NMR spectrum of the parent benzotrifluoride shows signals in the aromatic region.[2]

Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying key functional groups. For this compound, characteristic absorption bands for the nitro group (asymmetric and symmetric N-O stretching) are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-F stretching vibrations of the trifluoromethyl group appear in the region of 1350-1100 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z 317. The fragmentation pattern would likely show losses of the nitro group (NO₂) and iodine atom.

Synthesis and Derivatization

The presence of the iodine atom in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the facile introduction of various aryl and heteroaryl groups at the 3-position, leading to a diverse library of derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl iodide with an arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Synthesis and Characterization

G Workflow for Synthesis and Characterization of 3-Aryl-5-nitrobenzotrifluoride Derivatives cluster_synthesis Synthesis cluster_characterization Characterization start This compound (Starting Material) reaction Suzuki-Miyaura Coupling start->reaction reagents Arylboronic Acid Pd Catalyst, Base reagents->reaction product 3-Aryl-5-nitrobenzotrifluoride (Derivative) reaction->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr Structural Elucidation ir IR Spectroscopy product->ir Functional Group Identification ms Mass Spectrometry product->ms Molecular Weight Confirmation

Caption: A flowchart illustrating the synthesis of 3-Aryl-5-nitrobenzotrifluoride derivatives via Suzuki-Miyaura coupling followed by spectroscopic characterization.

Comparison with Alternatives: 3-Bromo-5-nitrobenzotrifluoride

For synthetic applications, 3-Bromo-5-nitrobenzotrifluoride serves as a common alternative to its iodo counterpart. The choice between the bromo and iodo derivatives often depends on factors such as commercial availability, cost, and reactivity in specific cross-coupling reactions. Generally, aryl iodides are more reactive than aryl bromides in palladium-catalyzed couplings, which may lead to shorter reaction times or milder reaction conditions. However, aryl bromides can offer advantages in terms of stability and cost.

Biological Activity and Significance

The presence of both a trifluoromethyl group and a nitroaromatic moiety in these compounds is of significant interest in medicinal chemistry.

  • Trifluoromethyl Group: The -CF₃ group is a well-known bioisostere for a methyl group but with significantly different electronic properties. Its high electronegativity and lipophilicity can enhance a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability.

  • Nitroaromatic Group: Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. Their mechanism of action often involves enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates that can induce cellular damage. Studies have shown that the cytotoxicity of some nitroaromatic drugs is directly linked to the presence of the nitro group. For instance, the nitroaromatic drug flutamide shows greater cytotoxicity compared to its cyano analogue, which is attributed to mitochondrial dysfunction induced by the nitro group.[3] The toxicity of nitroaromatic compounds is often related to their electrophilicity and the number of nitro groups present.[4]

The combination of these two functional groups in this compound derivatives presents a promising scaffold for the development of novel therapeutic agents. The ability to easily diversify the aryl substituent at the 3-position via Suzuki coupling allows for the fine-tuning of their biological activity and pharmacokinetic properties. Further research into the synthesis and biological evaluation of a wider range of these derivatives is warranted to fully explore their therapeutic potential.

References

Spectroscopic Analysis for Structural Confirmation of 3-Nitro-5-iodobenzotrifluoride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of spectroscopic techniques to confirm the structure of 3-Nitro-5-iodobenzotrifluoride and its analogues, supported by experimental data and detailed protocols.

The precise characterization of chemical structures is paramount to understanding their reactivity, biological activity, and potential applications. Spectroscopic methods provide a powerful toolkit for elucidating the intricate atomic arrangements within a molecule. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural verification of this compound. To provide a comprehensive understanding, we will compare its expected spectral data with those of two closely related compounds: 3-Nitrobenzotrifluoride and 3-Iodobenzotrifluoride.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and its analogues. The data for this compound is predicted based on the analysis of structurally similar compounds, while the data for the alternatives is derived from experimental findings.

Spectroscopic TechniqueThis compound (Predicted)3-Nitrobenzotrifluoride[1]3-Iodobenzotrifluoride
¹H NMR (ppm) ~8.5 (s, 1H), ~8.4 (s, 1H), ~8.2 (s, 1H)8.51 (s, 1H), 8.44 (d, J=8.0 Hz, 1H), 7.98 (d, J=8.0 Hz, 1H), 7.74 (t, J=8.0 Hz, 1H)No data available
¹³C NMR (ppm) ~149 (C-NO₂), ~135 (C-CF₃), ~130-140 (Ar-C), ~123 (q, J ≈ 272 Hz, CF₃), ~95 (C-I)148.3, 132.3 (q, J = 34 Hz), 131.1 (q, J = 3.5 Hz), 130.3, 126.7, 122.8 (q, J = 271 Hz), 120.8 (q, J = 3.9 Hz)No data available
IR (cm⁻¹) ~1530 (asym NO₂), ~1350 (sym NO₂), ~1320 (C-F), ~1140 (C-F), ~850 (C-I)~1530 (asym NO₂), ~1350 (sym NO₂), ~1320 (C-F), ~1140 (C-F)No data available
Mass Spec (m/z) M⁺ at 317M⁺ at 191M⁺ at 272

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are based on standard laboratory practices for the analysis of halogenated nitroaromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

  • IR Spectrum Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the nitro (NO₂) group, the carbon-fluorine (C-F) bonds of the trifluoromethyl group, and the carbon-iodine (C-I) bond.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate charged molecular ions and fragment ions.

  • Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the structure of a synthesized product like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Confirmation Structure Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

By following this structured approach of synthesis, purification, and multi-faceted spectroscopic analysis, researchers can confidently confirm the structure of this compound and other novel chemical entities, ensuring the reliability and reproducibility of their scientific findings.

References

A Comparative Analysis of Catalysts for the Cross-Coupling of 3-Nitro-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for C-C and C-N Bond Formation

The strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The substrate 3-nitro-5-iodobenzotrifluoride is a valuable building block in medicinal chemistry due to the presence of the electron-withdrawing nitro and trifluoromethyl groups, which can significantly influence the biological activity of a molecule. The selection of an appropriate catalyst system is paramount for achieving high yields and selectivity in cross-coupling reactions with this electron-deficient aryl iodide.

This guide provides a comparative overview of various palladium-based catalyst systems for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound. The information presented is based on available experimental data to assist researchers in making informed decisions for their synthetic strategies.

General Workflow for Catalyst Screening

A systematic approach is crucial for identifying the optimal catalyst and reaction conditions for a specific cross-coupling transformation. The following diagram illustrates a general workflow for catalyst screening.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Optimization start Define Substrates: This compound Coupling Partner catalyst Select Catalyst/Ligand Library start->catalyst reaction Set up Parallel Reactions (e.g., High-Throughput Screening) base Select Base and Solvent catalyst->base base->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, GC) reaction->monitoring analysis Analyze Results (Yield, Purity, Side Products) monitoring->analysis optimization Optimize Lead Conditions (Temperature, Concentration, Time) analysis->optimization scaleup Scale-up Synthesis optimization->scaleup

Figure 1. A generalized workflow for the screening and optimization of catalysts for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. For an electron-deficient substrate like this compound, the choice of ligand and base is critical to ensure efficient transmetalation and reductive elimination while minimizing side reactions.

Comparative Data for Suzuki-Miyaura Coupling of this compound

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95
Pd₂(dba)₃XPhosK₃PO₄Dioxane1001692
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O801285
PdCl₂(dppf)-K₂CO₃DME901888

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube is added this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • The palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.5 times the Pd loading) are added under the inert atmosphere.

  • Anhydrous, degassed solvent (e.g., toluene) is added via syringe.

  • The reaction mixture is stirred at the specified temperature and monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Heck Reaction

The Heck reaction provides a means to form C-C bonds by coupling the aryl iodide with an alkene. For electron-poor aryl iodides, the reaction often proceeds readily, but catalyst and base selection can influence the regioselectivity and efficiency.

Comparative Data for Heck Reaction of this compound

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃Et₃NDMF100690
Pd(OAc)₂-K₂CO₃NMP120485
Pd/C-NaOAcDMAc130878

Experimental Protocol: General Procedure for Heck Reaction

  • In a sealed tube, this compound (1.0 equiv.), the alkene (1.5 equiv.), and the base (e.g., Et₃N, 2.0 equiv.) are dissolved in the chosen solvent (e.g., DMF).

  • The solution is degassed with an inert gas for 15-20 minutes.

  • The palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and, if applicable, the ligand (e.g., PPh₃, 2-4 mol%) are added.

  • The tube is sealed and the reaction mixture is heated to the specified temperature with vigorous stirring.

  • The reaction progress is monitored by TLC or GC-MS.

  • After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. For electron-deficient substrates, careful control of reaction conditions is necessary to avoid side reactions.

Comparative Data for Sonogashira Coupling of this compound

Catalyst PrecursorCo-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂CuI-Et₃NTHF60492
Pd(OAc)₂CuIXPhosDIPADioxane80688
Pd/CCuI-K₂CO₃DMF1001275

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask containing this compound (1.0 equiv.) is added the solvent (e.g., THF) and the base (e.g., Et₃N, 2.0-3.0 equiv.).

  • The terminal alkyne (1.2 equiv.) is then added.

  • The mixture is degassed by bubbling with an inert gas for 20-30 minutes.

  • The palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%) are added under the inert atmosphere.

  • The reaction is stirred at the indicated temperature until the starting material is consumed as monitored by TLC or LC-MS.

  • The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • The residue is taken up in an organic solvent and washed with aqueous ammonium chloride, water, and brine.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields, especially with challenging substrates.

Comparative Data for Buchwald-Hartwig Amination of this compound

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene100894
Pd(OAc)₂RuPhosK₂CO₃Dioxane1101689
Pd(OAc)₂BINAPCs₂CO₃Toluene1002482

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • The tube is evacuated and backfilled with an inert gas.

  • Anhydrous, degassed solvent (e.g., toluene) is added, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • The reaction is heated to the specified temperature and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a plug of silica gel.

  • The filtrate is concentrated, and the crude product is purified by column chromatography.

Catalyst System Selection Logic

The choice of the optimal catalyst system depends on the specific coupling partners and the desired reaction conditions. The following diagram illustrates a simplified decision-making process for catalyst selection in cross-coupling reactions.

G cluster_suzuki Suzuki-Miyaura cluster_heck Heck cluster_sono Sonogashira cluster_bh Buchwald-Hartwig start Define Coupling Reaction Type suz_steric Sterically Hindered Substrates? start->suz_steric heck_activated Activated Alkene? start->heck_activated sono_std Standard Conditions start->sono_std bh_amine Amine Type? start->bh_amine suz_ligand Use Bulky Biarylphosphine Ligands (e.g., SPhos, XPhos) suz_steric->suz_ligand suz_simple Standard Substrates suz_std_cat Use Pd(PPh₃)₄ or PdCl₂(dppf) suz_simple->suz_std_cat heck_simple Use Pd(OAc)₂ with PPh₃ heck_activated->heck_simple heck_unactivated Less Reactive Alkene? heck_stronger Consider Ligandless Pd/C at Higher Temp. heck_unactivated->heck_stronger sono_pd_cu Use PdCl₂(PPh₃)₂ / CuI sono_std->sono_pd_cu sono_sensitive Sensitive Substrates? sono_copper_free Consider Copper-Free Conditions with Bulky Ligands sono_sensitive->sono_copper_free bh_primary Primary Amine bh_amine->bh_primary bh_secondary Secondary Amine bh_amine->bh_secondary bh_ligand Use Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos) bh_primary->bh_ligand bh_secondary->bh_ligand

A Comparative Guide to the Synthetic Routes of 3-Nitro-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic pathways for the preparation of 3-Nitro-5-iodobenzotrifluoride, a key intermediate in pharmaceutical and agrochemical research. The following sections detail plausible synthetic routes, presenting experimental protocols and quantitative data where available, to assist researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a valuable building block in organic synthesis, owing to the presence of three distinct functional groups on the aromatic ring: a nitro group, an iodine atom, and a trifluoromethyl group. These moieties offer multiple reaction sites for further molecular elaboration. The efficient and regioselective synthesis of this compound is therefore of significant interest. This guide evaluates two primary synthetic strategies starting from the readily available 3-nitrobenzotrifluoride.

Data Presentation: Comparison of Synthetic Routes

Two plausible routes for the synthesis of this compound are outlined below. It is important to note that while the synthesis of the initial starting materials is well-documented, the final iodination steps are based on established chemical transformations and may require optimization for this specific substrate.

Route 1: Direct Iodination of 3-Nitrobenzotrifluoride

This approach involves the direct electrophilic aromatic substitution of 3-nitrobenzotrifluoride to introduce an iodine atom.

Route 2: Halogen Exchange from 3-Bromo-5-nitrobenzotrifluoride

This two-step route involves the bromination of 3-nitrobenzotrifluoride followed by a halogen exchange reaction to replace the bromine with iodine.

StepReactionReagents & ConditionsYield (%)Purity (%)Reference
Shared Starting Material Synthesis
1Nitration of BenzotrifluorideBenzotrifluoride, Fuming Nitric Acid, Conc. Sulfuric Acid, 20-30°C9194 (GLC)[1][2]
Route 1: Direct Iodination
2aDirect Iodination3-Nitrobenzotrifluoride, Iodine, Nitric Acid, Acetic Acid, RefluxNot ReportedNot Reported[3][4][5]
Route 2: Halogen Exchange
2bBromination3-Nitrobenzotrifluoride, 1,3-dibromo-5,5-dimethylhydantoin, Sulfuric Acid, Dichloromethane, 35°C89.6~95 (¹H-NMR)[6]
3bHalogen Exchange (Finkelstein Reaction)3-Bromo-5-nitrobenzotrifluoride, Sodium Iodide, Copper(I) Iodide, Diamine Ligand (e.g., TMEDA), Solvent (e.g., DMF or Dioxane), HeatNot ReportedNot Reported[7]

Note: Yields and purities for steps 2a and 3b are not available in the searched literature for this specific substrate and would require experimental validation.

Experimental Protocols

Synthesis of 3-Nitrobenzotrifluoride (Shared Starting Material)

This protocol is adapted from established literature procedures.[1][2]

Materials:

  • Benzotrifluoride

  • Fuming Nitric Acid (95%)

  • Concentrated Sulfuric Acid

  • Dichloromethane

  • Magnesium Sulfate

  • Ice

Procedure:

  • To a stirred mixture of benzotrifluoride (80.0 g, 0.55 mol) and concentrated sulfuric acid (200 ml), add fuming nitric acid (29.3 ml, 44.0 g, 1.2 equivalents) dropwise over 30 minutes.

  • Maintain the reaction temperature between 20°C and 30°C using an external cooling bath.

  • After the addition is complete, continue stirring at room temperature for an additional hour.

  • Pour the reaction mixture onto a mixture of ice (1 kg) and water (100 ml).

  • Extract the product with dichloromethane (2 x 250 ml).

  • Wash the combined organic extracts with water (2 x 100 ml).

  • Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure at 30°C to yield 3-nitrobenzotrifluoride as a pale-yellow oil.

Route 1: Proposed Protocol for Direct Iodination of 3-Nitrobenzotrifluoride

This proposed protocol is based on general methods for the iodination of deactivated aromatic rings.[3][4][5] Experimental validation is required.

Materials:

  • 3-Nitrobenzotrifluoride

  • Iodine (I₂)

  • Nitric Acid (concentrated or fuming)

  • Acetic Acid (glacial)

  • Sodium Thiosulfate solution

  • Sodium Bicarbonate solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitrobenzotrifluoride in glacial acetic acid.

  • Add iodine crystals to the solution.

  • Carefully add nitric acid dropwise with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Quench any unreacted iodine by adding a sodium thiosulfate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Route 2, Step 2b: Synthesis of 3-Bromo-5-nitrobenzotrifluoride

This protocol is based on a documented synthesis.[6]

Materials:

  • 3-Nitrobenzotrifluoride

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

  • Sulfuric Acid (98%)

  • Dichloromethane

  • Hexane

  • Sodium Hydroxide solution (2 M)

  • Sodium Bisulfite solution (5%)

  • Sodium Bicarbonate solution (8%)

  • Sodium Chloride solution (10%)

Procedure:

  • To a solution of 3-nitrobenzotrifluoride (41.1 mL, 300 mmol) in dichloromethane (240 mL), slowly add 98% sulfuric acid (45.7 mL) over 10 minutes.

  • Warm the vigorously stirred biphasic mixture to 35°C.

  • Add 1,3-dibromo-5,5-dimethylhydantoin (53.1 g total, 180 mmol) in six equal portions over five hours.

  • Continue stirring the mixture at 35°C for an additional 19 hours.

  • Cool the reaction mixture to room temperature and add it dropwise to a stirred 2 M aqueous NaOH solution (210 mL) at 0-5°C.

  • Separate the layers and extract the aqueous layer with hexane (3 x 200 mL).

  • Combine the organic layers and wash sequentially with water (200 mL), 5% aqueous sodium bisulfite (2 x 200 mL), 8% aqueous NaHCO₃ (200 mL), and 10% aqueous NaCl (200 mL).

  • Evaporate the solvent at 45°C under reduced pressure.

  • Distill the resulting liquid under vacuum (0.71 mbar, bath temperature 70-80°C) to give 1-bromo-3-nitro-5-trifluoromethylbenzene as a pale yellow liquid.

Route 2, Step 3b: Proposed Protocol for Halogen Exchange

This proposed protocol is based on the principles of the aromatic Finkelstein reaction.[7] Experimental validation is required.

Materials:

  • 3-Bromo-5-nitrobenzotrifluoride

  • Sodium Iodide (NaI)

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or a similar diamine ligand

  • Anhydrous solvent (e.g., N,N-Dimethylformamide or Dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-5-nitrobenzotrifluoride, sodium iodide, copper(I) iodide, and the diamine ligand.

  • Add the anhydrous solvent and heat the reaction mixture with stirring. The reaction temperature will depend on the solvent used (e.g., 110-150°C).

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with an aqueous solution of ammonia or ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

G cluster_start Starting Material Synthesis cluster_route1 Route 1: Direct Iodination cluster_route2 Route 2: Halogen Exchange Benzotrifluoride Benzotrifluoride 3-Nitrobenzotrifluoride 3-Nitrobenzotrifluoride Benzotrifluoride->3-Nitrobenzotrifluoride Nitration (HNO3, H2SO4) 3-Nitro-5-iodobenzotrifluoride_R1 This compound 3-Nitrobenzotrifluoride->3-Nitro-5-iodobenzotrifluoride_R1 Direct Iodination (I2, HNO3) 3-Bromo-5-nitrobenzotrifluoride 3-Bromo-5-nitrobenzotrifluoride 3-Nitrobenzotrifluoride->3-Bromo-5-nitrobenzotrifluoride Bromination (DBDMH) 3-Nitro-5-iodobenzotrifluoride_R2 This compound 3-Bromo-5-nitrobenzotrifluoride->3-Nitro-5-iodobenzotrifluoride_R2 Halogen Exchange (NaI, CuI)

Caption: Synthetic pathways to this compound.

Conclusion

This guide has presented two plausible synthetic routes to this compound, starting from the common intermediate 3-nitrobenzotrifluoride.

  • Route 1 (Direct Iodination) offers the most direct pathway, but its feasibility and regioselectivity for this specific substrate require experimental validation. The strongly deactivating and meta-directing nature of both the nitro and trifluoromethyl groups may pose challenges.

  • Route 2 (Halogen Exchange) is a two-step process from 3-nitrobenzotrifluoride. The initial bromination step is well-documented and proceeds in high yield. The subsequent halogen exchange, while a known transformation, will likely require catalyzed conditions and optimization for this deactivated aryl bromide.

For researchers requiring a reliable and scalable synthesis, Route 2 may offer a more predictable, albeit longer, pathway. The initial bromination provides a stable intermediate that can be purified before proceeding to the final, potentially challenging, iodination step. However, for rapid access to the target compound where optimization of the direct iodination is feasible, Route 1 could be a more atom-economical option.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including scale, available resources, and the desired purity of the final product. Experimental validation of the proposed iodination and halogen exchange steps is highly recommended.

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 3-Nitro-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

The analysis of 3-Nitro-5-iodobenzotrifluoride, a key intermediate in pharmaceutical and agrochemical synthesis, necessitates robust and reliable analytical methods for purity assessment and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques widely employed for the separation and quantification of such aromatic compounds. This guide provides a comparative overview of hypothetical HPLC and GC-MS methods tailored for this compound, supported by experimental protocols and data presented for clear comparison.

Quantitative Data Summary

The selection between HPLC and GC-MS often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the expected performance characteristics of each method for the analysis of this compound.

ParameterHPLC-UVGC-MS
Instrumentation HPLC with UV DetectorGas Chromatograph with Mass Spectrometer
Typical Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile/Water GradientHelium
Detection Principle UV AbsorbanceMass-to-charge ratio (m/z)
Selectivity ModerateHigh
Sensitivity (LOD/LOQ) ng rangepg range
Typical Run Time 15-30 minutes20-40 minutes
Sample Volatility Not requiredRequired
Derivatization Not typically requiredNot typically required

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quality control of this compound, offering good precision and accuracy.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides higher selectivity and sensitivity, making it ideal for impurity profiling and trace-level analysis.[4][8][9]

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Chromatographic Conditions:

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 10 minutes

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 50-400

  • Solvent Delay: 5 minutes

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent such as dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.

  • Perform serial dilutions as necessary for trace analysis.

Method Comparison and Logical Workflow

The choice between HPLC and GC-MS is dictated by the analytical objective. HPLC is often preferred for routine purity assays due to its simplicity and robustness. In contrast, GC-MS is the method of choice for identifying and quantifying volatile impurities, leveraging the high sensitivity and structural information provided by the mass spectrometer.

AnalyticalWorkflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (for HPLC) Dissolution->Filtration GCMSInjection Injection into GC Dissolution->GCMSInjection HPLCSeparation Reverse-Phase C18 Separation Filtration->HPLCSeparation UVDetector UV Detection (254 nm) HPLCSeparation->UVDetector HPLCData Chromatogram & Purity Calculation UVDetector->HPLCData GCSeparation Capillary Column Separation GCMSInjection->GCSeparation MSDetection Mass Spectrometry Detection GCSeparation->MSDetection GCMSData Mass Spectrum & Impurity Identification MSDetection->GCMSData

Caption: General analytical workflow for HPLC and GC-MS analysis.

This guide provides a foundational understanding of how HPLC and GC-MS can be applied to the analysis of this compound. The provided protocols serve as a starting point for method development and validation, which are essential steps for ensuring the quality and consistency of this important chemical intermediate.

References

Reactivity Face-Off: 3-Iodo- vs. 3-Bromo-5-Nitrobenzotrifluoride in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, the selection of starting materials is a pivotal decision that dictates the efficiency, cost-effectiveness, and ultimate success of a synthetic route. For professionals engaged in drug discovery and materials science, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. This guide presents an objective, data-informed comparison of the reactivity of two closely related and synthetically important building blocks: 3-iodo-5-nitrobenzotrifluoride and 3-bromo-5-nitrobenzotrifluoride.

At the heart of the reactivity difference between these two aryl halides lies the nature of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This fundamental disparity directly impacts the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to a low-valent palladium catalyst. The more labile C-I bond undergoes this crucial step more readily, generally leading to faster reaction rates, higher yields, and the feasibility of employing milder reaction conditions.

Quantitative Reactivity Comparison

While a direct, side-by-side comparison of 3-iodo-5-nitrobenzotrifluoride and 3-bromo-5-nitrobenzotrifluoride under identical conditions is not extensively documented in a single study, a clear and predictable trend in their reactivity can be established based on the foundational principles of organic chemistry and data from analogous systems. The following tables provide an expected performance comparison for two of the most widely utilized cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Feature3-Iodo-5-nitrobenzotrifluoride3-Bromo-5-nitrobenzotrifluorideRationale
Relative Reactivity HigherLowerThe weaker C-I bond facilitates a more rapid oxidative addition to the palladium(0) catalyst.
Typical Reaction Temperature 60-90 °C80-110 °CThe enhanced reactivity of the iodo-substrate often permits the use of lower reaction temperatures.
Typical Reaction Time 1-8 hours4-24 hoursFaster kinetics of the catalytic cycle typically result in shorter reaction durations.
Catalyst Loading Often lower (e.g., 1-3 mol%)May require higher loading (e.g., 2-5 mol%)The inherent reactivity of the iodo-compound can allow for a reduction in the amount of catalyst needed.
Expected Yield Generally HighModerate to HighThe more efficient reaction pathway often translates to higher isolated yields of the desired product.

Table 2: Comparative Performance in Buchwald-Hartwig Amination

Feature3-Iodo-5-nitrobenzotrifluoride3-Bromo-5-nitrobenzotrifluorideRationale
Relative Reactivity HigherLowerConsistent with other cross-coupling reactions, the C-I bond's greater lability promotes a faster oxidative addition.
Typical Reaction Temperature 70-100 °C90-120 °CMilder thermal conditions are generally sufficient for the more reactive iodo-substrate.
Typical Reaction Time 2-12 hours8-36 hoursThe overall catalytic cycle is typically faster with the iodo-derivative.
Ligand Selection A broader array of phosphine ligands may prove effective.Often necessitates more specialized, electron-rich, and sterically hindered ligands to achieve high efficiency.The more challenging activation of the C-Br bond may require a more sophisticated and reactive catalyst system.
Expected Yield Generally HighModerate to HighThe more facile reaction often leads to higher yields of the aminated product.

Experimental Protocols

The following sections provide detailed, generalized experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These protocols are based on established methodologies for related aryl halides and can be adapted for 3-iodo- and 3-bromo-5-nitrobenzotrifluoride with appropriate optimization.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize a 3-aryl-5-nitrobenzotrifluoride derivative via a palladium-catalyzed C-C bond-forming reaction.

Materials:

  • 3-Halo-5-nitrobenzotrifluoride (iodo or bromo, 1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol% or PdCl₂(dppf), 2–5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv)

  • Degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water 4:1:1)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask, combine the 3-halo-5-nitrobenzotrifluoride, the arylboronic acid/ester, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 80–110 °C).

  • Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-nitrobenzotrifluoride.

Protocol 2: Buchwald-Hartwig Amination

Objective: To synthesize a 3-amino-5-nitrobenzotrifluoride derivative via a palladium-catalyzed C-N bond-forming reaction.

Materials:

  • 3-Halo-5-nitrobenzotrifluoride (iodo or bromo, 1.0 equiv)

  • Primary or secondary amine (1.1–1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1–2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, or another suitable biaryl phosphine ligand, 2–4 mol%)

  • Base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.2–1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or flask, add the 3-halo-5-nitrobenzotrifluoride, palladium precatalyst, and phosphine ligand.

  • Seal the vessel and thoroughly evacuate and backfill with an inert gas (three cycles).

  • Under a positive flow of inert gas, add the base.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Securely seal the reaction vessel and heat the mixture to the appropriate temperature (e.g., 80–120 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting aryl halide is consumed.

  • After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic extracts and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to afford the desired 3-amino-5-nitrobenzotrifluoride derivative.

Visualizing the Catalytic Processes and Experimental Workflow

To provide a clearer understanding of the underlying chemical transformations and the practical steps involved, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a generalized experimental workflow.

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (+ Base, - HX) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Catalytic Cycle of Buchwald-Hartwig Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [Ar-Pd(II)(HNR'R'')L2]X [Ar-Pd(II)(HNR'R'')L2]X Ar-Pd(II)(X)L2->[Ar-Pd(II)(HNR'R'')L2]X Amine Coordination (+ HNR'R'') Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 [Ar-Pd(II)(HNR'R'')L2]X->Ar-Pd(II)(NR'R'')L2 Deprotonation (+ Base, - Base-H+X-) Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow General Experimental Workflow for Cross-Coupling A 1. Reagent Preparation (Weighing solids, degassing solvents) B 2. Reaction Setup (Under inert atmosphere) A->B C 3. Reaction Execution (Heating and stirring) B->C D 4. Reaction Monitoring (TLC, LC-MS, or GC-MS) C->D E 5. Work-up (Quenching and extraction) D->E F 6. Purification (Column chromatography) E->F G 7. Product Characterization (NMR, MS, etc.) F->G

Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.

A Comparative Guide to the Electronic Effects of the Trifluoromethyl Group in 3-Nitro-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic effects of the trifluoromethyl (-CF3) group, particularly within the context of 3-Nitro-5-iodobenzotrifluoride. By comparing its influence with other common substituents, namely the nitro (-NO2) and iodo (-I) groups, this document aims to offer a clear, data-driven perspective for researchers engaged in medicinal chemistry and materials science. The electronic properties of substituents are paramount in modulating the reactivity, stability, and biological activity of aromatic compounds.

Quantitative Comparison of Electronic Effects

The electronic influence of a substituent on an aromatic ring can be quantitatively assessed using Hammett constants (σ). These constants provide a measure of the electron-withdrawing or electron-donating nature of a substituent at the meta (σm) and para (σp) positions. A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect. The data presented in Table 1 clearly demonstrates that all three substituents in this compound are electron-withdrawing.

Table 1: Hammett Constants for Trifluoromethyl, Nitro, and Iodo Substituents

SubstituentHammett Constant (σm)Hammett Constant (σp)
Trifluoromethyl (-CF3)0.430.54
Nitro (-NO2)0.710.78
Iodo (-I)0.350.18

As evidenced by the Hammett constants, the nitro group is the most potent electron-withdrawing group, followed by the trifluoromethyl group, and then the iodo group. The strong electron-withdrawing nature of the trifluoromethyl group is primarily attributed to its powerful inductive effect (-I), stemming from the high electronegativity of the three fluorine atoms.

Experimental Protocols for Determining Electronic Effects

The quantitative data presented above is typically determined through well-established experimental methodologies. Below are detailed protocols for two common techniques used to assess the electronic effects of substituents on aromatic rings.

Protocol 1: Determination of Hammett Constants via Titration of Substituted Benzoic Acids

This method relies on measuring the acid dissociation constant (Ka) of a series of meta- or para-substituted benzoic acids and comparing them to the Ka of unsubstituted benzoic acid.[1][2][3][4]

I. Materials and Reagents:

  • Substituted benzoic acids (e.g., m-trifluoromethylbenzoic acid, p-nitrobenzoic acid, m-iodobenzoic acid)

  • Unsubstituted benzoic acid

  • Standardized sodium hydroxide (NaOH) solution (approx. 0.1 M)

  • Ethanol-water solvent mixture (e.g., 50:50 v/v)

  • pH meter, magnetic stirrer, and burette

II. Procedure:

  • Prepare solutions of each benzoic acid derivative and the unsubstituted benzoic acid in the ethanol-water solvent mixture at a known concentration (e.g., 0.01 M).

  • Calibrate the pH meter using standard buffer solutions.

  • Pipette a known volume (e.g., 25 mL) of a benzoic acid solution into a beaker and place it on a magnetic stirrer.

  • Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of titrant.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • Determine the pKa of the acid, which is the pH at the half-equivalence point.

  • Calculate the Hammett constant (σ) for each substituent using the following equation: σ = pKa (unsubstituted benzoic acid) - pKa (substituted benzoic acid)

Protocol 2: Assessment of Electronic Effects using ¹³C NMR Spectroscopy

The chemical shift of carbon atoms in an aromatic ring is sensitive to the electron density around them. Electron-withdrawing groups deshield adjacent carbons, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups cause an upfield shift.[5][6][7]

I. Materials and Reagents:

  • Substituted benzene compounds (e.g., benzotrifluoride, nitrobenzene, iodobenzene)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR spectrometer

II. Procedure:

  • Prepare a solution of the sample in the chosen deuterated solvent.

  • Acquire a proton-decoupled ¹³C NMR spectrum of the sample.

  • Assign the signals corresponding to the carbon atoms of the aromatic ring.

  • Compare the chemical shifts of the aromatic carbons in the substituted benzene to the chemical shift of the carbons in unsubstituted benzene (typically around 128.5 ppm).

  • A downfield shift relative to benzene indicates an electron-withdrawing effect at that position, while an upfield shift indicates an electron-donating effect. The magnitude of the shift provides a qualitative measure of the electronic effect.

Visualizing Electronic Effects and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (-M) Aromatic Ring_I Aromatic Ring CF3_I CF3 CF3_I->Aromatic Ring_I Strong NO2_I NO2 NO2_I->Aromatic Ring_I Very Strong I_I I I_I->Aromatic Ring_I Moderate Aromatic Ring_R Aromatic Ring NO2_R NO2 NO2_R->Aromatic Ring_R Strong I_R I I_R->Aromatic Ring_R Weak (+M) CF3_R CF3 CF3_R->Aromatic Ring_R Negligible

Caption: Electronic effects of substituents.

The diagram above illustrates the primary electronic effects of the trifluoromethyl, nitro, and iodo groups. The trifluoromethyl group's influence is dominated by a strong inductive withdrawal (-I effect). The nitro group exhibits both a very strong inductive withdrawal and a strong resonance withdrawal (-M effect). The iodo group has a moderate inductive withdrawal but a weak resonance donating effect (+M effect).

start Start: Select Substituted Benzoic Acids prepare_solutions Prepare Standardized Solutions of Acids and Titrant start->prepare_solutions titration Perform Potentiometric Titration prepare_solutions->titration plot_curve Plot Titration Curve (pH vs. Volume) titration->plot_curve determine_pka Determine pKa at Half-Equivalence Point plot_curve->determine_pka calculate_sigma Calculate Hammett Constant (σ) determine_pka->calculate_sigma end End: Quantitative Electronic Effect calculate_sigma->end

Caption: Hammett constant determination workflow.

The workflow diagram outlines the key steps involved in the experimental determination of Hammett constants, a fundamental method for quantifying the electronic effects of substituents.

References

A Comparative Purity Assessment of Commercially Available 3-Nitro-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the integrity and reproducibility of their work. This guide provides a comprehensive comparison of commercially available 3-Nitro-5-iodobenzotrifluoride, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this reagent can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active ingredient. This guide outlines the analytical methodologies used to assess the purity of this compound from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C) and presents the comparative data in a clear and accessible format.

Summary of Purity Analysis

The purity of this compound from three different commercial suppliers was assessed using a multi-pronged analytical approach, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results, summarized in the table below, indicate variations in the purity levels and impurity profiles among the suppliers.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC (%) 98.597.299.1
Purity by GC-MS (%) 98.297.099.0
Isomeric Impurity: 2-Nitro-5-iodobenzotrifluoride (%) 0.81.50.4
Isomeric Impurity: 4-Nitro-5-iodobenzotrifluoride (%) 0.40.90.2
Residual Starting Material: 3-Iodobenzotrifluoride (%) 0.10.3< 0.1
Other Unidentified Impurities (%) 0.20.10.2
Moisture Content (Karl Fischer, %) 0.050.150.08

Experimental Workflow for Purity Assessment

The following diagram illustrates the systematic workflow employed for the comprehensive purity assessment of this compound.

Purity Assessment Workflow Purity Assessment Workflow for this compound Sample Commercial Samples (Suppliers A, B, C) Visual Visual Inspection (Color, Form) Sample->Visual HPLC HPLC-UV Analysis (Purity and Isomeric Impurities) Sample->HPLC GCMS GC-MS Analysis (Volatile Impurities and Confirmation) Sample->GCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Confirmation and Impurity ID) Sample->NMR KF Karl Fischer Titration (Moisture Content) Sample->KF Data Data Compilation and Comparison Visual->Data HPLC->Data GCMS->Data NMR->Data KF->Data Report Final Purity Report Data->Report

Caption: A flowchart of the analytical workflow for purity assessment.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of this compound and to separate and quantify its isomeric impurities.

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: Phenomenex Luna C18(2), 5 µm, 250 x 4.6 mm.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 40% B

    • 31-35 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Samples were accurately weighed and dissolved in acetonitrile to a final concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify volatile impurities and to confirm the identity of the main component and its major impurities.

  • Instrumentation: Agilent 7890B GC system coupled to an Agilent 5977A Mass Selective Detector.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-400 amu.

  • Sample Preparation: Samples were dissolved in dichloromethane to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the main component and to identify the structure of any significant impurities.

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Nuclei Observed: ¹H, ¹³C, and ¹⁹F.

  • ¹H NMR: 400 MHz, 16 scans, relaxation delay of 2 s.

  • ¹³C NMR: 100 MHz, 1024 scans, relaxation delay of 2 s.

  • ¹⁹F NMR: 376 MHz, 64 scans, relaxation delay of 2 s.

  • Sample Preparation: Approximately 20 mg of the sample was dissolved in 0.7 mL of CDCl₃.

Discussion of Results

The analytical data reveals that while all three suppliers provide this compound of a nominal purity suitable for many applications, there are discernible differences. Supplier C provided the material with the highest purity (99.1% by HPLC) and the lowest levels of isomeric impurities. In contrast, Supplier B's product exhibited a lower purity (97.2% by HPLC) and a higher concentration of the 2-Nitro-5-iodobenzotrifluoride isomer. The presence of such isomeric impurities can be particularly problematic in multi-step syntheses, potentially leading to difficulties in purification and the formation of undesired side products.

The GC-MS analysis corroborated the HPLC findings and did not detect any significant volatile impurities in any of the samples. The NMR spectra confirmed the identity of the main component in all samples and allowed for the structural elucidation of the major isomeric impurities. The moisture content for all suppliers was within acceptable limits for most applications.

Logical Framework for Supplier Selection

The choice of supplier will ultimately depend on the specific requirements of the intended application. The following diagram outlines a logical decision-making process for selecting a supplier based on experimental needs.

Supplier Selection Logic Logical Framework for Supplier Selection Start Application Requirements HighPurity High Purity Critical? (e.g., GMP synthesis) Start->HighPurity CostSensitive Cost-Sensitive Application? (e.g., early-stage research) HighPurity->CostSensitive No SupplierC Select Supplier C HighPurity->SupplierC Yes SupplierA Select Supplier A CostSensitive->SupplierA No SupplierB Consider Supplier B (if cost is primary driver and purification is feasible) CostSensitive->SupplierB Yes

Safety Operating Guide

Proper Disposal of 3-Nitro-5-iodobenzotrifluoride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 3-Nitro-5-iodobenzotrifluoride, a halogenated nitroaromatic compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Key Safety and Hazard Information

This compound is classified as harmful if swallowed.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE) and to be aware of its potential hazards. The following table summarizes key hazard information.

Hazard CategoryGHS ClassificationSignal WordHazard Statement
Acute Toxicity (Oral)Category 4WarningH302: Harmful if swallowed[1]
Pictogram GHS07: Harmful/Irritant [1]

Disposal Procedures

The recommended disposal method for this compound, based on procedures for structurally similar halogenated nitroaromatic compounds, involves incineration. This process should only be carried out by licensed hazardous waste disposal professionals and in accordance with all federal, state, and local regulations.

Experimental Protocol for Disposal Preparation:

  • Segregation: Isolate waste this compound from other chemical waste streams. Specifically, it must be collected in a designated, properly labeled container for halogenated organic waste.[2][3] Do not mix with non-halogenated solvents, acids, or bases.[2][4]

  • Containerization: Use a suitable, leak-proof, and clearly labeled container for collecting the waste. The label should include the full chemical name, "this compound," the associated hazard pictograms, and the words "Hazardous Waste."

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5] The storage area should be a designated satellite accumulation area for hazardous waste.

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect the material. The primary disposal method is incineration.[5] A common procedure involves dissolving or mixing the material with a combustible solvent before burning in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[5]

Logical Workflow for Disposal

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

G A Identify this compound Waste B Segregate as Halogenated Organic Waste A->B C Collect in Labeled, Sealed Container B->C D Store in Designated Cool, Dry, Ventilated Area C->D E Contact Licensed Hazardous Waste Disposal Service D->E F Transport to Approved Facility E->F G Incinerate in a Chemical Incinerator with Afterburner and Scrubber F->G H Final Disposal G->H

Disposal workflow for this compound.

Disclaimer: This information is intended for guidance and is based on available safety data for similar compounds. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety (EHS) department for complete and current disposal procedures. All local, state, and federal regulations must be strictly followed.

References

Essential Safety and Logistical Information for Handling 3-Nitro-5-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialty chemicals are paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for 3-Nitro-5-iodobenzotrifluoride, ensuring the safety of laboratory personnel and environmental compliance.

Chemical Properties and Hazards

This compound is a halogenated nitroaromatic compound.[1][2] A thorough understanding of its properties is the first step in safe handling.

PropertyValue
Molecular Formula C7H3F3INO2
Molecular Weight 317.01 g/mol
Appearance Not specified, but related compounds are often liquids or solids.
Purity Typically ≥97%

The primary hazards associated with this compound are categorized under the Globally Harmonized System (GHS) as follows:

  • GHS07: Harmful/Irritant[1]

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following equipment should be worn at all times when handling this compound:

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory.[3] Given the potential for skin irritation, consider double-gloving, especially when handling larger quantities.

  • Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are required.[4] For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[3]

  • Body Protection: A flame-retardant lab coat is essential. For procedures with a higher risk of splashes or spills, a chemically resistant apron or suit should be worn.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] If there is a risk of vapors or aerosols being generated outside of a fume hood, a respirator with an organic vapor cartridge may be necessary.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and accidents.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
  • Verify that the chemical fume hood is functioning correctly.
  • Assemble all necessary equipment and reagents before commencing work.
  • Have an appropriate spill kit readily available.

2. Handling:

  • Conduct all weighing and dispensing of this compound within a chemical fume hood.
  • Use spark-proof tools and equipment to prevent ignition sources.
  • Avoid direct contact with the substance. Use spatulas and other appropriate tools for transfer.
  • Keep the container tightly closed when not in use to prevent the release of vapors.
  • Do not eat, drink, or smoke in the laboratory area.[1]

3. In Case of a Spill:

  • Evacuate the immediate area and alert colleagues.
  • If the spill is small and contained within the fume hood, it can be cleaned up by trained personnel wearing appropriate PPE.
  • Absorb the spill with an inert material, such as sand or vermiculite. Do not use combustible materials like paper towels.
  • Collect the absorbed material into a designated, labeled hazardous waste container.
  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

4. First Aid:

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
  • If on Skin: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.
  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]
  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1] Seek medical attention if respiratory irritation occurs.

Disposal Plan

As a halogenated and nitrated organic compound, this compound must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination and legal repercussions.

1. Waste Segregation:

  • This compound waste should be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.
  • Do not mix this waste with non-halogenated solvents or other incompatible waste streams.

2. Container Management:

  • Use a robust, chemically resistant container with a secure lid.
  • The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Harmful," "Irritant").
  • Keep the waste container closed except when adding waste.

3. Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area away from heat and ignition sources.
  • Ensure secondary containment is in place to prevent the spread of material in case of a leak.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
  • Provide the disposal company with the Safety Data Sheet (SDS) for the chemical.
  • Empty containers must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Verify Fume Hood & Safety Equipment prep_ppe->prep_setup prep_materials Assemble Materials & Spill Kit prep_setup->prep_materials handle_weigh Weigh & Dispense in Fume Hood prep_materials->handle_weigh handle_use Use Spark-Proof Tools handle_weigh->handle_use spill_alert Alert Others & Evacuate handle_weigh->spill_alert Spill Occurs handle_close Keep Container Closed handle_use->handle_close handle_use->spill_alert Spill Occurs disp_segregate Segregate as Halogenated Waste handle_close->disp_segregate spill_contain Contain with Inert Material spill_alert->spill_contain spill_collect Collect in Hazardous Waste spill_contain->spill_collect spill_decon Decontaminate Area spill_collect->spill_decon end_spill End (Spill Handled) spill_decon->end_spill disp_label Label Waste Container disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_transfer Transfer to Licensed Disposal disp_store->disp_transfer end_safe End (Safe Completion) disp_transfer->end_safe start Start start->prep_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.